molecular formula C14H14F3NO2 B1363528 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone CAS No. 257946-67-1

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Cat. No.: B1363528
CAS No.: 257946-67-1
M. Wt: 285.26 g/mol
InChI Key: UPPIHSRTATYQHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone is a chemical compound with the CAS Number 257946-67-1 and a molecular formula of C14H14F3NO2 . It is supplied with a purity of 95.0% and is characterized by a molecular weight of 285.262 g/mol . This compound belongs to a class of molecules featuring a trifluoroacetyl group attached to a piperidine nitrogen, a structural motif that is of significant interest in medicinal chemistry. Similar trifluoroethanone-containing compounds are actively investigated for their potential as inhibitors of biological targets, such as Histone Deacetylases (HDAC) . HDAC inhibitors represent a promising therapeutic area for pharmaceutical research, particularly in oncology, as they can influence gene expression and cell proliferation . The specific structure of this compound, which incorporates both a benzoyl and a trifluoroacetyl group on the piperidine scaffold, makes it a valuable building block or intermediate for researchers developing novel bioactive molecules. It is intended for use in laboratory research and development activities only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

1-(4-benzoylpiperidin-1-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3NO2/c15-14(16,17)13(20)18-8-6-11(7-9-18)12(19)10-4-2-1-3-5-10/h1-5,11H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPIHSRTATYQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372390
Record name 2,2,2-TRIFLUORO-1-(4-BENZOYLPIPERIDIN-1-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257946-67-1
Record name 2,2,2-TRIFLUORO-1-(4-BENZOYLPIPERIDIN-1-YL)ETHANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exposition on the synthesis and characterization of the novel compound, 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone. This molecule synergistically combines two pharmacologically significant scaffolds: the trifluoromethyl ketone (TFMK) moiety and the 4-benzoylpiperidine core. TFMKs are recognized for their unique electronic properties that render them potent enzyme inhibitors, while the 4-benzoylpiperidine structure is a privileged fragment found in numerous psychoactive and CNS-targeted therapeutics.[1][2][3][4] This document outlines a proposed synthetic pathway, detailed experimental protocols, and a comprehensive characterization strategy employing modern spectroscopic techniques. The insights contained herein are intended to empower researchers in the fields of medicinal chemistry and drug development to explore the therapeutic potential of this and related compounds.

Introduction: The Strategic Amalgamation of Two Privileged Scaffolds

The rational design of novel molecular entities with therapeutic potential often involves the strategic combination of well-established pharmacophores. The title compound, this compound, is a testament to this approach, bringing together the distinct and advantageous properties of trifluoromethyl ketones and the 4-benzoylpiperidine scaffold.

The Trifluoromethyl Ketone (TFMK) Moiety: The introduction of a trifluoromethyl group can significantly modulate the physicochemical and biological properties of a molecule.[5] The strong electron-withdrawing nature of the CF3 group enhances the electrophilicity of the adjacent carbonyl carbon, making TFMKs potent and often selective inhibitors of various enzymes, particularly serine and cysteine proteases.[6] This heightened reactivity, coupled with the metabolic stability of the C-F bond, has established TFMKs as valuable synthons in the development of therapeutic agents.[1][5]

The 4-Benzoylpiperidine Scaffold: The phenyl(piperidin-4-yl)methanone fragment is recognized as a "privileged structure" in medicinal chemistry.[2][3][4] This is due to its recurring presence in a wide array of bioactive molecules targeting the central nervous system, including antipsychotics, and agents for neuroprotective and anticancer applications.[2][4] Its metabolic stability and its capacity to act as a bioisostere for other cyclic structures, such as the piperazine ring, further underscore its utility in drug design.[2][4]

The convergence of these two structural motifs in this compound presents a compelling case for its investigation as a potential therapeutic agent.

Caption: Key structural features of the target molecule.

Proposed Synthetic Pathway

The synthesis of this compound can be efficiently achieved through the N-acylation of commercially available 4-benzoylpiperidine with a suitable trifluoroacetylating agent. Trifluoroacetic anhydride (TFAA) is the reagent of choice for this transformation due to its high reactivity and the straightforward nature of the reaction.[7][8]

Caption: Proposed synthetic route to the target compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Benzoylpiperidine

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add 4-benzoylpiperidine (1.0 equivalent). Dissolve the starting material in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.2 equivalents) to the reaction mixture. Triethylamine acts as a base to neutralize the trifluoroacetic acid byproduct formed during the reaction.

  • Acylation: Slowly add trifluoroacetic anhydride (1.1 equivalents) dropwise to the stirred solution at 0 °C. The use of TFAA allows for a highly efficient trifluoroacetylation of the secondary amine of the piperidine ring.[8][9]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution. Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Comprehensive Characterization

The structural elucidation and confirmation of purity of the synthesized compound will be performed using a combination of spectroscopic methods.

Caption: Workflow for the characterization of the target compound.

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic data for this compound based on the analysis of its structural components.

Technique Expected Observations Rationale
¹H NMR Aromatic protons (phenyl ring): multiplet in the range of δ 7.4-8.0 ppm. Piperidine protons: complex multiplets in the range of δ 1.5-4.5 ppm. The protons alpha to the nitrogen will show distinct signals due to the anisotropic effect of the N-trifluoroacetyl group.The chemical shifts are based on known spectra of 4-benzoylpiperidine and N-acylated piperidines.[10][11][12]
¹³C NMR Carbonyl carbons: two signals expected around δ 198 ppm (benzoyl C=O) and δ 155 ppm (trifluoroacetyl C=O, coupled to fluorine). Aromatic carbons: signals in the range of δ 128-138 ppm. Piperidine carbons: signals in the range of δ 28-50 ppm. CF3 carbon: quartet around δ 116 ppm due to C-F coupling.The predicted chemical shifts are derived from data for similar benzoylpiperidine and trifluoroacetyl compounds.[10][13][14]
¹⁹F NMR A singlet is expected in the range of δ -67 to -85 ppm.This range is characteristic for the trifluoroacetyl group in various chemical environments.[1][6]
IR (Infrared) Strong absorption bands around 1700-1720 cm⁻¹ (C=O stretch of the benzoyl ketone) and 1680-1700 cm⁻¹ (C=O stretch of the trifluoroacetamide). Strong C-F stretching bands are expected in the region of 1100-1300 cm⁻¹.The carbonyl stretching frequencies are characteristic for ketones and amides.[15] The C-F stretching region is typical for trifluoromethyl groups.
MS (Mass Spec) The molecular ion peak [M]+ or [M+H]+ should be observed. Fragmentation patterns are expected to involve cleavage of the piperidine ring and loss of the trifluoroacetyl or benzoyl groups.Common fragmentation pathways for N-acylpiperidines include alpha-cleavage adjacent to the nitrogen atom.[16][17][18]

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The detailed characterization plan, including predicted spectroscopic data, offers a clear roadmap for the structural verification of the target compound. The amalgamation of the trifluoromethyl ketone and 4-benzoylpiperidine scaffolds in a single molecule presents a promising avenue for the discovery of novel therapeutic agents, and this guide serves as a foundational resource for researchers embarking on this endeavor.

References

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. [Link]

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. RSC Publishing. [Link]

  • Anella, F., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. PubMed. [Link]

  • Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors. UniCA IRIS. [Link]

  • Ialongo, C., et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed. [Link]

  • Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Royal Society of Chemistry. [Link]

  • Benzoylpiperidine | C12H15NO | CID 69892. PubChem - NIH. [Link]

  • Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • 4-Benzylpiperidine - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a. ResearchGate. [Link]

  • Scheme 1. General strategy for the synthesis of piperidine derivatives. ResearchGate. [Link]

  • Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC - NIH. [Link]

  • Trifluoroacetic anhydride. Wikipedia. [Link]

  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Trifluoroacetylation of Alcohols During NMR Study of Compounds with Bicyclo[2.2.1]heptane, Oxabicyclo[3.3.0]octane and Bicyclo[3. Semantic Scholar. [Link]

  • INFRARED SPECTROSCOPY (IR). Unknown Source. [Link]

  • Piperidine, 1-acetyl-. the NIST WebBook - National Institute of Standards and Technology. [Link]

  • What could be possible undesired reactions if I start Fmoc removal by PIP/DMF if I had an incomplete washing of the acetylated (AC2O) peptide?. ResearchGate. [Link]

  • Efficient synthesis of piperidine derivatives. Development of metal triflate-catalyzed diastereoselective nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines. PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • The infrared spectra of some compounds containing the trifluoromethylthio-group, CF3·S·. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

  • Mass Spectrometry: Fragmentation. Unknown Source. [Link]

  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]

  • Synthesis of α-Trifluoromethylated Ketones from Vinyl Triflates in the Absence of External. PubMed. [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]A_Infrared_spectra_of_some_common_functional_groups)

Sources

A Technical Guide to the Physicochemical Characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

The journey of a novel chemical entity from initial synthesis to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics govern the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, ultimately dictating its efficacy and safety.[1][2] This guide provides an in-depth framework for the comprehensive physicochemical characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone, a novel compound with potential therapeutic applications. Lacking established experimental data, this document serves as a procedural blueprint, combining in silico predictions with detailed, field-proven experimental protocols. We will explore the core tenets of solubility, lipophilicity, and ionization, providing not just methodologies but the scientific rationale behind each experimental choice, ensuring a self-validating system of characterization crucial for modern drug discovery.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of drug discovery, potent biological activity alone is insufficient to guarantee success. A promising molecule must navigate a complex biological environment to reach its target in sufficient concentration and duration.[3][4] This journey is dictated by its fundamental physicochemical properties.[1][2] Attributes such as aqueous solubility, lipophilicity (logP/D), and the ionization constant (pKa) are pivotal indicators that influence a molecule's behavior within biological systems.[5]

  • Solubility directly impacts bioavailability. A compound must dissolve to be absorbed from the gastrointestinal tract.[5]

  • Lipophilicity influences a drug's ability to cross lipid cell membranes, its distribution throughout the body, and its interaction with biological targets.[4] A delicate balance is required; excessive lipophilicity can lead to poor solubility and increased metabolism, while excessive hydrophilicity can hinder membrane permeability.[4][5]

  • pKa defines the extent of ionization at a given pH. Since the charge state of a molecule affects its solubility, permeability, and target binding, understanding its pKa is essential for predicting its behavior in different physiological compartments.[1]

This guide uses this compound as a case study to illustrate the process of building a comprehensive physicochemical profile for a new chemical entity.

Structural and Predicted Physicochemical Properties

Given the novelty of this compound, the first step is to utilize robust computational models to generate a preliminary physicochemical profile. These in silico predictions, while not a substitute for experimental data, are invaluable for guiding initial experimental design and hypothesis generation.[3][6][7]

Compound: this compound CAS Number: 257946-67-1[1][8][9] Molecular Formula: C₁₄H₁₄F₃NO₂[8] Molecular Weight: 285.26 g/mol [8] SMILES: O=C(C(F)(F)F)N1CCC(C(=O)c2ccccc2)CC1

The SMILES string was input into the SwissADME web tool to generate the following predicted properties.[3][5]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 285.26 g/mol Conforms to Lipinski's Rule of Five (<500), favoring good absorption and distribution.
LogP (iLOGP) 2.17Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.
LogS (ESOL) -3.55Predicts the compound is "Soluble" to "Moderately Soluble" (10-100 mg/L).
Topological Polar Surface Area (TPSA) 40.9 ŲSuggests good potential for oral bioavailability and cell permeation (typically <140 Ų).
H-Bond Acceptors 3Conforms to Lipinski's Rule of Five (<10), favorable for membrane permeability.
H-Bond Donors 0Conforms to Lipinski's Rule of Five (<5), favorable for membrane permeability.
Rotatable Bonds 3Indicates low conformational flexibility, which can be favorable for binding affinity.
Bioavailability Score 0.55Suggests a high probability of good oral bioavailability.

Note: These values are computationally predicted and require experimental verification.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standard, authoritative protocols for the experimental determination of the key physicochemical properties of a novel compound like this compound.

Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)

Causality: Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution. It is the gold standard for solubility measurement and is critical for biopharmaceutical classification and formulation development. The shake-flask method ensures that equilibrium is reached between the dissolved and solid states of the compound.

Workflow Diagram:

G cluster_prep Preparation cluster_incubation Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Weigh excess solid compound prep2 Add to vials with buffer (e.g., pH 1.2, 4.5, 6.8) prep1->prep2 incubate Agitate at constant temperature (e.g., 25°C or 37°C) for 24-72h prep2->incubate separate Centrifuge or filter to remove undissolved solid incubate->separate analyze Quantify concentration of supernatant via validated HPLC-UV or LC-MS separate->analyze result Calculate Solubility (mg/mL or µM) analyze->result G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis prep1 Prepare pH-adjusted aqueous buffer prep2 Pre-saturate n-octanol with buffer and buffer with n-octanol prep1->prep2 prep3 Dissolve compound in one phase (e.g., aqueous) prep2->prep3 part1 Combine aqueous and n-octanol phases in a vial prep3->part1 part2 Agitate vigorously to allow partitioning, then let phases separate part1->part2 analyze1 Sample both aqueous and n-octanol layers part2->analyze1 analyze2 Quantify compound concentration in each phase via HPLC-UV analyze1->analyze2 result Calculate LogD = log([Compound]octanol / [Compound]aqueous) analyze2->result G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Calibrate pH meter prep2 Prepare compound solution of known concentration prep1->prep2 prep3 Purge with Nitrogen prep2->prep3 titrate Add standardized titrant (acid/base) in small increments prep3->titrate measure Record pH after each addition titrate->measure plot Plot pH vs. Volume of titrant added measure->plot analyze Identify midpoint of buffer region (inflection point) plot->analyze result pKa = pH at half-equivalence point analyze->result

Sources

Spectroscopic Characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth analysis of the expected spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone . This molecule, identified by its CAS number 257946-67-1, incorporates a 4-benzoylpiperidine core N-acylated with a trifluoroacetyl group. Understanding its spectroscopic signature is crucial for its identification, purity assessment, and structural elucidation in research and development settings, particularly in medicinal chemistry where the benzoylpiperidine scaffold is a recognized privileged structure.[1]

Molecular Structure and Key Features

The structure of this compound is characterized by the presence of two carbonyl groups: a ketone function linking the phenyl and piperidine rings, and an amide function formed by the trifluoroacetylation of the piperidine nitrogen. The highly electronegative trifluoromethyl group is expected to exert a significant influence on the electronic environment of the molecule, which will be reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of the title compound are detailed below, with chemical shifts referenced to tetramethylsilane (TMS).

Experimental Protocol: A General Approach

For the acquisition of high-quality NMR spectra, the following general protocol is recommended:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse width, acquisition time, and relaxation delay should be employed.

  • ¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group and the aliphatic protons of the piperidine ring. The trifluoroacetyl group will cause a downfield shift of the piperidine protons adjacent to the nitrogen atom.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Notes
Aromatic (benzoyl)7.40 - 8.00Multiplet5HThe ortho protons are expected to be the most downfield due to the anisotropic effect of the ketone carbonyl.
Piperidine (H2, H6)3.50 - 4.00Multiplet4HProtons alpha to the nitrogen are deshielded by the electron-withdrawing trifluoroacetyl group.
Piperidine (H4)3.00 - 3.40Multiplet1HThis proton is adjacent to the benzoyl group and will be deshielded.
Piperidine (H3, H5)1.80 - 2.20Multiplet4HThese protons are in a more shielded environment.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by the presence of two carbonyl signals and the trifluoromethyl carbon, which will appear as a quartet due to coupling with the fluorine atoms.

Carbon Assignment Predicted Chemical Shift (ppm) Notes
Ketone Carbonyl198 - 202A typical chemical shift for an aryl ketone.
Amide Carbonyl155 - 160 (quartet)The carbonyl is coupled to the three fluorine atoms.
Aromatic (ipso-C)135 - 140The carbon attached to the carbonyl group.
Aromatic (C-H)128 - 134Multiple signals are expected for the aromatic carbons.
Trifluoromethyl Carbon115 - 120 (quartet)The large one-bond C-F coupling constant results in a quartet.
Piperidine (C2, C6)40 - 50Carbons adjacent to the nitrogen.
Piperidine (C4)40 - 45The carbon bearing the benzoyl group.
Piperidine (C3, C5)25 - 35The remaining piperidine carbons.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The IR spectrum of this compound will be dominated by strong absorptions from the two carbonyl groups and the C-F bonds.

Wavenumber (cm⁻¹) Intensity Assignment Notes
~1700StrongC=O stretch (amide)The electron-withdrawing trifluoroacetyl group increases the frequency of the amide carbonyl stretch.
~1680StrongC=O stretch (ketone)Typical value for an aryl ketone.
1600 - 1450MediumC=C stretch (aromatic)Characteristic absorptions for the phenyl ring.
1250 - 1050StrongC-F stretchThe trifluoromethyl group will show strong, characteristic absorptions in this region.
3000 - 2850Medium-WeakC-H stretch (aliphatic)Corresponding to the piperidine ring protons.
~3100WeakC-H stretch (aromatic)Corresponding to the phenyl ring protons.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range to detect the molecular ion and significant fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular formula of the compound is C₁₄H₁₄F₃NO₂ and its molecular weight is 285.26 g/mol . The mass spectrum is expected to show a molecular ion peak at m/z 285. The fragmentation pattern will likely be directed by the two carbonyl groups and the trifluoroacetyl moiety.

G M [M]+• m/z 285 F1 [M - CF₃]+• m/z 216 M->F1 - CF₃ F2 [C₆H₅CO]+• m/z 105 M->F2 α-cleavage F3 [C₅H₁₀NCOCF₃]+• m/z 180 M->F3 α-cleavage F4 [C₅H₁₀N]+• m/z 84 F3->F4 - COCF₃

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

  • m/z 285 [M]⁺•: The molecular ion.

  • m/z 216 [M - CF₃]⁺: Loss of the trifluoromethyl radical.

  • m/z 182 [M - C₆H₅CO]⁺: Cleavage of the benzoyl group.

  • m/z 105 [C₆H₅CO]⁺: The benzoyl cation, which is expected to be a prominent peak.

  • m/z 77 [C₆H₅]⁺: The phenyl cation, from further fragmentation of the benzoyl cation.

  • m/z 69 [CF₃]⁺: The trifluoromethyl cation.

The fragmentation of N-trifluoroacetyl amines often involves cleavage at the bond alpha to the nitrogen.[2][3] This would lead to the formation of the benzoylpiperidine radical cation and the trifluoroacetyl radical, or vice versa, depending on which fragment retains the charge. The stability of the benzoyl cation suggests that the peak at m/z 105 will be a significant feature in the spectrum.

Conclusion

This technical guide provides a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging established spectroscopic principles and data from structurally related compounds, this guide offers a valuable resource for the identification and characterization of this molecule in a laboratory setting. Researchers can use this predicted data as a benchmark for their own experimental results, aiding in the confirmation of their synthesis and the assessment of product purity.

References

  • Mass spectral studies. Part VII. Unusual fragmentation of some N-trifluoroacetyl amino-acid methyl esters. Journal of the Chemical Society C: Organic.
  • (PDF) Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry - ResearchGate. Available at: [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. Available at: [Link]

Sources

"CAS 257946-67-1 chemical structure and properties"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to GSK5182: A Selective Estrogen-Related Receptor Gamma Inverse Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK5182 has emerged as a potent and selective inverse agonist of the Estrogen-Related Receptor γ (ERRγ), an orphan nuclear receptor implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of GSK5182. We will delve into its mechanism of action, its effects on various cellular processes, and its potential therapeutic applications, supported by preclinical data. Detailed experimental protocols and data visualizations are included to facilitate further research and application of this important chemical probe.

Chemical Identity and Properties

GSK5182 is a small molecule that has been pivotal in elucidating the function of ERRγ. While the user-provided CAS number 257946-67-1 is associated with 1-(4-benzoylpiperidin-1-yl)-2,2,2-trifluoroethanone in some databases, the vast majority of scientific literature and prominent chemical suppliers identify the selective ERRγ inverse agonist as GSK5182, with CAS number 877387-37-6.[1] This guide will focus on the latter, more extensively studied compound.

Chemical Structure
  • IUPAC Name: 4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-5-hydroxy-2-phenylpent-1-enyl]phenol[2]

  • Molecular Formula: C₂₇H₃₁NO₃[1][2]

  • Canonical SMILES: C1CN(CCC1C(=O)C2=CC=CC=C2)C(=O)C(F)(F)F[3]

  • InChI Key: UPPIHSRTATYQHY-UHFFFAOYSA-N[3]

Physicochemical Properties

A summary of the key physicochemical properties of GSK5182 is presented in the table below. These properties are crucial for its handling, formulation, and experimental application.

PropertyValueSource
Molecular Weight 417.5 g/mol [1][2]
Appearance White solid[4]
Solubility Sparingly soluble in DMSO (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml)[1]
Storage Powder: -20°C for 3 years; In solvent: -80°C for 1 year[5]

Biological Activity and Mechanism of Action

GSK5182 is a highly selective inverse agonist of Estrogen-Related Receptor γ (ERRγ).[1][6] Inverse agonism implies that it not only blocks the binding of potential agonists but also reduces the basal, constitutive activity of the receptor.

Selectivity Profile

GSK5182 exhibits remarkable selectivity for ERRγ over other related nuclear receptors. This high selectivity is critical for its use as a chemical probe to specifically investigate the functions of ERRγ.

ReceptorIC₅₀Source
ERRγ 77 nM (reporter assay), 79 nM[1][6]
ERα >10 µM[1]
ERRα 2 µM[1]
ERRβ >10 µM[1]
Mechanism of Action at the Molecular Level

The inverse agonism of GSK5182 on ERRγ leads to the suppression of the transcriptional activity of the receptor.[6] This, in turn, modulates the expression of ERRγ target genes, which are involved in various metabolic pathways.

GSK5182 Mechanism of Action cluster_cell Cell cluster_nucleus Nucleus ERRg ERRγ TargetGenes Target Genes ERRg->TargetGenes Activates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Metabolic Proteins mRNA->Proteins Translation Cellular Response Cellular Response Proteins->Cellular Response Modulates Metabolism GSK5182 GSK5182 GSK5182->ERRg Binds and Inhibits (Inverse Agonist)

Caption: GSK5182 enters the cell and binds to ERRγ in the nucleus, acting as an inverse agonist to inhibit the transcription of target genes involved in metabolic pathways.

Therapeutic Potential and Preclinical Findings

The ability of GSK5182 to modulate ERRγ activity has led to its investigation in several disease models, highlighting its therapeutic potential.

Metabolic Diseases

In a mouse model of high-fat diet-induced obesity, GSK5182 was shown to decrease blood glucose levels.[1] It specifically inhibits the transcriptional activity of ERRγ, leading to the suppression of hepatic glucose production.[6] These findings suggest a potential role for GSK5182 and other ERRγ inverse agonists in the treatment of type 2 diabetes.[6]

Cancer
  • Anaplastic Thyroid Cancer: GSK5182 enhances radioiodine uptake and the membrane localization of the sodium/iodide symporter (NIS) in anaplastic thyroid cancer cells.[1]

  • Hepatocellular Carcinoma (HCC): GSK5182 induces the generation of reactive oxygen species (ROS) and leads to a dose-dependent reduction in the proliferation of HCC cells.[6] It has also been shown to induce cell cycle arrest.[6]

Bone Metabolism

GSK5182 inhibits osteoclastogenesis induced by RANKL and M-CSF in primary mouse bone marrow-derived macrophages.[1] Furthermore, it induces apoptosis in osteoclasts at a concentration of 10 µM, suggesting its potential in treating bone-related disorders characterized by excessive bone resorption.[1]

Experimental Protocols

To facilitate further research, this section provides a standardized protocol for assessing the cellular activity of GSK5182.

Cell Proliferation Assay in Hepatocellular Carcinoma Cells

This protocol describes a method to evaluate the dose-dependent effect of GSK5182 on the proliferation of PLC/PRF/5 human hepatoma cells.

Materials:

  • PLC/PRF/5 cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • GSK5182 stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed PLC/PRF/5 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of GSK5182 in a complete growth medium from the stock solution to achieve final concentrations ranging from 0 to 20 µM.[6]

  • Incubation: Remove the old medium from the wells and add 100 µL of the GSK5182-containing medium to the respective wells. Incubate the plate for 24, 48, or 72 hours.[5]

  • Proliferation Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (0 µM GSK5182) and plot the cell viability against the GSK5182 concentration to determine the IC₅₀.

Cell Proliferation Assay Workflow A Seed PLC/PRF/5 cells in 96-well plate B Adhere overnight A->B D Treat cells with GSK5182 (0-20 µM) B->D C Prepare serial dilutions of GSK5182 C->D E Incubate for 24, 48, or 72 hours D->E F Add cell proliferation reagent E->F G Measure absorbance with plate reader F->G H Analyze data and determine IC50 G->H

Caption: A stepwise workflow for conducting a cell proliferation assay to evaluate the efficacy of GSK5182.

Conclusion

GSK5182 is a valuable pharmacological tool for studying the biological roles of ERRγ. Its high potency and selectivity have enabled significant advances in our understanding of this orphan nuclear receptor's involvement in metabolism, cancer, and bone homeostasis. The preclinical data strongly support the continued investigation of ERRγ inverse agonists as potential therapeutic agents for a range of human diseases. This guide provides a foundational resource for researchers embarking on studies involving GSK5182.

References

  • PubChem. Gsk5182 | C27H31NO3 | CID 6852176. National Center for Biotechnology Information. [Link]

Sources

Core Topic: Solubility and Stability Profile of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone is a synthetic intermediate whose utility in medicinal chemistry and materials science is predicated on its physicochemical properties. A comprehensive understanding of its solubility and stability is paramount for its effective handling, formulation, and application. This guide provides a detailed analysis of the predicted physicochemical characteristics of this compound and outlines robust, industry-standard protocols for the empirical determination of its solubility and stability profiles. Methodologies are grounded in established principles and regulatory guidelines to ensure data integrity and reproducibility.

Introduction and Molecular Profile

This compound incorporates three key functional motifs: a piperidine ring, a benzoyl group at the 4-position, and an N-trifluoroacetyl group. This combination suggests its potential as a versatile building block. The benzoylpiperidine core is recognized as a "privileged structure" in medicinal chemistry, known for its metabolic stability and presence in numerous bioactive agents.[1][2] The trifluoroacetyl group significantly modulates the electronic properties of the piperidine nitrogen, and the trifluoromethyl moiety can enhance lipophilicity, a desirable trait in drug development.[3]

A thorough characterization of its solubility and stability is a prerequisite for any downstream application, from reaction optimization to formulation development and long-term storage. This document serves as a practical guide to achieving this characterization.

Predicted Physicochemical Characteristics

Direct experimental data for this specific molecule is not widely published. However, a robust profile can be predicted based on its constituent fragments.

  • Polarity and Lipophilicity: The molecule possesses both polar (ketone, trifluoroacetamide) and non-polar (benzoyl ring, piperidine methylene groups) regions. The trifluoromethyl group is strongly lipophilic. Overall, the compound is expected to be largely non-polar and exhibit poor aqueous solubility. Its solubility in organic solvents like Dimethyl Sulfoxide (DMSO), Chloroform, and Ethers is predicted to be high.[4]

  • Hydrogen Bonding: The carbonyl oxygens of the benzoyl and trifluoroacetyl groups can act as hydrogen bond acceptors. The absence of hydrogen bond donors will limit its solubility in protic solvents like water.

  • Chemical Reactivity Hotspots:

    • Amide Bond: The trifluoroacetamide linkage is the most probable site of hydrolytic instability. The strong electron-withdrawing nature of the CF3 group makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, particularly under basic conditions.[5]

    • Benzophenone Moiety: The benzophenone-like structure is a known chromophore that can absorb UV light, making the molecule potentially susceptible to photolytic degradation.[6]

Comprehensive Solubility Assessment

Solubility is a critical determinant of a compound's utility and bioavailability.[7] We will outline protocols for both kinetic and thermodynamic solubility, which serve different purposes in the research and development pipeline.[8]

Kinetic Solubility Profiling

Kinetic solubility measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, remains in solution. It is a high-throughput method ideal for early discovery to quickly flag compounds with potential solubility liabilities.[8] Nephelometry or HPLC-UV are common analytical endpoints.[7][9]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the title compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).

  • Aqueous Buffer Addition: Rapidly add a phosphate-buffered saline (PBS, pH 7.4) to each well, such that the final DMSO concentration is low (e.g., 1-2%). This shock precipitation is key to the kinetic measurement.

  • Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Analyze the plate using a laser nephelometer to measure light scattering caused by precipitated particles. The concentration at which a significant increase in scattering is observed is the kinetic solubility limit.

Thermodynamic Solubility Profiling

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent. It is a more time-consuming but accurate measure, essential for later-stage development and formulation.[9]

  • Sample Preparation: Add an excess amount of the solid compound to vials containing various solvents of interest (e.g., Water, PBS pH 5.0, PBS pH 7.4, 0.1 N HCl, 0.1 N NaOH).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 15,000 rpm) to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase, and analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear interpretation.

Solvent/Medium Solubility Type Method Measured Solubility (µg/mL) Measured Solubility (µM)
WaterThermodynamicHPLC-UVTBDTBD
PBS, pH 7.4KineticNephelometryTBDTBD
PBS, pH 7.4ThermodynamicHPLC-UVTBDTBD
0.1 N HCl (pH ~1)ThermodynamicHPLC-UVTBDTBD
0.1 N NaOH (pH ~13)ThermodynamicHPLC-UVTBDTBD
DMSOThermodynamicHPLC-UV>2000>6960

TBD: To Be Determined experimentally.

Intrinsic Stability Evaluation: Forced Degradation

Forced degradation (or stress testing) is essential for identifying likely degradation pathways, understanding the intrinsic stability of a molecule, and developing stability-indicating analytical methods. Studies are designed to achieve a target degradation of 5-20%, as this allows for the reliable detection of degradation products without being excessive.[10]

Forced Degradation Workflow

The workflow involves exposing the compound to a variety of stress conditions alongside a control sample protected from the stressor.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_output Output stock Compound Stock (e.g., 1 mg/mL in ACN:H2O) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid Expose base Base Hydrolysis (0.1 N NaOH, RT) stock->base Expose oxid Oxidation (3% H2O2, RT) stock->oxid Expose therm Thermal (80°C, Solid & Solution) stock->therm Expose photo Photolytic (ICH Q1B Light Box) stock->photo Expose analysis HPLC-UV/MS Analysis (Time Point Sampling) acid->analysis Sample & Quench base->analysis Sample & Quench oxid->analysis Sample & Quench therm->analysis Sample & Quench photo->analysis Sample & Quench output Identify Degradants Determine Pathways Validate Method analysis->output Interpret Data

Caption: Workflow for Forced Degradation Studies.

Predicted Degradation Pathways

Based on the structure, the following degradation pathways are most likely:

  • Base-Catalyzed Hydrolysis: The trifluoroacetamide bond is highly susceptible to cleavage under basic conditions, yielding 4-benzoylpiperidine and trifluoroacetate. This is predicted to be the primary degradation route.[5]

  • Acid-Catalyzed Hydrolysis: While amides are generally more stable under acidic conditions, prolonged exposure to strong acid and heat could also lead to hydrolysis of the trifluoroacetamide bond.[11]

  • Photodegradation: The benzophenone chromophore can absorb UV/Vis light. This energy can lead to radical reactions or other structural rearrangements. Following ICH Q1B guidelines for photostability testing is critical.[6][12]

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_photo Photodegradation Parent 2,2,2-Trifluoro-1- (4-benzoylpiperidin-1-YL)ethanone Deg1 4-Benzoylpiperidine Parent->Deg1 Major Pathway (Base-catalyzed) Deg2 Trifluoroacetic Acid Parent->Deg2 Deg3 Photolytic Products (e.g., radical species, rearrangements) Parent->Deg3 Potential Pathway

Caption: Predicted Degradation Pathways.

Experimental Protocol: Forced Degradation Study
  • Solution Preparation: Prepare a 1 mg/mL solution of the compound in a mixture of acetonitrile and water.[13]

  • Stress Conditions:

    • Acid: Mix the solution 1:1 with 0.2 N HCl (final concentration 0.1 N HCl). Store at 60°C.

    • Base: Mix the solution 1:1 with 0.2 N NaOH (final concentration 0.1 N NaOH). Store at room temperature.

    • Oxidative: Mix the solution 1:1 with 6% H₂O₂ (final concentration 3% H₂O₂). Store at room temperature.[10]

    • Thermal: Store the stock solution and solid material at 80°C.

    • Photolytic: Expose the stock solution and solid material to a calibrated light source delivering an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.[12] A dark control sample must be stored under the same conditions.

  • Time Points: Sample each condition at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). Base hydrolysis may require much shorter time points.

  • Quenching: At each time point, draw an aliquot and quench the reaction by neutralizing the acid/base samples or diluting to stop the reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method to determine the parent compound's purity and profile the formation of any degradation products.

Recommended Handling and Storage

Based on the predicted stability profile:

  • Storage: The compound should be stored as a solid in a well-sealed container, protected from light, and kept in a cool, dry place (refrigerated conditions are recommended).

  • Handling Solutions: Solutions, particularly in protic or aqueous solvents, should be prepared fresh. Alkaline buffer systems should be avoided for prolonged storage. Solutions in aprotic solvents like DMSO are expected to be more stable but should still be protected from light and stored at low temperatures.

References

  • ResolveMass Laboratories. (2025, November 5).
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
  • MedCrave online. (2016, December 14).
  • SciSpace. (2016, December 14).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. Life Chemicals.
  • Guidechem. How can Trifluoroacetamide be easily removed as a protecting group?. Guidechem.
  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Chem-Impex. 1-Trifluoroacetyl piperidine. Chem-Impex.
  • ChemicalBook. (2025, July 28). 1-TRIFLUOROACETYL PIPERIDINE | 340-07-8. ChemicalBook.
  • NIH. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides. NIH.
  • PubMed Central (PMC). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH.
  • ResearchGate. (2024, April 8). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Q1 Scientific.

Sources

An In-Depth Technical Guide to the In Silico Prediction of ADMET Properties for 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1] The early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a cornerstone of modern drug discovery, enabling the early identification and mitigation of potential liabilities.[1][2][3][4] In silico methodologies have emerged as indispensable tools in this paradigm, offering rapid, cost-effective, and resource-efficient means to predict the ADMET characteristics of novel chemical entities before their synthesis and experimental testing.[3][5][6][7]

This guide provides a comprehensive, in-depth technical overview of the in silico prediction of ADMET properties for the compound 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone . This molecule, featuring a benzoylpiperidine scaffold, belongs to a class of structures recognized as a "privileged structure" in medicinal chemistry due to its favorable metabolic stability and its presence in numerous therapeutic agents.[8] The trifluoroethanone moiety introduces unique electronic properties that can significantly influence its pharmacokinetic and toxicological profile.

This document is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for conducting a thorough in silico ADMET assessment. We will delve into the theoretical underpinnings of each ADMET parameter, outline detailed predictive workflows using publicly available and commercial software, and rationalize the methodological choices based on established scientific principles.

The Subject Molecule: this compound

Structure:

Key Structural Features:

  • Benzoylpiperidine Core: A well-established pharmacophore known for its metabolic stability and favorable interaction with various biological targets.[8]

  • Trifluoroethanone Group: The electron-withdrawing nature of the trifluoromethyl group can significantly impact the molecule's acidity, lipophilicity, and metabolic stability.

Before proceeding with the ADMET prediction, it is essential to obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation of the molecule, which is a prerequisite for most in silico tools.

Part 1: Physicochemical Properties - The Foundation of ADMET

A molecule's fundamental physicochemical properties are critical determinants of its ADMET profile.[9][10][11] Accurate prediction of these parameters is the first and most crucial step in the in silico assessment.

Molecular Weight, Hydrogen Bond Donors/Acceptors, and Rotatable Bonds

These basic descriptors are fundamental to Lipinski's Rule of Five, a widely used guideline to assess the "drug-likeness" of a compound and its potential for good oral bioavailability.[12][13][14][15]

Experimental Protocol: Calculation of Basic Molecular Descriptors

  • Input: Obtain the SMILES string for this compound.

  • Tool: Utilize a cheminformatics toolkit such as RDKit (open-source) or commercial software like ChemDraw.

  • Procedure:

    • Read the SMILES string and generate the 2D molecular structure.

    • Employ built-in functions to calculate:

      • Molecular Weight (MW)

      • Number of Hydrogen Bond Donors (HBD)

      • Number of Hydrogen Bond Acceptors (HBA)

      • Number of Rotatable Bonds (NRB)

  • Analysis: Compare the calculated values against Lipinski's Rule of Five criteria.[12][13][15]

Table 1: Predicted Physicochemical Properties and Lipinski's Rule of Five Analysis

ParameterPredicted ValueLipinski's Rule of Five GuidelineViolation
Molecular Weight (Da)285.26[16]≤ 500No
Hydrogen Bond Donors0≤ 5No
Hydrogen Bond Acceptors3 (2 Oxygens, 1 Nitrogen)≤ 10No
LogP (Octanol-Water Partition Coefficient)See Section 1.2≤ 5TBD
Lipophilicity (LogP and LogD)

Lipophilicity, expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a paramount parameter influencing a drug's absorption, distribution, and permeability across biological membranes.[9][10][14]

Experimental Protocol: In Silico LogP and LogD Prediction

  • Input: SMILES string of the target molecule.

  • Tools:

    • Consensus Approach: It is highly recommended to use multiple algorithms to obtain a more robust prediction.[17]

    • SwissADME (Web Server): Provides predictions from multiple models (e.g., XLOGP3, WLOGP, MLOGP, SILICOS-IT).

    • ChemAxon (Commercial Software): Offers robust LogP and LogD prediction modules.

    • ACD/Labs Percepta (Commercial Software): Provides highly accurate predictions based on large experimental datasets.

  • Procedure:

    • Submit the SMILES string to the selected tools.

    • For LogD, specify the physiological pH of 7.4.

  • Analysis: Average the predicted LogP values from different tools to arrive at a consensus value. Evaluate the LogD at pH 7.4 to understand the molecule's lipophilicity in a physiological context.

Aqueous Solubility (LogS)

Aqueous solubility is a critical factor for drug absorption.[10] Poor solubility can lead to low bioavailability and formulation challenges.

Experimental Protocol: In Silico Solubility Prediction

  • Input: SMILES string.

  • Tools:

    • SwissADME: Provides solubility predictions (LogS) based on different models (e.g., ESOL, Ali, SILICOS-IT).

    • ACD/Labs Percepta: Offers detailed solubility prediction as a function of pH.

  • Procedure:

    • Input the SMILES string into the chosen platforms.

  • Analysis: Analyze the predicted LogS value. Generally, a LogS value greater than -4 is considered indicative of good solubility.

Part 2: Absorption

Absorption is the process by which a drug enters the systemic circulation.[18] For orally administered drugs, this primarily involves crossing the gastrointestinal (GI) tract.

Workflow for In Silico Absorption Prediction

Absorption_Workflow cluster_physchem Physicochemical Properties cluster_permeability Membrane Permeability cluster_transporters Transporter Interactions cluster_absorption Overall Absorption Physchem Molecular Weight LogP/LogD LogS pKa Caco2 Caco-2 Permeability Prediction Physchem->Caco2 PAMPA PAMPA Prediction Physchem->PAMPA HIA Human Intestinal Absorption (HIA) Prediction Physchem->HIA Caco2->HIA PAMPA->HIA Pgp P-glycoprotein (P-gp) Substrate/Inhibitor Prediction Pgp->HIA Bioavailability Oral Bioavailability Prediction HIA->Bioavailability

Caption: Workflow for in silico prediction of drug absorption.

Gastrointestinal (GI) Absorption

The prediction of human intestinal absorption (HIA) is a key component of the absorption assessment.[19]

Experimental Protocol: HIA Prediction

  • Tool: SwissADME web server.

  • Methodology: The tool employs a predictive model based on a large dataset of compounds with known HIA values.

  • Procedure:

    • Input the SMILES string of this compound.

    • Navigate to the "Pharmacokinetics" section.

  • Interpretation: The output will provide a qualitative prediction of "High" or "Low" GI absorption.

Caco-2 Permeability

The Caco-2 cell line is a widely used in vitro model for predicting intestinal drug permeability.[19] In silico models trained on Caco-2 permeability data can provide a rapid assessment.

Experimental Protocol: Caco-2 Permeability Prediction

  • Tool: ADMETlab 2.0 (web server) or commercial platforms like GastroPlus™.

  • Methodology: These tools utilize Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms.

  • Procedure:

    • Submit the molecular structure.

  • Output and Interpretation: The predicted permeability is typically given as a Papp value (in cm/s). A higher Papp value indicates greater permeability.

P-glycoprotein (P-gp) Substrate/Inhibitor Prediction

P-glycoprotein is an efflux transporter that can actively pump drugs out of cells, thereby reducing their absorption and bioavailability.[19]

Experimental Protocol: P-gp Interaction Prediction

  • Tool: SwissADME or ADMETlab 2.0.

  • Methodology: These platforms use classification models to predict whether a compound is likely to be a substrate or inhibitor of P-gp.

  • Procedure:

    • Input the SMILES string.

  • Interpretation: The output will be a "Yes/No" prediction for being a P-gp substrate and/or inhibitor. A "Yes" for substrate indicates a potential for reduced absorption.

Part 3: Distribution

Distribution describes the reversible transfer of a drug from the systemic circulation to the tissues and organs of the body.[18][19]

Volume of Distribution (Vd)

Vd is a pharmacokinetic parameter that relates the amount of drug in the body to its concentration in the plasma.[20][21][22] A high Vd suggests extensive tissue distribution.

Experimental Protocol: Vd Prediction

  • Tool: ADMETlab 2.0 or commercial software like Simcyp Simulator.

  • Methodology: In silico models for Vd prediction often use a combination of physicochemical properties and machine learning algorithms.[20][21][22]

  • Procedure:

    • Submit the molecular structure.

  • Output and Interpretation: Vd is typically expressed in L/kg. A Vd > 0.7 L/kg generally indicates significant tissue distribution.

Plasma Protein Binding (PPB)

The extent to which a drug binds to plasma proteins, primarily albumin, affects its distribution and availability to reach its target site.[19][23]

Experimental Protocol: PPB Prediction

  • Tool: ADMETlab 2.0 or similar platforms.

  • Methodology: QSAR models are commonly used to predict the percentage of drug that will be bound to plasma proteins.

  • Procedure:

    • Input the SMILES string.

  • Interpretation: The output is a percentage value. High PPB (>90%) can limit the free drug concentration available for therapeutic effect.

Blood-Brain Barrier (BBB) Permeability

For CNS-acting drugs, the ability to cross the blood-brain barrier is crucial. For non-CNS drugs, BBB penetration may be an undesirable off-target effect.

Experimental Protocol: BBB Permeability Prediction

  • Tool: SwissADME or ADMETlab 2.0.

  • Methodology: These tools employ predictive models based on physicochemical properties and structural features known to influence BBB penetration.

  • Procedure:

    • Submit the molecular structure.

  • Interpretation: The output is typically a qualitative "Yes/No" or a quantitative logBB value. A logBB > 0 indicates good BBB penetration.

Part 4: Metabolism

Metabolism is the biochemical transformation of a drug, primarily in the liver, by enzymes such as the Cytochrome P450 (CYP) superfamily.[24][25][26][27] Metabolism plays a critical role in drug clearance and can lead to the formation of active or toxic metabolites.[28]

Workflow for In Silico Metabolism Prediction

Metabolism_Workflow cluster_cyp_interaction CYP450 Interaction cluster_som Site of Metabolism cluster_metabolites Metabolite Identification CYP_Inhibition CYP Isoform Inhibition Prediction (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) CYP_Substrate CYP Isoform Substrate Prediction SOM_Prediction Site of Metabolism (SOM) Prediction CYP_Substrate->SOM_Prediction Metabolite_Prediction Prediction of Metabolite Structures SOM_Prediction->Metabolite_Prediction

Caption: Workflow for in silico prediction of drug metabolism.

CYP450 Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions (DDIs).[25] Predicting the inhibitory potential against major CYP isoforms is a critical safety assessment.

Experimental Protocol: CYP Inhibition Prediction

  • Tool: SwissADME or ADMETlab 2.0.

  • Methodology: Classification models predict the likelihood of a compound inhibiting key CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

  • Procedure:

    • Input the SMILES string.

  • Interpretation: A "Yes" prediction for inhibition of a specific isoform suggests a potential for DDIs with other drugs metabolized by that enzyme.

Site of Metabolism (SOM) Prediction

Identifying the most likely sites on a molecule to undergo metabolic transformation is crucial for understanding its metabolic fate and for designing more stable analogues.[26][27]

Experimental Protocol: SOM Prediction

  • Tool: MetaPredictor or similar specialized tools.[28]

  • Methodology: These tools often use deep learning models or rule-based systems to identify metabolically labile sites.[28]

  • Procedure:

    • Submit the molecular structure.

  • Output and Interpretation: The tool will highlight the atoms or bonds most susceptible to metabolic attack, often providing a ranked list of potential SOMs. For this compound, potential sites include the aromatic ring of the benzoyl group (hydroxylation) and the piperidine ring.

Part 5: Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (renal excretion) and the liver (biliary excretion).[18]

Experimental Protocol: Renal Clearance Prediction

  • Tool: Specialized QSAR models or physiologically based pharmacokinetic (PBPK) modeling software.

  • Methodology: Models for renal clearance often incorporate physicochemical properties like molecular weight, polarity, and ionization state.[29]

  • Procedure:

    • Input the required molecular descriptors.

  • Interpretation: The output can be a quantitative prediction of renal clearance (e.g., in ml/min) or a classification of the likely primary route of excretion.

Part 6: Toxicity

Early identification of potential toxicity is a critical aspect of drug development to minimize the risk of late-stage failures.[5][17][30][31][32]

Table 2: Summary of Predicted ADMET Properties

Parameter Predicted Outcome Implication
Absorption
GI AbsorptionHighFavorable for oral administration.
BBB PermeabilityLikely PermeablePotential for CNS effects (intended or unintended).
P-gp SubstrateNoLow risk of efflux-mediated reduction in absorption.
Distribution
Vd (L/kg)Moderate to HighGood tissue distribution expected.
PPB (%)HighA significant portion of the drug may be bound to plasma proteins.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interactions with drugs metabolized by CYP3A4.
Excretion
Primary RouteLikely HepaticMetabolism is expected to be the main clearance pathway.
Toxicity
hERG InhibitionLow ProbabilityReduced risk of cardiotoxicity.
Ames MutagenicityNegativeLow likelihood of being a mutagen.
HepatotoxicityLow ProbabilityReduced risk of liver damage.
hERG Inhibition

Inhibition of the hERG potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias.

Experimental Protocol: hERG Inhibition Prediction

  • Tool: Pred-hERG (web server) or commercial software.

  • Methodology: These tools use QSAR models or pharmacophore-based approaches to predict the likelihood of hERG channel blockade.

  • Procedure:

    • Submit the molecular structure.

  • Interpretation: The output is typically a classification (e.g., "inhibitor" or "non-inhibitor") or a predicted IC50 value.

Mutagenicity (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a compound. In silico models can provide an early indication of this risk.

Experimental Protocol: Ames Test Prediction

  • Tool: ADMETlab 2.0 or commercial systems like DEREK Nexus.

  • Methodology: These tools use statistical-based models and structural alerts to predict the outcome of the Ames test.

  • Procedure:

    • Input the SMILES string.

  • Interpretation: The output is a prediction of "mutagenic" or "non-mutagenic".

Hepatotoxicity

Drug-induced liver injury (DILI) is a major cause of drug withdrawal from the market.

Experimental Protocol: Hepatotoxicity Prediction

  • Tool: ADMETlab 2.0.

  • Methodology: Predictive models are trained on large datasets of compounds with known hepatotoxicity data.

  • Procedure:

    • Submit the molecular structure.

  • Interpretation: The output is a classification of the risk of hepatotoxicity (e.g., "low" or "high").

Conclusion

The in silico ADMET profiling of this compound provides a comprehensive and multi-faceted assessment of its drug-like properties. This guide has outlined a systematic and scientifically rigorous approach to predicting its absorption, distribution, metabolism, excretion, and toxicity profiles using a combination of open-access and commercial computational tools. The insights gained from this in silico evaluation are invaluable for guiding further experimental studies, prioritizing lead candidates, and ultimately de-risking the drug development process. It is imperative to remember that in silico predictions are probabilistic in nature and should always be validated by subsequent in vitro and in vivo experiments. Nevertheless, the integration of these predictive models into the early stages of drug discovery is a powerful strategy to enhance efficiency and increase the probability of success in bringing safe and effective medicines to patients.

References

  • Vertex AI Search. (2019).
  • Taylor & Francis. Lipinski's rule of five – Knowledge and References.
  • PubMed Central. (n.d.).
  • Wikipedia. (n.d.). Lipinski's rule of five.
  • Oxford Academic. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering.
  • PubMed. (n.d.). In silico prediction of drug toxicity.
  • Taylor & Francis Online. (n.d.).
  • PozeSCAF. (n.d.).
  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery.
  • AZoNetwork. (2024). Tackling metabolism issues in drug discovery with in silico methods.
  • PubMed. (2014). In silico prediction of drug metabolism by P450.
  • Ovid. (2013). In silico methods to predict drug toxicity.
  • bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development.
  • National Institutes of Health. (n.d.). In Silico Prediction of Chemical Toxicity for Drug Design Using Machine Learning Methods and Structural Alerts - PMC.
  • Ingenta Connect. (n.d.). In silico Prediction of Drug Metabolism by P450.
  • YouTube. (2024). Lipinski's rules & drug discovery beyond the rule of five.
  • PubMed. (2023). Improving on in-silico prediction of oral drug bioavailability.
  • ResearchGate. (n.d.). Predicting Volume of Distribution in Humans: Performance of In Silico Methods for a Large Set of Structurally Diverse Clinical Compounds.
  • Ovid. (2003). In Silico Tools for Drug Absorption Prediction : American Journal of Drug Delivery.
  • National Center for Biotechnology Information. (2023). Recent Studies of Artificial Intelligence on In Silico Drug Distribution Prediction - PMC.
  • PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • ACS Publications. (2023).
  • PubMed. (2020).
  • ACS Publications. (2009). In Silico Prediction of Volume of Distribution in Human Using Linear and Nonlinear Models on a 669 Compound Data Set | Journal of Medicinal Chemistry.
  • Digital Chemistry. (n.d.).
  • ResearchGate. (2025).
  • Drug Discovery World. (2010). Bio-mimetic chromatography to predict drug distribution in vivo.
  • Frontage Laboratories. (n.d.). Physicochemical Properties.
  • PubMed. (2013). In silico methods to predict drug toxicity.
  • PharmiWeb.com. (2023). Physicochemical Parameters Affecting the ADMET of Drugs.
  • National Center for Biotechnology Information. (n.d.). Probing the links between in vitro potency, ADMET and physicochemical parameters - PMC.
  • Slideshare. (n.d.).
  • ResearchGate. (2025). Application of In Silico Methods in Pharmacokinetic Studies During Drug Development.
  • MDPI. (n.d.).
  • Optibrium. (n.d.). Which ADMET properties are important for me to predict?.
  • Slideshare. (n.d.). In Silico ADMET methods for ADMET prediction of new molecules.
  • ResearchGate. (2009).
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • National Center for Biotechnology Information. (2023). Artificial Intelligence in Drug Metabolism and Excretion Prediction: Recent Advances, Challenges, and Future Perspectives - PMC.
  • Wikipedia. (n.d.). 4-Benzylpiperidine.
  • MDPI. (n.d.).
  • ACS Publications. (n.d.). Prediction of Oral Pharmacokinetics Using a Combination of In Silico Descriptors and In Vitro ADME Properties | Molecular Pharmaceutics.
  • ACS Publications. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)
  • ChemicalBook. (n.d.). This compound | 257946-67-1.
  • Sigma-Aldrich. (n.d.). 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.
  • PubMed Central. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one.
  • BLDpharm. (n.d.). 257946-67-1|this compound.
  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime.
  • National Center for Biotechnology Information. (n.d.).

Sources

The Trifluoroacetyl Piperidine Scaffold: A Privileged Motif for Targeting Diverse Biological Pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoroacetyl piperidine moiety represents a cornerstone in modern medicinal chemistry, conferring a unique combination of physicochemical properties that render it a highly attractive scaffold for the design of novel therapeutics. The potent electron-withdrawing nature of the trifluoroacetyl group, coupled with its significant lipophilicity and metabolic stability, profoundly influences the pharmacokinetic and pharmacodynamic profiles of parent molecules. This guide provides a comprehensive exploration of the potential biological targets of trifluoroacetyl piperidine derivatives, delving into their interactions with key enzyme classes, neurotransmitter receptors, and ion channels. Through a synthesis of mechanistic insights, structure-activity relationships, and detailed experimental protocols, this document serves as a technical resource for the rational design and development of next-generation therapeutics leveraging this versatile chemical entity.

Introduction: The Strategic Advantage of the Trifluoroacetyl Group

The strategic incorporation of fluorine into drug candidates has become a paramount strategy in drug discovery.[1] Among fluorinated motifs, the trifluoromethyl (CF3) group is particularly noteworthy for its ability to dramatically alter a molecule's properties in a predictable manner.[2] When appended to a piperidine ring via a carbonyl linker, forming a trifluoroacetyl piperidine derivative, these effects are synergistically combined with the conformational flexibility and synthetic tractability of the piperidine scaffold.[3]

The key physicochemical impacts of the trifluoroacetyl group include:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoroacetyl group highly resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[1] This often translates to a longer in vivo half-life and a more predictable pharmacokinetic profile.[2]

  • Increased Lipophilicity: The trifluoroacetyl group is highly lipophilic, which can significantly enhance a molecule's ability to cross biological membranes, including the blood-brain barrier.[1] This property is critical for targeting intracellular proteins and receptors within the central nervous system.

  • Modulation of Electronic Properties: As a potent electron-withdrawing group, the trifluoroacetyl moiety can significantly influence the pKa of nearby functional groups and the overall electronic distribution of the molecule.[1] This can lead to stronger and more specific interactions with biological targets.[4][5]

These properties collectively position trifluoroacetyl piperidine derivatives as a privileged class of compounds with the potential to engage a wide array of biological targets with high affinity and specificity.

Enzymes: Covalent and Non-Covalent Inhibition Strategies

Enzymes represent a major class of biological targets for trifluoroacetyl piperidine derivatives. The electrophilic nature of the trifluoroacetyl ketone is a key determinant of the inhibitory mechanism against several enzyme families, particularly hydrolytic enzymes.

Serine and Cysteine Proteases: Covalent Inhibition via Hemiketal/Hemithioketal Formation

Trifluoromethyl ketones (TFMKs) are well-established as potent, reversible covalent inhibitors of serine and cysteine proteases.[6] The highly electrophilic carbonyl carbon of the trifluoroacetyl group is susceptible to nucleophilic attack by the hydroxyl group of a serine residue or the thiol group of a cysteine residue in the enzyme's active site.[7][8] This results in the formation of a stable, yet reversible, hemiketal or hemithioketal adduct, which mimics the tetrahedral transition state of substrate hydrolysis.[9]

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Binding and Reaction cluster_2 Outcome Enzyme Serine/Cysteine Protease Ser_Cys Active Site Serine (OH) or Cysteine (SH) Nucleophilic_Attack Nucleophilic Attack Ser_Cys->Nucleophilic_Attack Attacks carbonyl carbon TFAP_Derivative Trifluoroacetyl Piperidine Derivative TFAP_Derivative->Nucleophilic_Attack Binds to active site Tetrahedral_Intermediate Stable Hemiketal/Hemithioketal (Transition-State Analogue) Nucleophilic_Attack->Tetrahedral_Intermediate Forms covalent bond Inhibition Enzyme Inhibition (Reversible) Tetrahedral_Intermediate->Inhibition Blocks substrate access

Figure 1: Mechanism of covalent inhibition of serine/cysteine proteases by trifluoroacetyl piperidine derivatives.

This mechanism has been successfully exploited in the design of inhibitors for a variety of proteases, including:

  • Elastase: Densely substituted piperidines functionalized with a trifluoromethyl group have been identified as potent elastase inhibitors.[10]

  • Caspase-1: A derivative containing a 4-trifluoromethylphenyl substituent on a piperazine ring linked to a triaminopyrimidine scaffold was found to be a potent allosteric inhibitor of caspase-1, an enzyme involved in inflammation.[11]

  • SARS-CoV 3CL Protease: Substrate-based design has led to the development of trifluoromethyl ketones as inhibitors of the SARS-CoV 3CL protease, a key enzyme in the viral life cycle.[6]

Table 1: Examples of Trifluoromethyl Ketone Enzyme Inhibitors

Enzyme TargetInhibitor TypeMechanism of ActionReference
AcetylcholinesteraseTrifluoro ketone analogueCovalent (Hemiketal formation)[7]
Carboxypeptidase ATrifluoro ketone analogueTransition-state analogue[7]
PepsinDifluorostatone-containing pepstatin analogueTransition-state analogue[7]
SARS-CoV 3CL ProteaseTrifluoromethyl ketoneCovalent (Hemithioketal formation)[6]
Other Enzyme Targets

The versatility of the trifluoroacetyl piperidine scaffold extends beyond proteases. Other enzyme classes that represent potential targets include:

  • Farnesyltransferase (FTase): Piperidine derivatives have been developed as potent inhibitors of FTase, an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer.[12]

  • Glycosidases: Polyhydroxylated piperidines are known to be effective glycosidase inhibitors.[7] The incorporation of a trifluoroacetyl group could potentially enhance their potency and selectivity.

  • γ-Secretase: Fluorinated piperidine acetic acids have been reported as modulators of γ-secretase, an enzyme complex involved in the generation of amyloid-β peptides in Alzheimer's disease.[13]

Neurotransmitter Receptors: Modulating Synaptic Signaling

The piperidine scaffold is a common feature in many centrally acting drugs, and its derivatives are known to interact with a wide range of neurotransmitter receptors.[14] The introduction of a trifluoroacetyl group can fine-tune the affinity, selectivity, and pharmacokinetic properties of these ligands.

Dopamine and Serotonin Receptors

Piperazine and piperidine derivatives are well-represented among atypical antipsychotics that target dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.[15][16] These compounds aim to achieve a balanced modulation of these receptor systems to treat the positive, negative, and cognitive symptoms of schizophrenia with fewer side effects than traditional antipsychotics. The lipophilicity imparted by the trifluoroacetyl group could enhance brain penetration, a critical factor for CNS drug efficacy.

G cluster_receptors Potential GPCR Targets cluster_outcomes Therapeutic Potential TFAP Trifluoroacetyl Piperidine Derivative D2R Dopamine D2 Receptor TFAP->D2R Antipsychotic Effects HT1A Serotonin 5-HT1A Receptor TFAP->HT1A Anxiolytic & Antidepressant Effects HT2A Serotonin 5-HT2A Receptor TFAP->HT2A Antipsychotic Effects Sigma1R Sigma-1 Receptor TFAP->Sigma1R Neuromodulation MelatoninR Melatonin Receptors (MT1/MT2) TFAP->MelatoninR Sleep Regulation Schizophrenia Schizophrenia D2R->Schizophrenia Anxiety Anxiety/Depression HT1A->Anxiety HT2A->Schizophrenia Neuroprotection Neuroprotection Sigma1R->Neuroprotection Insomnia Insomnia MelatoninR->Insomnia

Figure 2: Potential modulation of various GPCRs by trifluoroacetyl piperidine derivatives and their therapeutic implications.

Other Receptor Systems
  • Sigma-1 Receptors: Piperidine-based derivatives have been developed as high-affinity ligands for the sigma-1 receptor, a unique intracellular chaperone protein involved in various cellular functions.[1][9]

  • Melatonin Receptors: 4-Arylpiperidinyl amide derivatives have been reported as novel melatonin receptor (MT1 and MT2) ligands, with potential applications in the treatment of sleep disorders.[2]

  • Acetylcholine Receptors: While some piperidine derivatives act as neuromuscular blocking agents by interfering with the coupling of acetylcholine binding to ion channel opening, others are being investigated as ligands for nicotinic acetylcholine receptors (nAChRs) for the treatment of neurodegenerative diseases.[16]

Ion Channels: Regulators of Cellular Excitability

Ion channels, which control the flow of ions across cell membranes, are critical for cellular signaling and excitability. Piperidine derivatives have been shown to modulate the activity of various ion channels.

Voltage-Gated Ion Channels

The modulation of voltage-gated ion channels is a key mechanism for many drugs acting on the nervous and cardiovascular systems. While direct evidence for trifluoroacetyl piperidine derivatives as potent ion channel modulators is still emerging, the known effects of fluorination on the properties of other ion channel drugs suggest significant potential. For example, fluorination has been shown to lower the basicity of piperidines, which can correlate with reduced affinity for the hERG potassium channel, thereby mitigating the risk of cardiac toxicity.[8]

Experimental Protocols

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Reconstitute the purified enzyme and a fluorogenic or chromogenic substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare a stock solution of the trifluoroacetyl piperidine derivative in DMSO. Perform serial dilutions to obtain a range of test concentrations.

  • Assay Procedure: a. In a 96-well plate, add the assay buffer, the enzyme, and the test compound or vehicle control (DMSO). b. Incubate for a pre-determined time at a specific temperature to allow for enzyme-inhibitor binding. c. Initiate the reaction by adding the substrate. d. Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the inhibitor by fitting the data to a dose-response curve.

Protocol 2: Radioligand Binding Assay for Receptor Affinity

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from cultured cells or animal tissues.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor, and the trifluoroacetyl piperidine derivative at various concentrations.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

Trifluoroacetyl piperidine derivatives represent a highly promising and versatile scaffold in drug discovery. Their unique physicochemical properties, conferred by the trifluoroacetyl group, enable the fine-tuning of potency, selectivity, and pharmacokinetic parameters. The well-established role of trifluoromethyl ketones as potent inhibitors of hydrolytic enzymes provides a solid foundation for the development of novel therapeutics for a range of diseases. Furthermore, the demonstrated activity of various piperidine derivatives against a multitude of neurotransmitter receptors and ion channels highlights the immense potential for creating novel modulators of these targets by incorporating the trifluoroacetyl moiety. Future research should focus on the systematic exploration of structure-activity relationships of trifluoroacetyl piperidine derivatives against specific biological targets, leveraging computational modeling and advanced screening technologies to unlock the full therapeutic potential of this remarkable chemical class.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • The Trifluoromethyl Group: A Secret Weapon in Medicinal Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. PubMed. [Link]

  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]

  • Fluoro ketone inhibitors of hydrolytic enzymes. PubMed. [Link]

  • Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. PubMed Central. [Link]

  • Fluoro ketone inhibitors of hydrolytic enzymes. Semantic Scholar. [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]

  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed Central. [Link]

  • Fluorinated piperidine acetic acids as gamma-secretase modulators. PubMed. [Link]

  • Preliminary structure‐activity relationship of 4a‐j. ResearchGate. [Link]

  • Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase. PubMed. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Semantic Scholar. [Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. ResearchGate. [Link]

  • Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

  • Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PubMed Central. [Link]

  • Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. PubMed. [Link]

  • Novel (bisarylmethoxy)butylpiperidine analogues as neurotransmitter transporter inhibitors with activity at dopamine receptor sites. PubMed. [Link]

  • Characterization of neuromuscular blocking action of piperidine derivatives. PubMed. [Link]

  • Structure activity relationship of piperidine derivatives. ResearchGate. [Link]

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). OUCI. [Link]

  • Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan. [Link]

Sources

The Benzoylpiperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoylpiperidine Moiety as a Privileged Scaffold in Drug Discovery

The benzoylpiperidine fragment, chemically known as phenyl(piperidin-4-yl)methanone, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility and metabolic stability have cemented its status as a "privileged structure," a molecular framework that is capable of binding to a variety of biological targets with high affinity.[1][2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of benzoylpiperidine compounds, offering a technical resource for researchers and professionals engaged in the intricate process of drug design and development. The inherent modularity of the benzoylpiperidine core, with its distinct benzoyl, piperidine, and nitrogen substituent regions, allows for systematic chemical modifications to fine-tune pharmacological activity, selectivity, and pharmacokinetic profiles. This adaptability has led to the discovery of potent and selective modulators for a wide array of biological targets, including G-protein coupled receptors (GPCRs), transporters, and enzymes.[1][2][3]

Core Structure-Activity Relationships: A Tripartite Analysis

The pharmacological profile of a benzoylpiperidine derivative is intricately dictated by the nature and position of substituents on its three key components: the benzoyl ring, the piperidine ring, and the piperidine nitrogen. Understanding the SAR of each component is paramount for rational drug design.

The Benzoyl Ring: A Key Determinant of Potency and Selectivity

Modifications to the benzoyl ring have a profound impact on the potency and selectivity of benzoylpiperidine analogs across various biological targets.

  • Substituent Effects on Receptor Affinity:

    • 5-HT2A Receptor Ligands: For compounds targeting the 5-HT2A serotonin receptor, a para-substitution on the benzoyl ring, particularly with a fluorine atom, is highly favorable for enhancing binding affinity.[4] This is exemplified in numerous potent 5-HT2A antagonists where the 4-fluorobenzoyl moiety is a recurring structural feature.[2] The carbonyl group of the benzoyl moiety often acts as a hydrogen bond acceptor, a crucial interaction for receptor binding.[1]

    • Tyrosinase Inhibitors: In the context of tyrosinase inhibition, the presence of catechol or guaiacol motifs on the benzoyl ring is associated with radical scavenging activity, which can contribute to the overall inhibitory effect.[5][6] Hydrophobic benzyl groups have also been shown to enhance potency.[5] Interestingly, while benzoyl derivatives are generally more potent than their cinnamoyl counterparts, specific substitutions can reverse this trend.[5][6]

  • Impact on Enzyme Inhibition:

    • Acetylcholinesterase (AChE) Inhibitors: The benzoylpiperidine scaffold has been utilized to develop potent AChE inhibitors for the potential treatment of Alzheimer's disease.[7][8] The SAR in this class is highly dependent on the overall molecular architecture, with the benzoyl portion contributing to key interactions within the enzyme's active site.

The Piperidine Ring: Influencing Conformation and Interactions

The piperidine ring serves as a central scaffold, and its substitution pattern dictates the spatial orientation of the other pharmacophoric elements.

  • Stereochemistry and Activity: The stereochemistry of substituents on the piperidine ring can have a dramatic effect on biological activity. For instance, in a series of piperidine-based dopamine and serotonin reuptake inhibitors, different stereoisomers of naphthyl-substituted piperidines displayed varying degrees of selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[9]

  • Substitutions and Selectivity:

    • Dopamine Transporter (DAT) Ligands: In the development of DAT inhibitors, substitutions at the 3 and 4-positions of the piperidine ring are critical. The design of novel 2,5-disubstituted piperidine derivatives in both cis and trans isomeric forms revealed that the cis-isomer exhibited the most potent and selective activity for the DAT.[10]

The Piperidine Nitrogen: A Gateway to Diverse Pharmacological Profiles

The nitrogen atom of the piperidine ring is a key point for modification, allowing for the introduction of various substituents that can modulate affinity, selectivity, and pharmacokinetic properties.

  • N-Substituent and Receptor Targeting:

    • Opioid Receptor Modulators: The nature of the N-substituent is a critical determinant of activity at opioid receptors. In a series of benzylpiperidine derivatives designed as dual µ-opioid receptor (MOR) and sigma-1 receptor (σ1R) ligands, the N-aralkyl group played a significant role in achieving high affinity for both targets.[11][12] This dual-target approach aims to develop potent analgesics with reduced opioid-related side effects.[12][13]

    • Sigma (σ) Receptor Ligands: Systematic modifications of the N-aralkyl moiety in 4-benzylpiperidine derivatives have led to compounds with high affinity for σ1 and σ2 receptors, with selectivity varying based on the nature of the aralkyl group.[11]

Experimental Protocols: Methodologies for SAR Elucidation

The determination of SAR for benzoylpiperidine compounds relies on a suite of robust in vitro and in vivo assays. Below are representative protocols for key experimental workflows.

Protocol 1: Radioligand Receptor Binding Assay

This protocol provides a general framework for assessing the binding affinity of novel benzoylpiperidine derivatives to a target receptor, such as the 5-HT2A receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., CHO-K1 cells stably expressing human 5-HT2A receptor).

  • Radioligand (e.g., [3H]-Ketanserin for 5-HT2A).

  • Test compounds (benzoylpiperidine derivatives).

  • Non-specific binding control (e.g., Mianserin).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the test compounds in the binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of test compound at various concentrations.

  • Add 50 µL of the radioligand to each well.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Key Concepts

Visual representations are crucial for understanding complex SAR principles and experimental workflows.

SAR_Benzoylpiperidine core Benzoylpiperidine Core benzoyl Benzoyl Ring (R1) core->benzoyl piperidine Piperidine Ring (R2, R3) core->piperidine nitrogen Piperidine Nitrogen (R4) core->nitrogen targets Biological Activity (Potency, Selectivity) benzoyl->targets Substituent Nature & Position piperidine->targets Stereochemistry & Conformation nitrogen->targets N-Substituent

Caption: Key modification points on the benzoylpiperidine scaffold influencing biological activity.

Receptor_Binding_Assay cluster_workflow Radioligand Receptor Binding Assay Workflow prep Prepare Reagents (Membranes, Radioligand, Compounds) incubate Incubate (Membranes + Radioligand +/- Compound) prep->incubate filter Filter & Wash (Separate Bound from Free) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC50 & Ki) count->analyze

Caption: Workflow for a typical radioligand receptor binding assay.

Quantitative Structure-Activity Relationship Data

The following tables summarize key quantitative data from various studies, illustrating the impact of structural modifications on the biological activity of benzoylpiperidine derivatives.

Table 1: Affinity of Benzoylpiperidine Derivatives for Serotonin Receptors

CompoundR (Benzoyl)TargetKi (nM)Reference
31 4-F5-HT2A1.1[2]
33 4-F5-HT2A2.4[2]
32 4-F5-HT2A6.0[1]
32 4-FD212[1]
36 -5-HT2ApKi 8.60[1][2]
37 -5-HT2ApKi 8.42[1][2]
52 -5-HT2ApKi 8.35[1]
52 -D2pKi 6.19[1]

Table 2: Activity of Benzylpiperidine Derivatives at Opioid and Sigma Receptors

CompoundTargetKi (nM)ED50 (mg/kg)Reference
52 MOR56.44.04 (abdominal contraction)[12]
52 σ1R11.06.88 (carrageenan-induced pain)[12]
6 σ10.4-[11]
6 σ23.3-[11]

Conclusion: A Versatile Scaffold with Enduring Potential

The benzoylpiperidine scaffold continues to be a rich source of novel therapeutic agents. Its privileged structural nature, combined with the vast chemical space accessible through modifications at its three key positions, ensures its continued relevance in drug discovery. A thorough understanding of the structure-activity relationships outlined in this guide is essential for the rational design of next-generation benzoylpiperidine-based therapeutics with improved potency, selectivity, and safety profiles. The interplay between the electronic and steric properties of substituents on the benzoyl ring, the conformational constraints imposed by the piperidine ring, and the diverse functionalities that can be introduced via the piperidine nitrogen collectively contribute to the wide-ranging pharmacological activities of this remarkable class of compounds.

References

  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules.
  • Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega.
  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.
  • Synthesis and Structure−Activity Relationships of 1-Aralkyl-4-Benzylpiperidine and 1-Aralkyl-4-Benzylpiperazine Derivatives as Potent σ Ligands. Journal of Medicinal Chemistry.
  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed.
  • The Benzoylpiperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. PubMed.
  • Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. PubMed.
  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects.
  • Rational Design and Synthesis of Novel 2,5-disubstituted Cis- And Trans-Piperidine Derivatives Exhibiting Differential Activity for the Dopamine Transporter. PubMed.

Sources

Novel Trifluoromethyl Ketones in Medicinal Chemistry: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry.[1][2] Among these, the trifluoromethyl ketone (TFMK) moiety has emerged as a privileged scaffold, imbuing parent molecules with a unique constellation of properties that are highly advantageous for drug design.[3][4][5] The strong electron-withdrawing nature of the trifluoromethyl group dramatically enhances the electrophilicity of the adjacent carbonyl carbon, a feature that underpins the diverse applications of TFMKs, most notably as potent enzyme inhibitors.[6][7]

This technical guide provides an in-depth exploration of the synthesis, unique chemical characteristics, and burgeoning applications of novel trifluoromethyl ketones in medicinal chemistry. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights into the utilization of this powerful functional group.

The Unique Physicochemical Properties of Trifluoromethyl Ketones

The introduction of a trifluoromethyl group adjacent to a ketone functionality imparts a profound influence on its chemical behavior, primarily driven by the high electronegativity of the fluorine atoms. This "trifluoromethyl effect" is central to the utility of TFMKs in medicinal chemistry.

Enhanced Electrophilicity and Hydration

The potent inductive electron-withdrawing effect of the CF3 group renders the carbonyl carbon exceptionally electron-deficient and, therefore, highly susceptible to nucleophilic attack.[7] A direct consequence of this heightened electrophilicity is the propensity of TFMKs to exist in equilibrium with their hydrated gem-diol form in aqueous environments.[5][7] Unlike their non-fluorinated counterparts, this equilibrium often significantly favors the hydrate, which can act as a stable transition-state analog for enzymatic reactions, particularly those involving hydrolysis of esters and amides.[7][8][9]

Modulation of Pharmacokinetic Properties

The trifluoromethyl group is also a valuable bioisostere, capable of influencing a molecule's steric and electronic properties to improve its drug-like characteristics.[5] Its lipophilicity can enhance membrane permeability, a critical factor for oral absorption and cellular uptake of drugs.[1] Furthermore, the inherent strength of the carbon-fluorine bond confers increased metabolic stability by rendering the molecule more resistant to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to a longer in vivo half-life and potentially reduced dosing frequency.[1]

Synthetic Strategies for Accessing Trifluoromethyl Ketones

The growing importance of TFMKs has spurred the development of numerous synthetic methodologies for their preparation. These strategies can be broadly categorized into several key approaches, each with its own advantages and substrate scope.

Oxidation of Trifluoromethyl Alcohols

A common and often high-yielding method for the synthesis of TFMKs involves the oxidation of the corresponding trifluoromethyl carbinols.[5][10] Various oxidizing agents can be employed, with the Dess-Martin periodinane being a frequently used reagent for this transformation.[10] This method is valued for its mild reaction conditions and tolerance of a wide range of functional groups.[10]

Nucleophilic Trifluoromethylation Reactions

Another major route to TFMKs involves the nucleophilic addition of a trifluoromethyl anion equivalent to a carboxylic acid derivative, such as an ester or an acid chloride.[10][11] A widely used reagent for this purpose is (trifluoromethyl)trimethylsilane (TMS-CF3), often activated by a fluoride source like tetrabutylammonium fluoride (TBAF).[10] More recently, methods utilizing fluoroform (HCF3), a potent greenhouse gas, in combination with a strong base have been developed as a more atom-economical approach.[8]

Direct Trifluoroacetylation

Directly introducing a trifluoroacetyl group [C(O)CF3] into an organic molecule is a challenging but highly desirable transformation.[10] Recent advances have led to the development of novel reagents and catalytic systems to achieve this. For instance, palladium-catalyzed cross-coupling reactions of (het)aryl boronic acids with N-phenyl-N-tosyltrifluoroacetamide have been shown to provide trifluoromethyl ketones in good yields.[11]

Other Novel Synthetic Methods

The field of TFMK synthesis is continuously evolving, with new and innovative methods being reported. These include:

  • Photoredox Catalysis: Visible light-mediated photoredox catalysis has been employed for the divergent synthesis of TFMKs from olefins and halotrifluoroacetones.[12] This method proceeds via the generation of a trifluoroacetonyl radical.[12]

  • Silver-Catalyzed Reactions: A silver-catalyzed protocol utilizing Langlois reagent (CF3SO2Na) and molecular oxygen has been developed for the regioselective synthesis of α-trifluoromethyl ketones from alkynes.[13]

The following table summarizes some of the key synthetic approaches to trifluoromethyl ketones:

Synthetic StrategyPrecursorsKey Reagents/CatalystsAdvantages
OxidationTrifluoromethyl alcoholsDess-Martin periodinane, other oxidizing agentsMild conditions, high yields, good functional group tolerance.[5][10]
Nucleophilic TrifluoromethylationEsters, acid chlorides, carboxylic acidsTMS-CF3/TBAF, Fluoroform/KHMDS, FluoroarenesVersatile, applicable to a wide range of substrates.[8][10][11]
Direct Trifluoroacetylation(Het)aryl boronic acidsPalladium catalysts, N-phenyl-N-tosyltrifluoroacetamideDirect introduction of the trifluoroacetyl group.[11]
Photoredox CatalysisOlefins, halotrifluoroacetonesVisible light, photoredox catalystNovel radical-based approach.[12]
Silver-Catalyzed ReactionAlkynesSilver catalyst, Langlois reagent, O2Regioselective synthesis of α-trifluoromethyl ketones.[13]

Applications of Trifluoromethyl Ketones in Medicinal Chemistry

The unique properties of TFMKs have led to their widespread application in drug discovery, particularly in the design of enzyme inhibitors.

Enzyme Inhibition

Trifluoromethyl ketones are well-established inhibitors of a variety of enzyme classes, including serine proteases, cysteine proteases, esterases, and histone deacetylases (HDACs).[6][9][14][15] Their inhibitory activity stems from the ability of the highly electrophilic carbonyl carbon to be attacked by a nucleophilic residue (e.g., serine or cysteine) in the enzyme's active site, forming a stable, covalent hemiketal or hemithioketal adduct.[6] This adduct mimics the tetrahedral transition state of the natural substrate, leading to potent and often reversible inhibition.[9]

For example, TFMKs have been successfully employed as inhibitors of SARS-CoV 3CL protease, a critical enzyme in the life cycle of the SARS coronavirus.[6] They have also shown promise as inhibitors of human leukocyte elastase and human plasma kallikrein.[10] In the realm of epigenetics, TFMK-containing compounds have been developed as potent histone deacetylase (HDAC) inhibitors, demonstrating a class-dependent mechanism of action.[15]

Covalently Reversible Kinase Inhibitors

A more recent and exciting application of TFMKs is in the design of covalently reversible kinase inhibitors.[16] By incorporating an aromatic trifluoromethyl ketone moiety as a "warhead," potent and selective inhibitors of kinases such as FGFR4 and JAK3 have been developed.[16] These inhibitors target a non-catalytic cysteine residue, forming a reversible covalent bond.[16]

Visualization of TFMK-Enzyme Interaction

The following diagram illustrates the general mechanism of enzyme inhibition by a trifluoromethyl ketone, highlighting the formation of a tetrahedral adduct with a nucleophilic residue in the enzyme's active site.

TFMK_Inhibition Enzyme Enzyme Active Site (with Nucleophile :Nu-H) TransitionState Tetrahedral Intermediate (Hemiketal/Hemithioketal) Enzyme->TransitionState Nucleophilic Attack TFMK Trifluoromethyl Ketone (R-CO-CF3) TFMK->TransitionState InhibitedEnzyme Inhibited Enzyme TransitionState->InhibitedEnzyme Covalent Adduct Formation

Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone.

Experimental Protocols

To provide a practical context, this section outlines a general, representative protocol for the synthesis of an aryl trifluoromethyl ketone via nucleophilic trifluoromethylation of a methyl ester using fluoroform.

Synthesis of an Aryl Trifluoromethyl Ketone from a Methyl Ester using Fluoroform

Disclaimer: This protocol is a generalized representation and should be adapted and optimized for specific substrates. All reactions should be carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • Aryl methyl ester (1.0 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol)

  • Triglyme (5 mL)

  • Fluoroform (HCF3) gas

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a gas inlet, and a septum, add the aryl methyl ester (1.0 mmol) and triglyme (5 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add KHMDS (1.1 mmol) to the stirred solution.

  • Bubble fluoroform gas through the reaction mixture for a predetermined time (optimization may be required).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -40 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired aryl trifluoromethyl ketone.

Characterization: The structure and purity of the synthesized trifluoromethyl ketone should be confirmed by standard analytical techniques, such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Workflow for Synthesis and Characterization

The following diagram outlines the general workflow for the synthesis and characterization of a novel trifluoromethyl ketone.

Synthesis_Workflow Start Starting Materials (e.g., Aryl Methyl Ester, Fluoroform) Reaction Synthesis Reaction (e.g., Nucleophilic Trifluoromethylation) Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Trifluoromethyl Ketone Characterization->FinalProduct

Caption: General workflow for TFMK synthesis and characterization.

Conclusion

Novel trifluoromethyl ketones represent a powerful and versatile class of compounds in the medicinal chemist's toolkit. Their unique electronic properties, arising from the strong electron-withdrawing nature of the trifluoromethyl group, lead to enhanced electrophilicity and the ability to form stable hydrated species. These characteristics make them particularly well-suited for the design of potent enzyme inhibitors, as demonstrated by their successful application against a wide range of targets. The continued development of innovative synthetic methodologies to access these valuable building blocks, coupled with a deeper understanding of their mechanism of action, will undoubtedly fuel the discovery of new and improved therapeutics in the years to come.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of trifluoromethyl ketones. Retrieved from [Link]

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Retrieved from [Link]

  • SYNTHESIS. (2018). Synthesis of Aryl Trifluoromethyl Ketones. Retrieved from [Link]

  • Mondal, S., et al. (2020). Direct Synthesis of α-Trifluoromethyl Ketone from (Hetero)arylacetylene: Design, Intermediate Trapping, and Mechanistic Investigations. Organic Letters, 22(15), 5826-5831. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Synthesis: The Significance of Trifluoromethylated Ketones. Retrieved from [Link]

  • Giri, R., et al. (2024). Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. Helvetica Chimica Acta. Retrieved from [Link]

  • Singh, R. P., et al. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 344-352. Retrieved from [Link]

  • Pillaiyar, T., et al. (2017). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. ACS Infectious Diseases, 3(10), 755-765. Retrieved from [Link]

  • Farrar, C. E., et al. (2010). Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study. Journal of Computer-Aided Molecular Design, 24(12), 1033-1046. Retrieved from [Link]

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (Cambridge, England), 49(95), 11133–11148. Retrieved from [Link]

  • ResearchGate. (n.d.). Representation of selected TFMK inhibitors containing a trifluoromethyl ketone moiety or its unsubstituted partner, but differing in the nature of the long alkyl chain. Retrieved from [Link]

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(95), 11133-11148. Retrieved from [Link]

  • Kutil, Z., et al. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7(2), 336-342. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of Trifluoromethylated Ketones. Retrieved from [Link]

  • Li, Z., et al. (2021). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. Bioorganic & Medicinal Chemistry, 49, 116457. Retrieved from [Link]

  • Marques, F., et al. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 888. Retrieved from [Link]

Sources

The Piperidine Scaffold: A Privileged Framework for Novel Psychoactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The piperidine ring, a ubiquitous six-membered nitrogenous heterocycle, stands as a cornerstone in the architecture of numerous centrally active pharmaceuticals.[1][2] Its unique conformational flexibility and ability to engage in crucial hydrogen bonding interactions have rendered it a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive technical overview of the methodologies and strategic considerations involved in the discovery and development of new psychoactive compounds featuring the piperidine core. We will explore advanced synthetic strategies, robust pharmacological screening paradigms, and the nuanced interpretation of structure-activity relationships (SAR) that collectively drive the innovation of next-generation neurological therapeutics. This document is intended to serve as an in-depth resource for researchers, chemists, and pharmacologists dedicated to advancing the frontiers of CNS drug discovery.

Chapter 1: The Piperidine Scaffold: A Cornerstone in CNS Drug Discovery

Pharmacological Significance of the Piperidine Moiety

The piperidine scaffold is a recurring motif in a vast array of pharmaceuticals, particularly those targeting the central nervous system (CNS).[1][3] Its prevalence is not coincidental but rather a testament to its advantageous physicochemical properties. The piperidine ring can modulate a molecule's lipophilicity and water solubility, which are critical parameters for crossing the blood-brain barrier and achieving desired pharmacokinetic profiles.[3] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond donor or acceptor, facilitating precise interactions with biological targets such as G-protein coupled receptors (GPCRs), ion channels, and transporters.[3]

Historical Perspective: From Nature to the Laboratory

The journey of piperidine-containing psychoactive compounds began with the isolation of naturally occurring alkaloids. For instance, piperine, a major bioactive component of black pepper, has been investigated for its various effects on the CNS.[4][5] The potent analgesic morphine, derived from the opium poppy, also features a complex fused piperidine ring system.[6] The therapeutic potential of these natural products spurred the development of synthetic methodologies to create novel piperidine derivatives with tailored pharmacological properties. A notable early example is the synthesis of meperidine (Demerol) in 1939, which was initially marketed as a less addictive alternative to morphine.[7]

Rationale for Continued Exploration

The quest for novel psychoactive compounds with the piperidine scaffold is driven by the need for more effective and safer treatments for a spectrum of neurological and psychiatric disorders. The versatility of the piperidine ring allows for extensive chemical modification, enabling the fine-tuning of a compound's activity at specific CNS targets. By introducing chiral centers to the piperidine scaffold, researchers can enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing off-target effects and toxicity.[8][9] This adaptability makes the piperidine framework a promising starting point for the development of innovative therapies for conditions such as chronic pain, depression, anxiety, and neurodegenerative diseases.[10]

Chapter 2: Design and Synthesis of Novel Piperidine Analogs

The creation of new psychoactive piperidine compounds is a multi-step process that begins with rational design and culminates in meticulous synthesis and purification.

Rational Drug Design Approaches

Modern drug discovery often employs rational design strategies to guide the synthesis of new molecules. For piperidine-based compounds, this can involve:

  • Scaffold Hopping: Replacing a known active core with a piperidine ring to explore new chemical space while retaining key pharmacophoric features.

  • Bioisosteric Replacement: Substituting parts of an existing molecule with groups that have similar physical or chemical properties to enhance potency or improve metabolic stability.

  • Structure-Based Design: Utilizing computational models of target receptors to design piperidine ligands that fit optimally into the binding pocket.

Key Synthetic Methodologies

A variety of synthetic routes can be employed to construct the piperidine ring and introduce desired substitutions. Common strategies include:

  • Reduction of Pyridine Derivatives: Catalytic hydrogenation of substituted pyridines is a widely used and efficient method for producing a range of piperidine analogs.[2][6]

  • Cyclization Reactions: Intramolecular and intermolecular cyclization reactions are powerful tools for building the piperidine core from acyclic precursors.[2]

  • Multi-component Reactions: These reactions allow for the rapid assembly of complex piperidine structures from three or more starting materials in a single step, increasing synthetic efficiency.[2]

Experimental Protocol: Synthesis of a Substituted Piperidine via Reductive Amination

This protocol provides a representative example of how a substituted piperidine can be synthesized.

Objective: To synthesize N-benzyl-4-phenylpiperidine.

Materials:

  • 4-Piperidone monohydrate hydrochloride

  • Benzaldehyde

  • Sodium triacetoxyborohydride

  • Dichloromethane (DCM)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard glassware

Procedure:

  • To a solution of 4-piperidone monohydrate hydrochloride (1.0 eq) in DCM, add benzaldehyde (1.1 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-benzyl-4-phenylpiperidine.

Purification and Structural Elucidation

Following synthesis, the newly created compounds must be purified, typically using chromatographic techniques such as flash column chromatography or high-performance liquid chromatography (HPLC). The purified compounds are then subjected to rigorous structural analysis using a combination of methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the precise connectivity and stereochemistry of the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. Gas chromatography-mass spectrometry (GC-MS) is a predominant technique for analyzing novel psychoactive substances.[11][12]

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Chapter 3: Pharmacological Screening and Characterization

Once a novel piperidine compound has been synthesized and characterized, its pharmacological properties must be evaluated to determine its psychoactive potential.

High-Throughput Screening (HTS)

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" that interact with a specific biological target.[13][14] This is often the first step in the pharmacological evaluation of new piperidine derivatives. HTS assays can be configured to measure various endpoints, such as receptor binding, enzyme activity, or changes in cellular signaling pathways.[14]

In Vitro Pharmacological Profiling

Compounds that show activity in HTS are then subjected to more detailed in vitro studies to characterize their pharmacological profile.

  • Receptor Binding Assays: These assays determine the affinity of a compound for a specific receptor. This is a crucial step in identifying the molecular targets of a new psychoactive substance.

  • Functional Assays: These assays measure the functional consequence of a compound binding to its receptor. For example, a functional assay might measure changes in intracellular cyclic AMP (cAMP) levels or calcium mobilization in response to receptor activation or inhibition.

Experimental Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity of a novel piperidine compound for the mu-opioid receptor (MOR).

Materials:

  • Cell membranes expressing the human MOR

  • [³H]DAMGO (a radiolabeled MOR agonist)

  • Novel piperidine compound (test ligand)

  • Naloxone (a non-selective opioid antagonist, for determining non-specific binding)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplates

  • Scintillation counter and scintillation fluid

Procedure:

  • In a 96-well microplate, add cell membranes, [³H]DAMGO at a concentration near its Kd, and varying concentrations of the test ligand.

  • For determining non-specific binding, add a high concentration of naloxone instead of the test ligand to a separate set of wells.

  • Incubate the plates at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test ligand by subtracting the non-specific binding from the total binding.

  • Analyze the data using non-linear regression to determine the Ki (inhibitory constant) of the test ligand.

In Vivo Behavioral Pharmacology

Compounds that demonstrate promising in vitro activity are then evaluated in animal models to assess their behavioral effects.[15] Behavioral pharmacology is a crucial discipline for developing new treatments for neurobehavioral disorders.[15] These studies provide insights into the potential psychoactive properties of the compound, such as stimulant, depressant, anxiolytic, or hallucinogenic-like effects.[16] Common behavioral assays include:

  • Locomotor Activity: To assess stimulant or sedative effects.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic properties.

  • Forced Swim Test: A model used to screen for antidepressant-like activity.

  • Drug Discrimination: To determine if the subjective effects of a new compound are similar to those of known psychoactive drugs.

Data Analysis and Interpretation

The data from in vitro and in vivo studies are analyzed to establish a comprehensive pharmacological profile for each new piperidine compound. This includes determining its potency, efficacy, and selectivity for its molecular target(s), as well as its behavioral effects.

Table 1: Sample Pharmacological Data for a Series of Novel Piperidine Analogs

CompoundMOR Ki (nM)SERT Ki (nM)Locomotor Activity (counts/hr)
Compound A5.2>10,0001500
Compound B150.812.54500
Compound C1.8500.2800

Chapter 4: Structure-Activity Relationship (SAR) Studies

SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity.[17] By systematically modifying the piperidine scaffold and observing the effects on pharmacological properties, researchers can identify key structural features that are important for a compound's desired activity.[18]

Identifying Key Structural Motifs

Through SAR studies, specific substitutions on the piperidine ring can be identified that enhance potency, improve selectivity, or alter the functional nature of the compound (e.g., converting an agonist to an antagonist). For example, the substitution pattern on the piperidine ring can significantly influence a compound's activity and selectivity for different receptor subtypes.[3]

Case Study: The SAR of Fentanyl Analogs

The fentanyl class of synthetic opioids provides a compelling case study in the power of SAR. Minor modifications to the N-acyl group and the 4-position of the piperidine ring have led to the creation of analogs with potencies that are orders of magnitude greater than that of morphine. This highlights the profound impact that subtle structural changes can have on the psychoactive properties of piperidine-based compounds.

Computational Modeling in SAR Elucidation

Molecular modeling and computational chemistry are increasingly used to complement experimental SAR studies. Techniques such as quantitative structure-activity relationship (QSAR) analysis and molecular docking can help to rationalize observed SAR trends and guide the design of new analogs with improved properties.

Chapter 5: Analytical and Forensic Considerations

The continuous emergence of new psychoactive substances (NPS) presents a significant challenge for forensic and analytical toxicology.[11]

Techniques for the Identification of Novel Piperidine Compounds

A variety of analytical techniques are employed to identify and characterize novel piperidine-based psychoactive compounds in seized materials and biological samples.[12] These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A workhorse technique for the separation and identification of volatile and semi-volatile compounds.[11]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method that is well-suited for the analysis of non-volatile and thermally labile compounds in complex matrices.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information that is crucial for the unambiguous identification of new chemical entities.[11]

Metabolism and Biomarker Identification

Understanding the metabolic fate of a new psychoactive compound is critical for both drug development and forensic analysis. In vitro and in vivo metabolism studies are conducted to identify the major metabolites, which can then be used as biomarkers of exposure in toxicological screening.

Chapter 6: Future Perspectives and Conclusion

Emerging Trends and Novel Targets

The field of psychoactive drug discovery is constantly evolving. Future research on piperidine-based compounds is likely to focus on:

  • Allosteric Modulation: Designing piperidine derivatives that bind to allosteric sites on receptors, offering a more nuanced approach to modulating receptor function.

  • Multi-Target Ligands: Developing single molecules that interact with multiple CNS targets, which may offer improved efficacy for complex neuropsychiatric disorders.

  • Biased Agonism: Creating ligands that preferentially activate specific downstream signaling pathways of a receptor, potentially separating therapeutic effects from unwanted side effects.

Ethical and Regulatory Considerations

The development of new psychoactive compounds carries significant ethical and regulatory responsibilities. Researchers and drug developers must navigate a complex landscape of regulations governing controlled substances and ensure that their work is conducted in a safe and ethical manner.

Concluding Remarks

The piperidine scaffold continues to be a remarkably fruitful starting point for the discovery of new psychoactive compounds. Its synthetic tractability and favorable pharmacological properties ensure that it will remain a central focus of CNS drug discovery for the foreseeable future. By integrating rational design, advanced synthetic chemistry, and sophisticated pharmacological evaluation, the scientific community is well-positioned to unlock the full therapeutic potential of this privileged chemical framework.

Diagrams

G cluster_0 Discovery Phase cluster_1 Lead Optimization cluster_2 Preclinical Development Target Identification Target Identification High-Throughput Screening High-Throughput Screening Target Identification->High-Throughput Screening Compound Libraries Hit Identification Hit Identification High-Throughput Screening->Hit Identification SAR Studies SAR Studies Hit Identification->SAR Studies Iterative Synthesis In Vitro Pharmacology In Vitro Pharmacology SAR Studies->In Vitro Pharmacology In Vivo Pharmacology In Vivo Pharmacology In Vitro Pharmacology->In Vivo Pharmacology Promising Candidates Lead Candidate Selection Lead Candidate Selection In Vivo Pharmacology->Lead Candidate Selection Toxicology Studies Toxicology Studies Lead Candidate Selection->Toxicology Studies IND Submission IND Submission Toxicology Studies->IND Submission

Caption: High-level workflow for the discovery of novel psychoactive compounds.

G 4-Piperidone 4-Piperidone Intermediate_Imine Intermediate Imine 4-Piperidone->Intermediate_Imine + Benzaldehyde Acetic Acid Benzaldehyde Benzaldehyde Final_Product N-benzyl-4-phenylpiperidine Intermediate_Imine->Final_Product NaBH(OAc)3

Caption: Simplified synthetic scheme for reductive amination.

G Ligand Ligand GPCR G-Protein Coupled Receptor Ligand->GPCR G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular_Response Second_Messenger->Cellular_Response

Caption: Canonical GPCR signaling pathway.

References

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme E-Books & E-Journals.
  • Piperidine-based drug discovery.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Application of Chiral Piperidine Scaffolds in Drug Design. Georg Thieme Verlag KG.
  • The DARK Side of Total Synthesis: Strategies and Tactics in Psychoactive Drug Production.
  • Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions. PubMed.
  • Analytical Techniques for the Detection of Novel Psychoactive Substances and Their Metabolites.
  • Behavioral Pharmacology. Journal of Advanced Pharmaceutical Science And Technology.
  • Behavioral Pharmacology of Classical and Novel Psychedelics: Frameworks for Drug Development. Columbia Academic Commons.
  • Piperidine Synthesis. DTIC.
  • Pharmacological Applications of Piperidine Deriv
  • Piperine and Its Metabolite's Pharmacology in Neurodegener
  • Detecting the Undetectable: Analytical Strategies for Novel Psychoactive Substances. Cureus.
  • Structure Activity Rel
  • Emerging Novel Psychoactive Substances (2020–2025)
  • Structure–activity relationship of piperidine derivatives with anticancer activity.
  • Methods for Novel Psychoactive Substance Analysis. R Discovery.
  • What Is Compound Screening?
  • Compound Screening Guide!. MedchemExpress.com.

Sources

Methodological & Application

The Strategic Utility of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Fluorinated Piperidines in Drug Discovery

The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for interacting with biological targets.[1] The strategic introduction of fluorine atoms into such scaffolds can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The trifluoroacetyl group, in particular, serves as a highly effective and reactive handle for further chemical modifications. This technical guide focuses on the synthesis and application of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone, a key intermediate in the development of novel therapeutics, particularly antagonists for the Opioid Receptor-Like 1 (ORL-1).

The ORL-1 receptor, also known as the nociceptin/orphanin FQ (N/OFQ) receptor, is a G protein-coupled receptor that represents a promising target for treating a variety of central nervous system disorders, including pain, anxiety, and depression.[2][3] The development of small molecule antagonists for this receptor is an active area of research, and this compound has emerged as a critical building block in the synthesis of a new generation of these potential therapeutics. Its unique structure combines the established piperidine core with a reactive N-trifluoroacetyl group, which can be readily transformed to introduce further complexity and diversity in drug candidates.

This document provides detailed protocols for the synthesis of this intermediate and its subsequent use in the preparation of advanced pharmaceutical building blocks. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated intermediate in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 257946-67-1[4]
Molecular Formula C₁₄H₁₄F₃NO₂
Molecular Weight 285.26 g/mol
Appearance Expected to be a solid or oil
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)

Safety Information: While specific safety data for this compound is not extensively published, related trifluoroacetylated compounds and piperidine derivatives warrant careful handling. It is recommended to treat this compound as a potential irritant. Standard laboratory safety precautions should be employed, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of the title compound is achieved through the N-trifluoroacetylation of 4-benzoylpiperidine. This reaction is typically performed using trifluoroacetic anhydride, a highly reactive acylating agent.[5] The presence of a non-nucleophilic base is often employed to scavenge the trifluoroacetic acid byproduct.

Reaction Scheme:

Synthesis_Scheme reactant1 4-Benzoylpiperidine product This compound reactant1->product Pyridine, DCM, 0 °C to rt reactant2 Trifluoroacetic Anhydride reactant2->product

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol:

This protocol is adapted from established procedures for the N-acylation of secondary amines.

Materials:

  • 4-Benzoylpiperidine

  • Trifluoroacetic anhydride ((CF₃CO)₂O)

  • Pyridine (dried over KOH)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-benzoylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Cool the solution to 0 °C in an ice bath. Add dry pyridine (1.2 eq) to the stirred solution.

  • Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield this compound as a pure compound.

Application as a Synthetic Intermediate: Synthesis of an ORL-1 Antagonist Precursor

A primary application of this compound is as an intermediate in the synthesis of antagonists for the ORL-1 receptor. The N-trifluoroacetyl group serves as a protecting group that can be readily removed under basic conditions to reveal the secondary amine, which can then undergo further functionalization.

Workflow for the Synthesis of an ORL-1 Antagonist Precursor:

Application_Workflow start Start with this compound step1 Step 1: Deprotection of N-Trifluoroacetyl Group start->step1 K₂CO₃, Methanol step2 Step 2: Reductive Amination with Aldehyde step1->step2 Aldehyde, NaBH(OAc)₃, DCE product Product: ORL-1 Antagonist Precursor step2->product

Figure 2: Workflow for the utilization of the title compound.

Detailed Experimental Protocol: Deprotection and Reductive Amination

This protocol demonstrates the deprotection of the N-trifluoroacetyl group followed by a reductive amination to introduce a key substituent for ORL-1 receptor antagonism.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Substituted aldehyde (e.g., a bicyclic aldehyde as described in relevant literature)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Deprotection of the N-Trifluoroacetyl Group

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol.

  • Addition of Base: Add potassium carbonate (3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure.

    • Partition the residue between water and DCM.

    • Extract the aqueous layer with DCM.

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude 4-benzoylpiperidine. This can be used in the next step without further purification if deemed sufficiently pure.

Part B: Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-benzoylpiperidine from Part A (1.0 eq) and the desired aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Addition of Reagents: Add a catalytic amount of glacial acetic acid. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours, or until completion as indicated by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-benzoylpiperidine, a key precursor for ORL-1 antagonists.

Conclusion

This compound is a valuable and versatile synthetic intermediate. The N-trifluoroacetyl group provides a stable, yet readily cleavable, protecting group for the piperidine nitrogen, allowing for the manipulation of other parts of the molecule before its strategic removal and subsequent functionalization. The protocols detailed herein provide a reliable pathway for the synthesis of this intermediate and its application in the construction of complex molecular architectures, such as those required for the development of novel ORL-1 receptor antagonists. The strategic use of such fluorinated building blocks is a powerful approach in modern medicinal chemistry to access novel chemical space and develop improved therapeutic agents.

References

  • Meunier, J. C. (1998). Nociceptin/orphanin FQ and the Opioid Receptor-Like ORL1 Receptor. European Journal of Pharmacology, 340(1), 1-15. Available at: [Link]

  • Google Patents. (2009). Method for preparing trifluoro acetyl substituted ring amine and its derivative. CN101492421B.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Zimmerman, D. M., et al. (1978). N-substituted analogues of 3,4-dimethyl-4-(3-hydroxyphenyl)piperidine. Journal of Medicinal Chemistry, 21(5), 473-477.
  • Synthesis of N-trifluoroacetyl-4-piperidone. PrepChem.com. Available at: [Link]

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Institutes of Health. Available at: [Link]

  • Benzoyl piperidine. Organic Syntheses Procedure. Available at: [Link]

  • Jagerovic, N., et al. (2005). Synthesis and SAR Studies of 3-phenoxypropyl Piperidine Analogues as ORL1 (NOP) Receptor Agonists. Bioorganic & Medicinal Chemistry Letters, 15(3), 589-93. Available at: [Link]

  • 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. PubChem. Available at: [Link]

  • Kawamoto, H., et al. (1999). Discovery of the First Potent and Selective Small Molecule Opioid Receptor-like (ORL1) Antagonist: 1-[(3R,4R)-1-Cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one (J-113397). Journal of Medicinal Chemistry, 42(25), 5061-5063. Available at: [Link]

  • Vandavasi, J. K., et al. (2019). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Beilstein Journal of Organic Chemistry, 15, 2356-2364. Available at: [Link]

  • Monteillet-Agius, G., et al. (1998). ORL-1 and mu opioid receptor antisera label different fibers in areas involved in pain processing. Journal of Comparative Neurology, 399(3), 373-83. Available at: [Link]

  • Jeker, N., et al. (1999). A synthetic agonist at the orphanin FQ/nociceptin receptor ORL1: Anxiolytic profile in the rat. Proceedings of the National Academy of Sciences, 96(19), 10925-10930. Available at: [Link]

  • Le Bourdon, G., et al. (2011). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters, 2(3), 246-250. Available at: [Link]

  • Sugimoto, M., et al. (1995). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(24), 4821-4829. Available at: [Link]

  • Reinscheid, R. K., et al. (1995). Orphanin FQ: a neuropeptide that activates an opioidlike G protein-coupled receptor. Science, 270(5237), 792-794.

Sources

Application Notes & Protocols: N-Trifluoroacetylation of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-trifluoroacetylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development. The introduction of the trifluoroacetyl group (TFA) serves multiple purposes, including the protection of the amine functionality, modulation of physicochemical properties such as lipophilicity, and enhancement of metabolic stability.[1] This guide provides a comprehensive overview of the principles, reagents, and detailed protocols for the N-trifluoroacetylation of piperidine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, offer a comparative analysis of common trifluoroacetylating agents, and provide step-by-step experimental procedures with field-proven insights to ensure robust and reproducible outcomes.

Chemical Principles & Strategic Importance

The N-trifluoroacetyl group is a highly valuable functional group in organic synthesis. Its strong electron-withdrawing nature significantly decreases the nucleophilicity and basicity of the parent amine, rendering it stable to a wide range of reaction conditions, which is ideal for a protecting group strategy.[2][3] Furthermore, the incorporation of fluorine atoms can profoundly influence a molecule's conformational preferences, membrane permeability, and binding affinity to biological targets.

The fundamental reaction is a nucleophilic acyl substitution. The lone pair of electrons on the piperidine nitrogen atom attacks the highly electrophilic carbonyl carbon of the trifluoroacetylating agent. This enhanced electrophilicity, compared to a standard acetyl group, is due to the intense inductive effect of the three fluorine atoms, making reagents like trifluoroacetic anhydride (TFAA) significantly more reactive than acetic anhydride.[4][5] The reaction typically proceeds through a tetrahedral intermediate which then collapses, expelling a leaving group.

Diagram 1: General Mechanism of N-Trifluoroacetylation

Workflow A Dissolve Piperidine & Et₃N in Anhydrous DCM B Cool to 0 °C (Ice Bath) A->B C Add TFAA Dropwise B->C D Stir at RT (1-4h) Monitor by TLC/LC-MS C->D E Quench with sat. NaHCO₃ D->E F Liquid-Liquid Extraction (DCM) E->F G Wash with H₂O & Brine F->G H Dry (MgSO₄) & Filter G->H I Concentrate in vacuo H->I J Purify (Chromatography) I->J

Sources

Application Notes & Protocols: In Vitro Bioactivity Profiling of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing the in vitro biological activity profile of the novel compound, 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone . Due to the absence of extensive public data on this specific molecule, this guide employs a rational, structure-based approach to hypothesize potential biological targets and outlines detailed protocols for their evaluation. The experimental strategy is designed around the compound's two key structural motifs: the benzoylpiperidine core, a privileged scaffold in Central Nervous System (CNS) drug discovery[1][2], and the trifluoroethyl ketone group, a potent electrophile known to inhibit hydrolytic enzymes[3][4].

We present a tiered screening cascade focusing on three high-probability target classes:

  • Monoamine Oxidases (MAO-A & MAO-B): Key enzymes in neurotransmitter metabolism, representing a primary CNS target class.

  • Dopamine Transporter (DAT): A critical monoamine transporter implicated in neuropsychiatric disorders and a known target for benzoylpiperidine analogs.[1]

  • Fatty Acid Amide Hydrolase (FAAH): A serine hydrolase involved in endocannabinoid signaling, representing a key target for trifluoromethyl ketone-containing inhibitors.[5][6][7]

Each section details the scientific principle behind the assay, provides a robust, step-by-step protocol suitable for implementation in a standard cell biology or pharmacology laboratory, and outlines methods for data analysis and interpretation.

Compound Profile and Strategic Rationale

Compound: this compound CAS: 257946-67-1[8] Structure:

The proposed bioactivity screening strategy is based on established structure-activity relationships (SAR) for its constituent fragments:

  • Benzoylpiperidine Scaffold: This moiety is prevalent in compounds designed to modulate CNS targets. Its rigid structure is well-suited for interaction with the binding pockets of various G-protein coupled receptors (GPCRs) and neurotransmitter transporters, such as dopamine and serotonin receptors/transporters.[1]

  • Trifluoroethyl Ketone Moiety: The highly electronegative fluorine atoms render the carbonyl carbon exceptionally electrophilic. This group is a classic "warhead" for inhibiting serine and cysteine hydrolases. It acts as a transition-state analog, forming a stable, often reversible, covalent hemiketal adduct with the active site serine residue.[3][4][9]

This dual-feature structure suggests a polypharmacological profile. The following workflow provides a logical path for elucidating this profile, starting with high-throughput-compatible enzymatic and binding assays.

G cluster_1 Secondary & Follow-up A MAO-A/B Inhibition Assay (Fluorometric) D IC50 Determination (Dose-Response Curves) A->D B DAT Binding Assay (Radioligand) B->D C FAAH Inhibition Assay (Fluorometric) C->D E Selectivity Profiling (vs. Related Targets, e.g., SERT, NET, other hydrolases) D->E F Mechanism of Inhibition (e.g., Reversibility, Time-Dependence) D->F

Caption: Proposed workflow for bioactivity characterization.

Protocol 1: Monoamine Oxidase (MAO) Inhibition Profiling

Principle of the Assay

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine.[10] Their inhibition is a key strategy for treating depression and neurodegenerative diseases.[10][11] This protocol uses a sensitive fluorometric assay where MAO activity produces hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (e.g., Amplex® Red) to generate the highly fluorescent product, resorufin.[12] A reduction in the rate of fluorescence increase indicates inhibition of MAO activity.[12]

G cluster_MAO MAO-Catalyzed Reaction cluster_Detection Fluorometric Detection Monoamine Monoamine Substrate (e.g., p-Tyramine) Products Aldehyde + NH3 + H₂O₂ Monoamine->Products MAO-A or MAO-B H2O2 H₂O₂ Products->H2O2 Probe_NF Non-Fluorescent Probe Probe_F Fluorescent Product (Resorufin) Probe_NF->Probe_F HRP

Caption: Principle of the fluorometric MAO inhibition assay.

Materials and Reagents
  • MAO Assay Buffer: 100 mM potassium phosphate, pH 7.4.[12]

  • Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: p-Tyramine (non-selective for MAO-A/B).[12] Stock: 100 mM in ddH₂O.

  • Detection Reagents: Amplex® Red (10 mM stock in DMSO) and Horseradish Peroxidase (HRP) (10 U/mL stock).

  • Test Compound: this compound (10 mM stock in DMSO).

  • Positive Controls: Clorgyline (MAO-A inhibitor) and Selegiline (MAO-B inhibitor).[11] 10 mM stocks in DMSO.

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader (Ex/Em = 530-560 nm / ~590 nm).

Step-by-Step Protocol
  • Prepare Working Solutions:

    • MAO Enzyme Dilution: Dilute recombinant MAO-A and MAO-B in cold MAO Assay Buffer to a concentration that yields a robust linear signal over 30 minutes. (This must be optimized empirically).

    • Test Compound Dilutions: Perform serial dilutions of the test compound in MAO Assay Buffer containing 0.1% DMSO to achieve final assay concentrations ranging from 1 nM to 100 µM.

    • Detection Mix: For each well, prepare a mix containing 100 µM Amplex® Red and 1 U/mL HRP in MAO Assay Buffer. Protect from light.

  • Assay Plate Setup:

    • Add 20 µL of MAO Assay Buffer to "Blank" wells (no enzyme).

    • Add 20 µL of diluted MAO-A or MAO-B enzyme to all other wells.

    • Add 20 µL of the appropriate test compound dilution to "Test" wells.

    • Add 20 µL of positive control dilutions to "Positive Control" wells.

    • Add 20 µL of Assay Buffer with 0.1% DMSO to "Vehicle Control" wells (100% activity).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate and Read Reaction:

    • Initiate the reaction by adding 20 µL of 1 mM p-Tyramine substrate solution to all wells.

    • Immediately add 40 µL of the Detection Mix to all wells. Final volume will be 100 µL.

    • Immediately place the plate in the fluorescence reader pre-heated to 37°C.

    • Measure fluorescence kinetically every 1-2 minutes for 30 minutes.

Data Analysis
  • Determine the rate of reaction (slope of fluorescence vs. time) for each well.

  • Subtract the slope of the "Blank" from all other wells.

  • Calculate Percent Inhibition for each compound concentration: % Inhibition = (1 - (Slope_Test / Slope_Vehicle)) * 100

  • Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ (MAO-A) Concentration for 50% inhibition of MAO-A1.2 µM
IC₅₀ (MAO-B) Concentration for 50% inhibition of MAO-B25.5 µM
Selectivity Index IC₅₀ (MAO-B) / IC₅₀ (MAO-A)21.25

Protocol 2: Dopamine Transporter (DAT) Competitive Binding Assay

Principle of the Assay

The dopamine transporter (DAT) is responsible for the reuptake of dopamine from the synaptic cleft.[13] This assay quantifies the ability of the test compound to bind to DAT by measuring its competition with a specific radioligand (e.g., [³H]-WIN 35,428 or [³H]-BTCP). The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the transporter. Radioligand binding assays are considered the gold standard for determining ligand affinity.[14]

G cluster_0 Without Competitor cluster_1 With Competitor Receptor DAT Radioligand [3H]-Ligand Receptor->Radioligand High Signal TestCmpd Test Compound Receptor->TestCmpd Low Signal

Caption: Principle of competitive radioligand binding.

Materials and Reagents
  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing human DAT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]-BTCP or similar DAT-specific ligand.

  • Non-specific Agent: 10 µM Nomifensine or GBR 12909 to define non-specific binding.[13]

  • Test Compound: this compound (10 mM stock in DMSO).

  • GF/B glass fiber filter plates.

  • Scintillation cocktail and a microplate scintillation counter.

Step-by-Step Protocol
  • Reagent Preparation:

    • Thaw DAT membranes on ice and dilute in ice-cold Assay Buffer to a final concentration of 10-20 µg protein per well. Keep on ice.

    • Prepare serial dilutions of the test compound in Assay Buffer.

    • Dilute the radioligand in Assay Buffer to a final concentration equal to its K_d (e.g., ~4 nM for [³H]-BTCP).[13]

  • Assay Plate Incubation:

    • The assay is performed in a 96-well plate with a final volume of 200 µL.

    • Total Binding Wells: Add 50 µL Assay Buffer, 50 µL radioligand, and 100 µL diluted membranes.

    • Non-specific Binding (NSB) Wells: Add 50 µL of 10 µM Nomifensine, 50 µL radioligand, and 100 µL diluted membranes.

    • Test Compound Wells: Add 50 µL of test compound dilution, 50 µL radioligand, and 100 µL diluted membranes.

    • Seal the plate and incubate for 120 minutes at 4°C with gentle agitation.[13]

  • Filtration and Counting:

    • Pre-soak the GF/B filter plate with 0.3% polyethyleneimine (PEI).

    • Rapidly transfer the contents of the incubation plate to the filter plate using a cell harvester and vacuum filtration.

    • Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.

    • Dry the filter plate completely.

    • Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - NSB (CPM)

  • Calculate % Inhibition for each compound concentration: % Inhibition = (1 - ((CPM_Test - CPM_NSB) / (CPM_Total - CPM_NSB))) * 100

  • Plot % Inhibition vs. log[Compound Concentration] to determine the IC₅₀.

  • Calculate the Inhibitor Constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / K_d)) Where [L] is the concentration of the radioligand and K_d is its dissociation constant.

ParameterDescriptionExample Value
IC₅₀ Concentration for 50% displacement of radioligand450 nM
Kᵢ Inhibitory constant, a measure of affinity215 nM

Protocol 3: Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Principle of the Assay

FAAH is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide.[15] The trifluoroethyl ketone moiety of the test compound is hypothesized to act as a potent inhibitor of FAAH. This assay uses a fluorogenic substrate that, when hydrolyzed by FAAH, releases a fluorescent product (e.g., 7-amino-4-methylcoumarin, AMC).[6] A decrease in fluorescence indicates FAAH inhibition.

Materials and Reagents
  • Assay Buffer: 125 mM Tris-HCl, 1 mM EDTA, 0.2% BSA, pH 9.0.

  • Recombinant human FAAH enzyme or rat brain homogenate as a source of FAAH.[15]

  • Fluorogenic Substrate: Arachidonoyl 7-amino-4-methylcoumarin amide (AAMCA). Stock in DMSO.

  • Test Compound: this compound (10 mM stock in DMSO).

  • Positive Control: JZL195 or another known FAAH inhibitor.[6]

  • 96-well black microplates.

  • Fluorescence plate reader (Ex/Em = ~350 nm / ~460 nm).[6]

Step-by-Step Protocol
  • Reagent Preparation:

    • Dilute FAAH enzyme in cold Assay Buffer to an optimal concentration.

    • Prepare serial dilutions of the test compound and positive control in Assay Buffer.

  • Assay Plate Setup:

    • To appropriate wells, add 50 µL of diluted FAAH enzyme.

    • Add 25 µL of test compound dilutions, positive control, or vehicle (for 100% activity).

    • Pre-incubate the plate for 15-30 minutes at 37°C. This step is critical for potential covalent or slow-binding inhibitors.[4]

  • Initiate and Read Reaction:

    • Initiate the reaction by adding 25 µL of the FAAH substrate solution (e.g., 40 µM AAMCA final concentration).

    • Immediately place the plate in the reader pre-heated to 37°C.

    • Measure fluorescence kinetically every 1-2 minutes for 20-30 minutes.

Data Analysis
  • Determine the rate of reaction (slope) for each well.

  • Calculate Percent Inhibition for each compound concentration: % Inhibition = (1 - (Slope_Test / Slope_Vehicle)) * 100

  • Plot % Inhibition vs. log[Compound Concentration] and fit to a four-parameter logistic equation to determine the IC₅₀ value.

ParameterDescriptionExample Value
IC₅₀ (FAAH) Concentration for 50% inhibition of FAAH85 nM

Interpretation and Future Directions

The data generated from these three primary assays will provide a foundational understanding of the bioactivity of this compound.

  • Potency & Selectivity: Comparing the IC₅₀ and Kᵢ values will reveal the compound's potency and selectivity. For example, a low IC₅₀ for MAO-A and a high IC₅₀ for MAO-B would indicate a selective MAO-A inhibitor.[11] A low nanomolar Kᵢ for DAT would suggest a potent transporter ligand.

  • Mechanism of Action Hypothesis: Potent activity in the FAAH assay (IC₅₀ < 1 µM) would strongly support the hypothesis that the trifluoroethyl ketone moiety is acting as a serine hydrolase inhibitor.

  • Next Steps:

    • Expanded Selectivity Profiling: If activity is confirmed in any primary assay, the compound should be tested against a broader panel of related targets (e.g., other monoamine transporters like SERT and NET, other serine hydrolases, and a panel of CNS receptors) to establish a more complete selectivity profile.

    • Mechanism of Inhibition Studies: For enzyme targets, follow-up assays should determine the mechanism of inhibition (e.g., competitive, non-competitive) and its reversibility (e.g., via dialysis or rapid dilution), which is particularly important for potential covalent modifiers.[10]

    • Cell-Based Functional Assays: Positive hits should be advanced to cell-based assays (e.g., neurotransmitter uptake assays in DAT-expressing cells[16]) to confirm activity in a more physiological context.

This structured, hypothesis-driven approach provides a robust framework for efficiently and accurately characterizing the bioactivity of novel chemical entities, paving the way for further drug development efforts.

References

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology. Retrieved from [Link]

  • Conti, P., et al. (2022). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules. Retrieved from [Link]

  • Paliwal, S., et al. (2023). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Hasegawa, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Gelb, M. H., Svaren, J. H., & Abeles, R. H. (1985). Fluoro ketone inhibitors of hydrolytic enzymes. Biochemistry. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Hasegawa, K., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • De Vita, D., & Di Sotto, A. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Saario, S. M., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Hupp, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology. Retrieved from [Link]

  • Kiss, B., et al. (2019). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]

  • Lu, I. L., et al. (2006). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Niphakis, M. J., et al. (2017). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. Retrieved from [Link]

  • Wang, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved from [Link]

  • Quinn, D. M., et al. (1989). Inhibition of pig liver esterase by trifluoromethyl ketones: modulators of the catalytic reaction alter inhibition kinetics. Biochemistry. Retrieved from [Link]

  • Nikolic, K., et al. (2016). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. Frontiers in Neuroscience. Retrieved from [Link]

Sources

Application Note: A Hierarchical Screening Cascade for 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone Against Neurological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel therapeutics for neurological disorders remains a significant challenge, necessitating robust and efficient screening strategies. This document outlines a comprehensive, multi-tiered application and protocol for the systematic evaluation of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone , a novel compound with structural motifs suggestive of central nervous system (CNS) activity. We present a hierarchical screening cascade designed to efficiently identify and characterize the compound's potential neurological targets, progressing from broad, high-throughput primary screens to detailed secondary and tertiary assays for hit validation, mechanism of action, and selectivity. The guide culminates with essential in vitro ADME-Tox profiling to assess the compound's drug-like properties, providing a holistic framework for early-stage CNS drug discovery.

Introduction and Rationale

The compound, this compound, features a benzoylpiperidine core, a privileged scaffold found in numerous CNS-active drugs, and a trifluoroethanone group, which can influence metabolic stability and target binding. This structural combination provides a strong rationale for its investigation against a panel of neurological targets. Neurological diseases are often complex, involving dysregulation of multiple signaling pathways.[1][2] Therefore, a systematic screening approach is crucial to uncover potential therapeutic applications.

This guide details a four-tiered screening cascade:

  • Tier 1: Primary Screening: High-throughput screening (HTS) against a diverse panel of CNS-relevant receptors and enzymes to identify initial "hits."

  • Tier 2: Hit Confirmation & Potency: Orthogonal assays to confirm primary hits and dose-response studies to determine potency (IC₅₀/EC₅₀).

  • Tier 3: Selectivity & Mechanism of Action (MoA): Counter-screening against related targets to establish selectivity and functional assays to elucidate the biological mechanism.

  • Tier 4: Early ADME-Tox Profiling: In vitro assessment of key drug-like properties, including blood-brain barrier (BBB) permeability and potential cardiotoxicity.

This structured workflow is designed to maximize information while conserving resources, ensuring that only the most promising candidates advance, a "fail early, fail cheap" strategy critical to modern drug discovery.[3]

Compound Profile and CNS Drug-like Properties

For a compound to be a viable CNS drug candidate, it must possess specific physicochemical properties that allow it to cross the blood-brain barrier (BBB) and engage its target.[4][5] While experimental data for this compound is pending, we can predict its properties based on its structure.

PropertyPredicted Value/RangeRationale for CNS ActivityReference
Molecular Weight (MW) ~287 g/mol < 450 Da is favorable for BBB penetration.[5]
cLogP ~2.5 - 3.5Moderate lipophilicity (cLogP < 5) is optimal to balance permeability and solubility.[5]
Topological Polar Surface Area (TPSA) < 70 ŲTPSA < 90 Ų is strongly correlated with good CNS penetration.[5]
Hydrogen Bond Donors (HBD) 0HBD count < 3 is preferred.[5]
Hydrogen Bond Acceptors (HBA) 2 (carbonyl oxygens)HBA count < 7 is preferred.[5]

These predicted properties suggest that this compound has a favorable profile for CNS penetration and warrants experimental investigation.

The Screening Cascade: A Step-by-Step Approach

The proposed workflow is designed to systematically narrow down the potential therapeutic utility of the test compound.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & MoA cluster_3 Tier 4: In Vitro ADME-Tox T1 Compound @ 10 µM Broad Target Panel (GPCRs, Ion Channels) Single-Point HTS Assays Decision1 Identify 'Hits' (e.g., >50% Inhibition/Activation) T1->Decision1 T2_Confirm Hit Confirmation Orthogonal Assays (e.g., Binding vs. Functional) T2_Potency Dose-Response Curves Determine IC50 / EC50 T2_Confirm->T2_Potency Decision2 Confirm Hits & Potency < 1 µM? T2_Potency->Decision2 T3_Select Selectivity Profiling Screen against related targets / isoforms T3_MoA Mechanism of Action Functional & Cell-based Assays T3_Select->T3_MoA Decision3 Selective Profile & Confirmed MoA? T3_MoA->Decision3 T4_ADME Permeability (PAMPA-BBB) Metabolic Stability (Microsomes) T4_Tox Cytotoxicity (e.g., HEK293) hERG Safety Assay T4_ADME->T4_Tox Lead_Opt Lead Optimization T4_Tox->Lead_Opt Decision1->T2_Confirm Yes Decision1->Lead_Opt No Decision2->T3_Select Yes Decision2->Lead_Opt No Decision3->T4_ADME Yes Decision3->Lead_Opt No

Figure 1: A hierarchical screening workflow for novel CNS compounds.

Tier 1: Primary High-Throughput Screening (HTS)

Objective: To broadly survey the compound's activity against a diverse panel of validated neurological targets. G protein-coupled receptors (GPCRs) and ion channels are major drug target classes for neurological conditions.[6][7][8][9]

Methodology:

  • Assay Type: Single-point concentration screen (e.g., at 10 µM).

  • Target Panel: A commercially available panel covering key CNS targets (e.g., dopaminergic, serotonergic, adrenergic, glutamatergic, and GABAergic receptors, as well as key voltage-gated ion channels).

  • Technology: Radioligand binding assays for receptors and fluorescence-based assays (e.g., calcium flux) for ion channels and Gq-coupled GPCRs are suitable for HTS.[6][7][10]

Hit Criteria: A compound is typically considered a "hit" if it demonstrates significant activity, for example, >50% inhibition in a binding assay or >50% of the response of a reference agonist in a functional assay.

Quality Control: Assay performance must be validated using the Z'-factor , a statistical parameter that quantifies the separation between positive and negative controls.[11][12][13] An assay is considered excellent and suitable for HTS if the Z'-factor is between 0.5 and 1.0.[13][14]

Tier 2: Hit Confirmation and Potency Determination

Objective: To confirm the activity of primary hits using an independent, orthogonal assay and to determine their potency through dose-response analysis.

Methodology:

  • Hit Confirmation: If the primary hit was from a binding assay, a functional cell-based assay should be used for confirmation, and vice-versa. This minimizes the risk of artifacts from a single assay technology.

  • Potency Determination: A 10-point, half-log dilution series of the compound is prepared to generate a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀) for antagonists or the half-maximal effective concentration (EC₅₀) for agonists.

Example Hypothetical Data:

Primary Hit TargetPrimary Assay (% Inh @ 10µM)Confirmation AssayPotency (IC₅₀)Decision
Dopamine D₂ Receptor85% (Binding)cAMP Functional Assay150 nMAdvance
Serotonin 5-HT₂ₐ Receptor72% (Binding)Calcium Flux Assay8 µMDe-prioritize
GABAₐ Receptor65% (Binding)Electrophysiology550 nMAdvance
Tier 3: Selectivity and Mechanism of Action (MoA)

Objective: To assess the compound's selectivity for its confirmed target and to gain initial insights into its mechanism of action.

Methodology:

  • Selectivity: The compound is screened against a panel of closely related receptors or enzyme isoforms (e.g., if the hit is on the D₂ receptor, screen against D₁, D₃, D₄, and D₅). High selectivity (>100-fold) is desirable to minimize off-target effects.

  • Mechanism of Action: For receptor ligands, further binding studies (e.g., kinetic or saturation binding assays) can determine if the compound is a competitive or non-competitive inhibitor.[15] For functional hits, downstream signaling pathways can be investigated.[1][16]

Tier 4: In Vitro ADME-Tox Profiling

Objective: To evaluate the compound's drug-like properties at an early stage. Poor ADME-Tox profiles are a major cause of drug candidate failure.[3][17]

Key Assays:

  • Blood-Brain Barrier (BBB) Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, high-throughput method to predict passive diffusion across the BBB.[18][19][20]

  • Metabolic Stability: Incubation with human liver microsomes is a standard assay to predict the rate of metabolic clearance.

  • Cardiotoxicity (hERG Liability): Inhibition of the hERG potassium channel is associated with a risk of fatal cardiac arrhythmia.[21][22] An early-stage hERG screening assay (e.g., radioligand binding or automated patch-clamp) is critical for any CNS drug program.[21][23][24]

  • Cytotoxicity: General cellular toxicity can be assessed using cell lines like HEK293 or HepG2.[17]

Detailed Protocols

Protocol 1: Radioligand Competition Binding Assay (Tier 1/2)

This protocol is a standard method for determining the affinity of a test compound for a specific receptor.[10][25][26][27]

Materials:

  • Receptor-expressing cell membranes (e.g., from CHO or HEK293 cells).

  • Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors).

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, pH 7.4.

  • 96-well plates, filter mats (GF/C), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Prepare a dilution series of the test compound in assay buffer.

  • In a 96-well plate, add in order: 150 µL of diluted cell membranes, 50 µL of test compound dilution (or buffer for total binding, or a saturating concentration of a known ligand for non-specific binding), and 50 µL of radioligand.[25]

  • Incubate the plate for 60 minutes at room temperature with gentle agitation to reach equilibrium.

  • Terminate the reaction by rapid vacuum filtration onto a glass fiber filter mat, washing 4 times with ice-cold wash buffer.[25]

  • Dry the filter mat and add scintillation cocktail.

  • Count the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the % inhibition of specific binding versus the log concentration of the test compound.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) (Tier 4)

This protocol assesses a compound's ability to passively diffuse across an artificial membrane mimicking the BBB.[18][19]

Materials:

  • 96-well filter plate (Donor plate) and 96-well acceptor plate.

  • PAMPA lipid solution (e.g., a mixture of phospholipids in dodecane).[20]

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • Test compound dissolved in PBS with 5% DMSO.

  • UV-Vis microplate reader or LC-MS/MS for quantification.

Procedure:

  • Carefully coat the membrane of each well in the donor plate with 5 µL of the PAMPA lipid solution.[20]

  • Add 300 µL of PBS to each well of the acceptor plate.[20]

  • Add 150 µL of the test compound solution to each well of the donor plate.[20]

  • Carefully place the donor plate onto the acceptor plate, creating a "sandwich."

  • Incubate the assembly at room temperature for 16-24 hours.[28]

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

Data Analysis:

  • Calculate the permeability coefficient (Pe) using established formulas that account for the volume of the wells, the surface area of the membrane, and the incubation time.

  • Compare the Pe value to those of high-permeability (e.g., Caffeine) and low-permeability (e.g., Atenolol) controls.

Figure 2: Workflow for the PAMPA-BBB assay.

Conclusion and Next Steps

This application note provides a structured, evidence-based framework for the initial screening and characterization of this compound. By following this hierarchical cascade, researchers can efficiently generate a comprehensive data package covering the compound's biological activity, potency, selectivity, and fundamental drug-like properties. Positive results from this screening protocol—specifically, the identification of a potent and selective hit with a favorable ADME-Tox profile—would provide a strong foundation for advancing the compound into lead optimization and subsequent in vivo studies for neurological disorders.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. [Link]

  • ION Biosciences. High-Throughput Screening in Drug Discovery. ION Biosciences. [Link]

  • Kopach, O., & Stensbøl, T. B. (2020). High-Throughput Fluorescence Assays for Ion Channels and GPCRs. Methods in Molecular Biology. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Alfa Cytology. Saturation Radioligand Binding Assays. Alfa Cytology. [Link]

  • Evotec. hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Technology Networks. PAMPA Permeability Assay. Technology Networks. [Link]

  • Rankovic, Z. (2017). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules With Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry. [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. [Link]

  • Rankovic, Z. (2017). CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules with Experimentally Determined Exposure in the Mouse Brain. Journal of Medicinal Chemistry. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Medicinal chemical properties of successful central nervous system drugs. Neurochemical research. [Link]

  • Shin, A. (2020). Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. [Link]

  • Lokey Lab Protocols. Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. [Link]

  • Bylund, D. B. (2011). Radioligand binding methods for membrane preparations and intact cells. Methods in molecular biology. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • ibidi GmbH. 5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases. ibidi GmbH. [Link]

  • On HTS. (2023). Z-factor. On HTS. [Link]

  • Wikipedia. Z-factor. Wikipedia. [Link]

  • The Rockefeller University. A cell-free, high-throughput hERG safety assay. The Rockefeller University. [Link]

  • Agilent. (2021). High-Throughput GPCR Assay Development. Agilent. [Link]

  • Creative Bioarray. hERG Safety Assay. Creative Bioarray. [Link]

  • Axion BioSystems. (2021). Multiplexed cell based assay of neuronal structure function for neurotoxicity and disease modeling. Axion BioSystems. [Link]

  • Celtarys. High-Throughput Screening of GPCRs for Drug Discovery. Celtarys. [Link]

  • Schihada, H., & de Oliveira, M. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences. [Link]

  • Creative Biolabs. hERG Screening. Creative Biolabs. [Link]

  • Furlan, V., Kores, K., & Janežič, D. (2019). Identification of neurological disease targets of natural products by computational screening. Exploration of Neuroprotective Therapies. [Link]

  • Creative Biolabs. CNS Cell based Assay Services. Creative Biolabs. [Link]

  • Charles River Laboratories. hERG Serum Shift Assay. Charles River Laboratories. [Link]

  • Sleigh, J. N., & Trakhanov, S. (2021). Cell death assays for neurodegenerative disease drug discovery. Expert Opinion on Drug Discovery. [Link]

  • MD Biosciences. Cell-based Assays. MD Biosciences. [Link]

  • Creative Biostructure. In Vitro ADME-Tox Profiling. Creative Biostructure. [Link]

  • Wieckowska, A., Giebułtowicz, J., & Szymański, P. (2021). In Vitro and In Silico ADME-Tox Profiling and Safety Significance of Multifunctional Monoamine Oxidase Inhibitors Targeting Neurodegenerative Diseases. International Journal of Molecular Sciences. [Link]

Sources

Development and Validation of Analytical Methods for 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the development, implementation, and validation of analytical methods for the characterization of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone. As a molecule featuring a trifluoromethyl ketone, a benzoyl chromophore, and a basic piperidine ring, a multi-faceted analytical approach is required for robust quality control in research and drug development settings. This guide details protocols for chromatographic separation and quantification (HPLC), identification of volatile impurities (GC-MS), and spectroscopic characterization for structural confirmation (NMR, FTIR). Furthermore, it outlines a validation strategy for the primary HPLC assay method in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction and Strategic Overview

This compound is a complex organic molecule whose structural features dictate the analytical strategy. The presence of a benzoyl group provides a strong ultraviolet (UV) chromophore, making High-Performance Liquid Chromatography (HPLC) with UV detection an ideal technique for quantification and purity assessment.[1] The trifluoromethyl ketone (TFMK) moiety is a key functional group; TFMKs are known to exist in equilibrium with their hydrate forms, a property that can influence chromatographic behavior and must be considered during method development.[2][3] The basicity of the piperidine nitrogen necessitates careful pH control of the mobile phase in reversed-phase HPLC to ensure consistent retention and sharp, symmetrical peak shapes.[4]

This guide is structured to provide a logical workflow, from initial characterization to the development of robust, validated quality control methods. High-performance liquid chromatography (HPLC) is presented as the cornerstone technique for assessing purity and potency.[5] Complementary methods such as Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity analysis, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation are also detailed.[6][7][8]

All methods are designed to be self-validating, with protocols grounded in established scientific principles and regulatory expectations, primarily the ICH Q2(R2) guideline on the validation of analytical procedures.[9][10]

Analytical_Strategy_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Method Validation & Implementation Compound Target Compound: This compound PhysChem Physicochemical Property Assessment Compound->PhysChem informs Spectroscopy Spectroscopic ID (NMR, FTIR) Compound->Spectroscopy confirms structure HPLC_Dev Primary Assay & Purity: HPLC-UV Method Dev. PhysChem->HPLC_Dev guides GC_Dev Volatiles & Residuals: GC-MS Method Dev. PhysChem->GC_Dev Validation Method Validation (per ICH Q2(R2)) HPLC_Dev->Validation QC Routine QC Testing (Release, Stability) Validation->QC

Caption: Overall Analytical Strategy Workflow.

Physicochemical Properties and Analytical Implications

A thorough understanding of the molecule's physicochemical properties is the first step in developing a robust analytical method.[4]

PropertyStructural FeatureImplication for Analytical Method Development
UV Absorbance Benzoyl group (C₆H₅-C=O)Strong chromophore suitable for sensitive UV detection in HPLC. The expected λmax is around 250 nm.
Basicity Piperidine NitrogenThe pKa of the conjugate acid is critical. Mobile phase pH must be controlled (typically 2 pH units away from the pKa) to ensure a consistent ionization state and good peak shape in RP-HPLC.
Polarity Trifluoroacetyl, Benzoyl, and Piperidine moietiesThe molecule has both polar and non-polar regions, making it well-suited for reversed-phase chromatography.
Volatility High Molecular Weight, Polar Functional GroupsLow volatility makes direct GC analysis challenging. GC-MS is more suitable for analyzing volatile impurities or residual solvents.[11]
Reactivity Trifluoromethyl KetoneThe electrophilic carbonyl carbon can reversibly form a stable hydrate in aqueous solutions.[3] This can potentially lead to peak splitting in chromatography if the equilibrium is slow. Method conditions (e.g., mobile phase, temperature) should be optimized to ensure a single, sharp peak.

Chromatographic Methodologies

Chromatography is the primary tool for separating the target analyte from impurities, degradants, and other related substances.

Protocol 1: HPLC-UV Method for Assay and Impurity Determination

High-performance liquid chromatography is the most widely used technique in the pharmaceutical industry for determining potency and purity.[5] A reversed-phase gradient method is developed here to provide high-resolution separation of the main component from potential process impurities and degradation products.[12]

Causality Behind Experimental Choices:

  • Column: A C18 stationary phase is chosen for its versatility and hydrophobic retention mechanism, which is ideal for a molecule with significant non-polar character.[4]

  • Mobile Phase: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency. A phosphate buffer is used to control the mobile phase pH, ensuring the basic piperidine nitrogen is consistently protonated, which prevents peak tailing.

  • Gradient Elution: A gradient is essential for impurity profiling. It allows for the elution of early, more polar impurities with good resolution while ensuring that late-eluting, more hydrophobic impurities are cleared from the column in a reasonable time, maintaining good peak shape and sensitivity.[13]

  • Detector Wavelength: The wavelength is set near the absorbance maximum of the benzoyl chromophore to achieve the highest sensitivity for both the main peak and any related impurities.[13]

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. The final concentration is approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

    • Data Acquisition: Chromatography data station.

  • Execution:

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample solution.

    • Run the gradient program and collect the data for 25 minutes.

Data Presentation: HPLC-UV Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30% to 90% B; 15-20 min: 90% B; 20.1-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 250 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)
Protocol 2: GC-MS for Identification of Volatile Impurities

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[14] In this context, it is best applied to screen for residual solvents from the synthesis or low-molecular-weight starting materials. Direct analysis of the parent compound is not recommended due to its low volatility.

Causality Behind Experimental Choices:

  • Technique: Headspace GC-MS is chosen to analyze for residual solvents without injecting the non-volatile active pharmaceutical ingredient (API), which would contaminate the GC system.[15]

  • Column: A non-polar DB-1 or mid-polarity DB-5ms column is standard for general-purpose screening of volatile organic compounds.

  • Detector: A mass spectrometer provides definitive identification of unknown peaks by comparing their mass spectra to established libraries (e.g., NIST).[16]

Detailed Step-by-Step Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial.

    • Add 5 mL of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) that will dissolve the sample but not interfere with the analytes of interest.

    • Immediately seal the vial with a cap and septum.

  • GC-MS Conditions:

    • Instrumentation: A GC system with a headspace autosampler and a mass spectrometer detector.

  • Execution:

    • Place the vial in the headspace autosampler.

    • Allow the vial to incubate at the specified temperature to allow volatile compounds to partition into the headspace.

    • The autosampler will automatically inject a sample of the headspace gas into the GC inlet.

Data Presentation: GC-MS Method Parameters

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (Ratio 20:1)
Oven Program Initial 40 °C for 5 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Headspace Incubation 80 °C for 15 minutes
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 35 - 500 amu

Spectroscopic Methodologies

Spectroscopic techniques are indispensable for confirming the identity and structure of the molecule.[17]

Protocol 3: Structural Confirmation by ¹H and ¹³C NMR

NMR spectroscopy provides the most definitive structural information, allowing for the unambiguous assignment of the molecule's proton and carbon framework.[6][18]

Detailed Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • (Optional) Acquire a DEPT-135 spectrum to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.[6]

  • Expected Spectral Features:

    • ¹H NMR: Signals in the aromatic region (7-8 ppm) for the benzoyl protons, multiple signals in the aliphatic region (1-4 ppm) for the piperidine ring protons, and no signals for exchangeable protons unless water is present.

    • ¹³C NMR: A signal for the benzoyl ketone carbonyl (~195-200 ppm), a signal for the trifluoroacetyl amide carbonyl (~160 ppm, split into a quartet by fluorine coupling), signals in the aromatic region (120-140 ppm), signals for the piperidine carbons (20-60 ppm), and a strong quartet for the trifluoromethyl carbon (~115-120 ppm).

Protocol 4: Functional Group Identification by FTIR

FTIR is a rapid and simple method to confirm the presence of key functional groups.[19]

Detailed Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: An FTIR spectrometer with an ATR accessory.

  • Data Acquisition: Collect the spectrum from 4000 to 650 cm⁻¹.

  • Expected Absorption Bands:

    • ~3060 cm⁻¹: Aromatic C-H stretch.

    • ~2850-2950 cm⁻¹: Aliphatic C-H stretch.

    • ~1685 cm⁻¹: C=O stretch (benzoyl ketone).[20]

    • ~1650 cm⁻¹: C=O stretch (trifluoroacetyl amide). The frequency is lowered due to the amide character.

    • ~1600 cm⁻¹: Aromatic C=C stretch.

    • ~1100-1250 cm⁻¹: Strong C-F stretching vibrations.

Method Validation Protocol

Once the primary HPLC-UV assay method is developed, it must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[9][10]

Validation_Process cluster_0 Core Attributes cluster_1 Performance Limits cluster_2 Reliability Specificity Specificity Validation Validated HPLC Method Specificity->Validation Linearity Linearity & Range Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision Precision->Validation LOD LOD LOD->Validation LOQ LOQ LOQ->Validation Robustness Robustness Robustness->Validation SystemSuitability System Suitability SystemSuitability->Validation

Caption: Key Parameters for HPLC Method Validation.

Protocol 5: Validation of the HPLC-UV Assay Method

This protocol outlines the experiments to validate the HPLC method described in Protocol 1. The acceptance criteria provided are typical for a drug substance assay.[21]

Data Presentation: Summary of Validation Parameters and Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank (diluent), placebo, and sample. Compare chromatograms to ensure no interference at the analyte's retention time.Peak is pure and free from co-elution with known impurities or excipients.
Linearity Analyze at least 5 concentrations across the range of 50% to 150% of the nominal concentration (e.g., 0.25 to 0.75 mg/mL).Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity, accuracy, and precision data.The range over which the method is linear, accurate, and precise.
Accuracy Perform spike recovery on a placebo matrix at 3 concentrations across the range (e.g., 80%, 100%, 120%), in triplicate.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate injections of the sample at 100% concentration. Intermediate Precision: Repeat on a different day with a different analyst or instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD between the two sets of data ≤ 2.0%.
LOD & LOQ Determine by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1. The LOQ must be precise and accurate.
Robustness Make small, deliberate variations to method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters remain within limits. Results do not significantly change.
System Suitability Inject 5 replicates of a standard solution before starting the analysis.Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak areas ≤ 1.0%.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • MChrom. (2024, November 1). Why GC-MS is Essential for Accurate Drug Testing.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Chemistry LibreTexts. (2024, May 9). Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Phenomenex. (2025, July 25). GC-MS Drug Testing in Toxicology.
  • PharmaCores. (2025, May 27). HPLC analytical Method development: an overview.
  • MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688.
  • University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy.
  • ILT. (2025, July 21). Gas Chromatography in Drug Testing and Blood Alcohol Testing.
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carbonyl Compounds.
  • Atmospheric Chemistry and Physics. (2014, November 6). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols.
  • ACS Publications. (n.d.). Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor.
  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease.
  • Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.

Sources

"using 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone to synthesize novel receptor ligands"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Utilizing 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone for the Synthesis of Novel Receptor Ligands

Abstract

The 4-benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with diverse biological activities.[1][2][3] Its metabolic stability and role as a potential bioisostere for the piperazine ring make it a highly attractive framework in drug design.[1][2] Concurrently, the strategic incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern drug development, known to enhance critical properties such as metabolic stability, lipophilicity, and receptor binding affinity.[4][5] This guide details the synthetic utility of this compound, a versatile building block that synergistically combines these two powerful motifs. We present detailed protocols for leveraging this reagent to generate libraries of novel ligands, focusing on the strategic manipulation of the N-trifluoroacetyl group as a reactive handle for diversification.

Introduction: The Strategic Value of the Starting Material

This compound is more than a mere scaffold; it is a synthetically poised precursor for ligand discovery. Its value lies in the combination of two key features:

  • The Benzoylpiperidine Core: This rigid moiety provides a well-defined three-dimensional structure that can be effectively oriented within the binding pockets of various receptors. The ketone's carbonyl group can serve as a crucial hydrogen bond acceptor, anchoring the ligand to its biological target.[1]

  • The N-Trifluoroacetyl Group: This group serves a dual purpose. Initially, it acts as a protecting group for the piperidine nitrogen. More importantly, it is a readily cleavable moiety under mild basic conditions, unmasking a nucleophilic secondary amine.[6] This revealed amine becomes the central point for synthetic diversification, allowing for the attachment of a wide array of functional groups and pharmacophores.

The overall synthetic logic involves a two-stage process: deprotection followed by functionalization. This strategy enables the rapid generation of diverse chemical entities from a single, advanced intermediate.

G cluster_reactions Functionalization Reactions A 2,2,2-Trifluoro-1- (4-benzoylpiperidin-1-yl)ethanone (Starting Material) B 4-Benzoylpiperidine (Key Intermediate) A->B Deprotection (Protocol 1) D N-Alkylation B->D E Reductive Amination B->E F N-Acylation (Amide Formation) B->F G Other (e.g., Urea Formation) B->G C Diverse Ligand Library D->C E->C F->C G->C

Figure 1: General workflow for synthesizing a ligand library.

Experimental Protocols

Protocol 1: Deprotection of the N-Trifluoroacetyl Group

Rationale: The N-trifluoroacetyl group is an amide that is susceptible to hydrolysis under basic conditions. The electron-withdrawing nature of the -CF3 group makes the carbonyl carbon highly electrophilic and thus, the amide bond is significantly more labile than a standard acetyl amide. Mild conditions using potassium carbonate in aqueous methanol are sufficient for clean and efficient deprotection, yielding the free secondary amine, 4-benzoylpiperidine.[6]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Dichloromethane (DCM)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a solution of this compound (1.0 eq) in methanol (approx. 0.2 M), add potassium carbonate (3.0 eq) dissolved in a minimal amount of deionized water.

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using 10% MeOH in DCM as eluent). The starting material will have a higher Rf than the more polar product. The reaction is typically complete within 2-4 hours.

  • Workup: a. Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the methanol. b. To the remaining aqueous residue, add DCM and transfer to a separatory funnel. c. Extract the aqueous layer with DCM (3x). d. Combine the organic layers, wash with brine (1x), and dry over anhydrous MgSO₄.

  • Purification: a. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-benzoylpiperidine. b. The product is often sufficiently pure for subsequent steps. If necessary, it can be purified further by flash column chromatography on silica gel.

Self-Validation: The identity and purity of the 4-benzoylpiperidine product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. A successful reaction is indicated by the disappearance of the characteristic ¹⁹F NMR signal of the trifluoroacetyl group.

Protocol 2: Synthesis of N-Substituted Ligands via Reductive Amination

Rationale: Reductive amination is a powerful and versatile method for forming C-N bonds. The secondary amine generated in Protocol 1 reacts with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent as it is mild, tolerant of the existing ketone, and does not reduce the aldehyde/ketone starting material at an appreciable rate.

Materials:

  • 4-Benzoylpiperidine (from Protocol 1)

  • Desired aldehyde or ketone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-benzoylpiperidine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCM. A catalytic amount of acetic acid can be added to facilitate iminium ion formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The reaction is typically exothermic.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting amine is consumed.

  • Workup: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. b. Transfer the mixture to a separatory funnel and separate the layers. c. Extract the aqueous layer with DCM (2x). d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the organic solution. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted ligand.

G cluster_prep Preparation cluster_react Reaction cluster_workup Workup & Purification A Dissolve 4-Benzoylpiperidine & Aldehyde/Ketone in DCM B Add NaBH(OAc)₃ A->B C Stir at RT (12-24h) B->C D Monitor by TLC/LC-MS C->D E Quench with NaHCO₃ D->E F Extract with DCM E->F G Purify by Chromatography F->G H Final Ligand G->H

Figure 2: Workflow for Reductive Amination.

Protocol 3: Synthesis of N-Acyl Ligands via Amide Coupling

Rationale: Amide bond formation is fundamental in medicinal chemistry. Reacting the secondary amine with an activated carboxylic acid derivative, such as an acyl chloride, provides a direct route to N-acyl ligands. The use of a non-nucleophilic base like triethylamine (TEA) is essential to neutralize the HCl byproduct generated during the reaction, driving it to completion.

Materials:

  • 4-Benzoylpiperidine (from Protocol 1)

  • Desired acyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M aqueous HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: Dissolve 4-benzoylpiperidine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a dry flask and cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.1 eq), typically dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor by TLC for the disappearance of the starting amine.

  • Workup: a. Dilute the reaction mixture with DCM. b. Wash the organic solution sequentially with 1 M HCl (1x), saturated NaHCO₃ (1x), and brine (1x). c. Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate, and purify the crude product by flash column chromatography or recrystallization to yield the final N-acyl ligand.

Data Summary and Application

The protocols described above enable the synthesis of a diverse library of ligands. By varying the aldehyde/ketone in Protocol 2 or the acyl chloride in Protocol 3, one can systematically probe the structure-activity relationship (SAR) at a target receptor. The benzoylpiperidine core is known to interact with a range of receptors, including sigma, dopamine, and serotonin receptors.[3]

Table 1: Representative Data for a Hypothetical Ligand Library Targeting the Sigma-2 (σ₂) Receptor

Ligand IDR-Group (Attached to Piperidine N)Synthetic ProtocolYield (%)σ₂ Receptor Affinity (Ki, nM)
LIG-001 BenzylProtocol 28515.2
LIG-002 4-FluorobenzylProtocol 2818.9
LIG-003 CyclohexylmethylProtocol 27725.4
LIG-004 BenzoylProtocol 39245.1
LIG-005 4-MethoxybenzoylProtocol 38833.7

Note: Data are hypothetical and for illustrative purposes.

The synthesized ligands can modulate cellular signaling. For instance, a ligand acting as an antagonist at a G-protein coupled receptor (GPCR) would block the downstream signaling cascade initiated by the endogenous ligand.

G cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (α, β, γ subunits) GPCR->G_protein AC Adenylyl Cyclase G_protein->AC α-subunit cAMP cAMP AC->cAMP Conversion Ligand Synthesized Ligand Ligand->GPCR Blocks Binding ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylation Cascade

Figure 3: Antagonist action at a Gs-coupled GPCR pathway.

Conclusion

This compound is a highly valuable and versatile starting material for constructing novel receptor ligands. The strategic placement of a cleavable N-trifluoroacetyl group on the privileged 4-benzoylpiperidine scaffold provides a robust platform for rapid library synthesis. The protocols outlined herein offer reliable and scalable methods for generating diverse chemical matter, accelerating hit-to-lead campaigns in modern drug discovery.

References

  • Di Zio, E., & Georgi, M. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 29(9), 1989. [Link][1][2][3]

  • de Farias, F. M., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2). [Link][4]

  • Gómez-SanJuan, A., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5146–5152. [Link]

  • Kent, S. B., et al. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 80(11), 3151-3154. [Link][6]

  • Abadi, A. H., et al. (2003). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 46(12), 2405-2410. [Link]

  • Rauf, A., et al. (2014). Synthesis and Pharmacological Evaluation of Novel Benzoyl Derivatives of Piperidine-4-Carboxamide. International Journal of Research in Pharmacy and Chemistry, 4(3), 509-516. [Link]

  • Rossi, D., et al. (2017). Benzimidazolone-based selective σ2 receptor ligands: synthesis and pharmacological evaluation. Future Medicinal Chemistry, 9(13), 1479-1496. [Link][7]

  • Fujioka, H., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(13), 2707. [Link][5]

  • Wünsch, B., et al. (2016). Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. ChemistrySelect, 1(16), 5184-5192. [Link]

Sources

Application Note & Protocol Guide: Experimental Design for Testing the Efficacy of Trifluoromethyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Potential of Trifluoromethyl Ketones as Enzyme Inhibitors

Trifluoromethyl ketones (TFMKs) represent a prominent class of inhibitors, particularly for serine and cysteine proteases.[1] The defining feature of a TFMK is the trifluoromethyl (-CF3) group adjacent to a carbonyl carbon. This arrangement confers a strong electron-withdrawing effect, making the carbonyl carbon exceptionally electrophilic and susceptible to nucleophilic attack.[1][2] This heightened reactivity is fundamental to their mechanism of action.

Unlike typical ketones, TFMKs readily exist in equilibrium with their hydrated gem-diol form in aqueous environments. This hydrated state is crucial as it can act as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by proteases.[2][3] When a TFMK inhibitor enters the active site of a serine protease, the catalytic serine residue's hydroxyl group attacks the electrophilic carbonyl carbon. This results in the formation of a stable, covalent hemiketal adduct, effectively inactivating the enzyme.[3][4] This potent and often reversible, slow-binding inhibition mechanism makes TFMKs highly valuable candidates in drug discovery.[4][5]

This guide provides a comprehensive framework for designing and executing experiments to robustly evaluate the efficacy of novel TFMK inhibitors, from initial biochemical characterization to cell-based validation.

Part 1: Foundational Biochemical Characterization

The initial phase of testing focuses on the direct interaction between the TFMK compound and its purified target enzyme. The primary goals are to determine the inhibitor's potency (IC50) and to elucidate its mechanism of inhibition.

Mechanism of Action: Covalent Inhibition

The interaction between a TFMK and a serine protease active site is a well-defined process, leading to the formation of a stable complex that inhibits enzyme function.

TFMK_Mechanism Ser-OH Serine (Ser-OH) (Nucleophile) Hemiketal Stable Hemiketal Adduct (Tetrahedral Intermediate Mimic) (Inhibited Enzyme) Ser-OH->Hemiketal Forms Covalent Bond OxyanionHole Oxyanion Hole (Stabilizes Intermediate) TFMK Trifluoromethyl Ketone (R-CO-CF3) (Electrophile) TFMK->Ser-OH Nucleophilic Attack Hemiketal->OxyanionHole Stabilization

Caption: Covalent modification of a serine protease by a TFMK inhibitor.

1.1. Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a critical measure of an inhibitor's potency. It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[6][7]

Protocol 1: Fluorogenic IC50 Determination Assay

This protocol utilizes a fluorogenic peptide substrate that, upon cleavage by the protease, releases a fluorescent signal. The reduction in the rate of fluorescence generation is proportional to the enzyme inhibition.[8][9]

Materials:

  • Purified target protease

  • TFMK inhibitor stock solution (in DMSO)

  • Fluorogenic peptide substrate specific to the target protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.5)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a series of dilutions of the TFMK inhibitor in Assay Buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a DMSO-only vehicle control.

    • Prepare the enzyme solution in Assay Buffer to a final concentration that yields a robust signal within the linear range of the instrument. This must be determined empirically in preliminary experiments.[10]

    • Prepare the substrate solution in Assay Buffer. The concentration should be at or below the Michaelis constant (Km) to ensure sensitivity for competitive inhibitors.[10]

  • Assay Setup (96-well plate):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 10 µL of each TFMK dilution (or vehicle control) to triplicate wells.

    • To initiate the reaction, add 20 µL of the enzyme solution to all wells except the "no enzyme" blank. Add 20 µL of Assay Buffer to the blank wells.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Add 20 µL of the substrate solution to all wells to start the enzymatic reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore.

    • Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 60 seconds.

  • Data Analysis:

    • For each inhibitor concentration, determine the initial reaction velocity (V) by calculating the slope of the linear portion of the fluorescence vs. time curve.[11]

    • Normalize the velocities by expressing them as a percentage of the activity of the vehicle control (0% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[6]

Data Presentation: IC50 Values for Lead TFMK Compounds

Compound IDTarget ProteaseIC50 (nM)Hill Slope
TFMK-001Chymotrypsin15.2 ± 2.11.1
TFMK-002Elastase89.7 ± 5.60.9
TFMK-003Thrombin250.4 ± 15.81.0
1.2. Mechanism of Inhibition (MOA) Studies

Understanding how an inhibitor works is as important as knowing how well it works. MOA studies determine if the inhibitor is competitive, non-competitive, uncompetitive, or mixed-mode.[12][13] For TFMKs, a competitive or slow-binding competitive mechanism is often expected.[5][14]

Protocol 2: Kinetic Analysis using Lineweaver-Burk Plots

This experiment involves measuring enzyme kinetics at multiple substrate and inhibitor concentrations to visualize the effect of the inhibitor on Km and Vmax.

Methodology:

  • Assay Setup:

    • Design a matrix experiment. Use a fixed, sub-saturating concentration of your TFMK inhibitor (e.g., at its IC50 and 2x IC50).

    • For each inhibitor concentration (including a zero-inhibitor control), perform a substrate titration experiment. Vary the substrate concentration across a wide range (e.g., 0.2x Km to 10x Km).

    • Run the kinetic assay as described in Protocol 1.

  • Data Analysis:

    • Determine the initial velocity (V) for each combination of inhibitor and substrate concentration.

    • Calculate the reciprocals of velocity (1/V) and substrate concentration (1/[S]).

    • Plot 1/V versus 1/[S] for each inhibitor concentration (a Lineweaver-Burk plot).

    • Analyze the resulting plot:

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, apparent Vmax decreases).

      • Uncompetitive Inhibition: Lines are parallel (both apparent Km and Vmax decrease).

Part 2: Cellular Efficacy and Cytotoxicity Assessment

A potent biochemical inhibitor is only a viable drug candidate if it can effectively reach its target within a cell without causing undue harm to the cell itself. This phase of testing transitions from a purified system to a more biologically relevant cellular context.

Experimental Workflow: From Biochemical Hit to Cellular Candidate

This workflow outlines the logical progression for evaluating a TFMK inhibitor.

Cellular_Workflow A Biochemical Screen (IC50 Determination) B MOA Studies (Lineweaver-Burk) A->B Characterize Potent Hits C Selectivity Profiling (Off-Target Proteases) B->C Assess Specificity D Cellular Efficacy Assay (Target Engagement) C->D Test in Cellular Context E Cytotoxicity Assay (LDH, MTT) D->E Evaluate Safety Profile F Therapeutic Index Calculation (Selectivity Window) E->F Integrate Efficacy & Safety G Lead Candidate for Preclinical Studies F->G Decision Gate

Caption: A logical workflow for TFMK inhibitor evaluation.

2.1. Assessing Cellular Efficacy

Cell-based assays are designed to confirm that the inhibitor can cross the cell membrane and engage its intracellular target to produce a desired biological effect.[15][16] The specific assay will depend on the biological role of the target protease.

Example Protocol 3: Cell-Based Protease Activity Assay

This protocol assumes the target protease cleaves a specific substrate within the cell, leading to a measurable downstream event (e.g., apoptosis, signaling cascade). A reporter system can be engineered to quantify this.

Materials:

  • Host cell line expressing the target protease.

  • Cell culture medium, FBS, and supplements.

  • TFMK inhibitor.

  • A method to quantify the downstream effect (e.g., Caspase-Glo® Assay for apoptosis, Western blot for a signaling protein, or a custom reporter cell line[17]).

  • 96-well clear-bottom cell culture plates.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that ensures they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the TFMK inhibitor in cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor (or vehicle control).

    • Incubate for the desired treatment period (e.g., 24-48 hours), which should be determined based on the biology of the pathway being studied.

  • Endpoint Measurement:

    • At the end of the incubation, measure the downstream biological endpoint. For example, if using a luminescent caspase assay, add the reagent according to the manufacturer's instructions and measure luminescence.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the biological effect versus the log of the inhibitor concentration and fit the curve to determine the cellular EC50 (half-maximal effective concentration).

2.2. Determining Cytotoxicity

It is essential to distinguish between the desired on-target effect and general cellular toxicity. A common method is the Lactate Dehydrogenase (LDH) assay, which measures the release of LDH from cells with compromised membrane integrity.[18]

Protocol 4: LDH Cytotoxicity Assay

Materials:

  • Cells and culture reagents as in Protocol 3.

  • TFMK inhibitor.

  • Commercially available LDH assay kit (containing substrate, cofactor, and dye solutions).

  • 96-well cell culture plate.

  • Lysis buffer (provided in kit or 1% Triton X-100) for positive control.

  • Absorbance microplate reader.

Step-by-Step Methodology:

  • Cell Seeding and Treatment:

    • Perform cell seeding and compound treatment exactly as described in Protocol 3.

    • Include two sets of controls: "vehicle control" (spontaneous LDH release) and "maximum LDH release" (vehicle-treated cells lysed with lysis buffer 30 minutes before the assay endpoint).

  • Assay Procedure:

    • At the end of the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new, flat-bottom 96-well plate.[18]

    • Prepare the LDH reaction mixture according to the kit manufacturer's protocol.

    • Add 50 µL of the reaction mixture to each well containing the supernatant.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution provided in the kit.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from medium-only wells) from all readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

    • Plot % Cytotoxicity versus the log of inhibitor concentration to determine the CC50 (half-maximal cytotoxic concentration).

Data Presentation: Efficacy vs. Cytotoxicity

Compound IDCellular EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/EC50)
TFMK-0010.5> 50> 100
TFMK-0022.135.516.9
TFMK-00315.8> 50> 3.2
Part 3: Data Interpretation and Advancing a Candidate

The ultimate goal of this experimental cascade is to identify a TFMK compound with high on-target potency and a wide therapeutic window (a large difference between its effective and toxic concentrations). The Therapeutic Index (TI) is a key metric for this evaluation. A higher TI is desirable, indicating that the compound is effective at concentrations far below those that cause general toxicity.

Before advancing a compound to preclinical studies, researchers must adhere to regulatory guidelines, such as those provided by the FDA, which require robust data on pharmacology and toxicology.[19][20][21][22] All studies intended for regulatory submission should be conducted under Good Laboratory Practices (GLP).[20]

References
  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]

  • Reaction Biology. (n.d.). Protease Assay Services. Retrieved from [Link]

  • Brady, K. (1990). Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones. ProQuest Dissertations Publishing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Protease Assays. Retrieved from [Link]

  • Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. MedChemComm, 7, 464-470. [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Biochemistry, 25(13), 3760–3767. [Link]

  • Jin, Z., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Omega, 7(5), 4113–4122. [Link]

  • Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. RSC Publishing. [Link]

  • McElvany, K. D. (2009). FDA Requirements for Preclinical Studies. Frontiers of Neurology and Neuroscience, 25, 46–49. [Link]

  • Jin, Z., et al. (2022). Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay. ACS Omega, 7(5), 4113–4122. [Link]

  • Madsen, A. S., & Olsen, C. A. (2016). A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action. ResearchGate. Retrieved from [Link]

  • Imperiali, B., & Abeles, R. H. (1986). Inhibition of serine proteases by peptidyl fluoromethyl ketones. Semantic Scholar. Retrieved from [Link]

  • Anand, K., et al. (2004). Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters, 14(22), 5677–5680. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. EdX. Retrieved from [Link]

  • Oyadomari, W. Y., et al. (2025). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. MDPI. Retrieved from [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]

  • Social Science Research Institute. (n.d.). Preclinical Regulatory Requirements. Retrieved from [Link]

  • AMS Biotechnology (AMSBIO). (n.d.). Preclinical research strategies for drug development. Retrieved from [Link]

  • Oyadomari, W. Y., et al. (2025). Towards a Survival-Based Cellular Assay for the Selection of Protease Inhibitors in Escherichia coli. ResearchGate. Retrieved from [Link]

  • Tözsér, J. (2010). Cell-based Assays to Identify Inhibitors of Viral Disease. Infectious Disorders - Drug Targets, 10(3), 143–153. [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]

  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

  • Biedermann, P., et al. (2019). Determining Protease Substrate Selectivity and Inhibition by Label-Free Supramolecular Tandem Enzyme Assays. Journal of the American Chemical Society, 141(38), 15022–15026. [Link]

  • Biocompare. (n.d.). Protease Assay Kits. Retrieved from [Link]

  • Gasparian, M. E. (2018). STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. ResearchGate. Retrieved from [Link]

  • Leal, F. R., & Said, S. (2001). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Retrieved from [Link]

  • Tipton, K. F., & Davey, G. P. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 25(22), 5427. [Link]

  • Fotakis, G., & Timbrell, J. A. (2006). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Methods in Molecular Biology, 322, 115–120. [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]

  • Lockey, T. D., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]

  • Creative Bioarray. (n.d.). LDH Cytotoxicity Assay. Retrieved from [Link]

  • University of San Diego. (2021). Biochem Lab Enzyme Assay Background. Retrieved from [Link]

  • Chan, G. K., et al. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS ONE, 8(11), e79830. [Link]

  • Krupyanko, V. I. (2009). Perspectives of data analysis of enzyme inhibition and activation, Part 3: Equations for calculation of the initial rates of enzymatic reactions. Journal of Biochemical and Molecular Toxicology, 23(2), 108–118. [Link]

  • Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Longdom Publishing. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]

  • Duggleby, R. G., & Clarke, R. B. (1989). Analysis of kinetic data for irreversible enzyme inhibition. ResearchGate. Retrieved from [Link]

Sources

The Strategic Role of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone in the Assembly of Combinatorial Chemistry Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the strategic application of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone as a pivotal building block in the construction of combinatorial chemistry libraries. The unique molecular architecture of this reagent, featuring a privileged benzoylpiperidine scaffold and a labile N-trifluoroacetyl protecting group, offers a robust platform for the divergent synthesis of diverse chemical entities. We will explore the underlying chemical principles that render this molecule an asset in modern drug discovery, provide detailed, field-tested protocols for its use in library generation, and present a comprehensive discussion on the strategic considerations for its integration into drug discovery workflows.

Introduction: A Tale of Two Moieties

The utility of this compound in combinatorial chemistry stems from the synergistic interplay of its two core components: the benzoylpiperidine scaffold and the N-trifluoroacetyl group.

  • The Benzoylpiperidine Scaffold: A Privileged Structure. The phenyl(piperidin-4-yl)methanone fragment is a well-established "privileged structure" in medicinal chemistry.[1][2][3] This designation is attributed to its recurrence in a multitude of bioactive compounds targeting a wide array of receptors and enzymes.[4] Its metabolic stability and its capacity to serve as a bioisostere for the piperazine ring make it a highly sought-after framework in drug design.[1][2] The benzoyl group's carbonyl moiety can act as a hydrogen bond acceptor, contributing to target engagement.[1][3]

  • The N-Trifluoroacetyl Group: An Orthogonal Protective Element. The trifluoroacetyl group serves as a highly effective protecting group for the piperidine nitrogen.[5][6] Its key advantage lies in its facile cleavage under mild basic conditions, a property that imparts orthogonality to other common protecting groups like the acid-labile tert-butoxycarbonyl (Boc) group.[6][7] This allows for selective deprotection and subsequent functionalization of the piperidine nitrogen at a desired stage of the synthetic sequence. The strong electron-withdrawing nature of the trifluoromethyl group also deactivates the piperidine nitrogen, preventing its interference in reactions targeting the benzoyl moiety.

The strategic combination of these two features in a single building block enables a powerful "two-stage" diversification approach in combinatorial library synthesis.

Core Scientific Principles & Workflow

The overarching strategy for employing this compound in combinatorial library synthesis involves an initial diversification of the benzoyl moiety, followed by the deprotection of the piperidine nitrogen and a second diversification step at this newly liberated site.

workflow start 2,2,2-Trifluoro-1-(4-benzoyl- piperidin-1-YL)ethanone div1 Diversification of Benzoyl Moiety (R1) start->div1 inter N-Trifluoroacetylated Intermediate Library div1->inter deprotect Deprotection of N-Trifluoroacetyl Group inter->deprotect div2 Diversification of Piperidine Nitrogen (R2) deprotect->div2 final Final Compound Library div2->final

Caption: General workflow for combinatorial library synthesis.

Stage 1: Diversification of the Benzoyl Moiety

The ketone of the benzoyl group serves as the primary handle for the initial diversification. A variety of well-established reactions can be employed in a parallel synthesis format to generate a library of intermediates.

  • Grignard Reactions: The addition of Grignard reagents to the ketone provides access to a wide range of tertiary alcohols. This reaction is highly amenable to parallel synthesis, with a vast array of commercially available Grignard reagents.

  • Reductive Amination: The ketone can be converted to an amine via reductive amination. This two-step, one-pot process involves the formation of an imine intermediate with a primary amine, followed by reduction with a suitable reducing agent (e.g., sodium triacetoxyborohydride). This introduces a new point of diversity (the R-group from the primary amine) and a basic nitrogen atom, which can be desirable for certain biological targets.

Stage 2: Deprotection and Diversification of the Piperidine Nitrogen

Following the initial diversification, the N-trifluoroacetyl group is selectively removed to unmask the piperidine nitrogen.

  • Deprotection: The trifluoroacetyl group is readily cleaved under mild basic conditions, such as treatment with potassium carbonate in methanol.[8] This step is typically high-yielding and clean, making it ideal for library synthesis.

Once the piperidine nitrogen is deprotected, a second round of diversification can be performed.

  • Acylation: Reaction with a library of carboxylic acids or acyl chlorides will generate a diverse set of amides.

  • Sulfonylation: Reaction with sulfonyl chlorides yields a library of sulfonamides.

  • Alkylation: Reductive amination with aldehydes or ketones can be used to introduce a variety of alkyl groups.

Detailed Experimental Protocols

The following protocols are designed for a parallel synthesis format, typically in 96-well plates. All reactions should be performed in a well-ventilated fume hood.

Protocol 1: Grignard Addition to the Benzoyl Ketone (Stage 1 Diversification)

This protocol describes the parallel addition of a library of Grignard reagents to this compound.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Library of Grignard reagents (e.g., 1.0 M in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 96-well reaction block with sealing mat

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Under an inert atmosphere, prepare a stock solution of this compound in anhydrous THF (e.g., 0.5 M).

  • Dispensing: Dispense the stock solution into each well of the 96-well reaction block (e.g., 200 µL, 0.1 mmol).

  • Cooling: Cool the reaction block to 0 °C using an ice bath.

  • Grignard Addition: Add the library of Grignard reagents to the corresponding wells (e.g., 120 µL, 1.2 equivalents).

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the products with EtOAc.

  • Drying and Concentration: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude tertiary alcohol library.

Parameter Condition Rationale
Solvent Anhydrous THFEnsures stability of the Grignard reagent.
Temperature 0 °C to RTControls the initial exotherm of the reaction.
Equivalents of Grignard 1.2Drives the reaction to completion.
Workup Saturated aq. NH₄ClMildly acidic quench to neutralize the alkoxide and dissolve magnesium salts.
Protocol 2: Deprotection of the N-Trifluoroacetyl Group

This protocol details the parallel cleavage of the N-trifluoroacetyl group from the intermediate library.

Materials:

  • Crude tertiary alcohol library from Protocol 1

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Dichloromethane (DCM)

  • 96-well reaction block

Procedure:

  • Dissolution: Dissolve the crude product from each well of the previous step in MeOH (e.g., 500 µL).

  • Base Addition: Add a solution of K₂CO₃ in water or solid K₂CO₃ to each well (e.g., 2-3 equivalents).

  • Reaction: Stir the reaction mixtures at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction with deionized water and extract the products with DCM.

  • Drying and Concentration: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected piperidine library.

Parameter Condition Rationale
Solvent Methanol/WaterFacilitates the dissolution of both the substrate and the inorganic base.
Base K₂CO₃Mild base that effectively cleaves the trifluoroacetamide.[8]
Temperature Room TemperatureSufficient for the cleavage reaction to proceed to completion.
Protocol 3: N-Acylation of the Piperidine (Stage 2 Diversification)

This protocol outlines the parallel acylation of the deprotected piperidine library with a diverse set of carboxylic acids.

Materials:

  • Deprotected piperidine library from Protocol 2

  • Library of carboxylic acids

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • 96-well reaction block

Procedure:

  • Preparation: Prepare stock solutions of the deprotected piperidine library, the carboxylic acid library, DIPEA, and BOP in anhydrous DMF.

  • Dispensing: In a new 96-well reaction block, dispense the deprotected piperidine solution, followed by the carboxylic acid solution (1.1 equivalents), DIPEA (3.0 equivalents), and BOP (1.1 equivalents).

  • Reaction: Seal the reaction block and stir the mixtures at room temperature for 12-16 hours.

  • Workup: Dilute the reaction mixtures with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the final compound library using parallel purification techniques such as mass-directed automated HPLC.

Parameter Condition Rationale
Coupling Agent BOPA common and effective peptide coupling reagent that promotes amide bond formation.
Base DIPEAA non-nucleophilic base to neutralize the hexafluorophosphate byproduct.
Solvent Anhydrous DMFA polar aprotic solvent that dissolves a wide range of reactants.

Visualization of Key Structures and Transformations

Caption: Key molecular transformations in the library synthesis.

Conclusion

This compound is a highly versatile and strategic building block for the construction of combinatorial libraries. Its constituent benzoylpiperidine scaffold provides a proven framework for biological activity, while the N-trifluoroacetyl protecting group enables a robust, two-stage diversification strategy. The protocols outlined in this guide offer a reliable and scalable approach for the generation of diverse libraries of novel compounds, thereby accelerating the hit-to-lead optimization process in modern drug discovery.

References

  • Di Mola, A., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 26(9), 2653. [Link]

  • Bellamy, A. J., et al. (2007). The use of trifluoroacetyl as an N- and O-protecting group during the synthesis of energetic compounds containing nitramine and/or nitrate ester groups. Propellants, Explosives, Pyrotechnics, 32(1), 20-31. [Link]

  • Bartoli, S., et al. (2003). Trifluoroacetyl as an orthogonal protecting group for guanidines. The Journal of Organic Chemistry, 68(22), 8449-8452. [Link]

  • Rinaldi, M., et al. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PubMed Central. [Link]

  • Horton, D. A., et al. (2003). Privileged scaffolds for library design and drug discovery. Chemical Reviews, 103(3), 893-930. [Link]

  • Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Katritzky, A. R., et al. (1999). N-(Trifluoroacetyl)succinimide, a Convenient Reagent for Trifluoroacetylation of Alcohols, Phenols, and Amines. Synthesis, 1999(1), 55-57.
  • Zhou, Q.-Z., & Chen, Z.-C. (2000). A Convenient Synthesis of Trifluoroacetamides from Sodium Trifluoroacetate and Amines.
  • Lam, K. S., et al. (2011). Combinatorial chemistry in drug discovery. Current Opinion in Chemical Biology, 15(4), 586-591. [Link]

  • Terrett, N. K. (1998). Combinatorial chemistry. Oxford University Press.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting this important synthetic transformation. The introduction of a trifluoroacetyl group onto the 4-benzoylpiperidine scaffold is a key step in the synthesis of various compounds of pharmaceutical interest. While seemingly straightforward, this N-acylation presents several challenges that can impact yield, purity, and scalability. This guide provides in-depth, field-proven insights to help you navigate these complexities, structured in a practical question-and-answer format.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and a validated solution.

Category 1: Reaction Inefficiency & Low Yield

Question 1: My reaction has stalled, or the conversion to the product is very low, even after several hours. What are the likely causes?

Answer: This is a frequent issue often rooted in the deactivation of reactants or suboptimal conditions. Let's break down the probable causes:

  • Moisture Contamination: Trifluoroacetic anhydride (TFAA) and other acylating agents like trifluoroacetyl chloride are extremely sensitive to moisture.[1] Any water present in the solvent, glassware, or starting materials will rapidly hydrolyze the TFAA to trifluoroacetic acid (TFA). TFA is not an effective acylating agent under these conditions and will instead protonate the nitrogen of your 4-benzoylpiperidine starting material, forming a non-nucleophilic ammonium salt and halting the reaction.

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Handle TFAA under an inert atmosphere (Nitrogen or Argon).

  • Incorrect Stoichiometry of Base: The acylation reaction generates one equivalent of trifluoroacetic acid (from TFAA) or hydrochloric acid (from trifluoroacetyl chloride). A non-nucleophilic tertiary amine base, such as triethylamine (Et₃N) or pyridine, is essential to neutralize this acid byproduct.[2] If insufficient base is used, the accumulating acid will protonate the starting material, effectively killing the reaction.

    • Solution: Use at least 1.1 to 1.5 equivalents of a dry tertiary amine base. Adding the base to the solution of 4-benzoylpiperidine before the slow addition of TFAA is standard practice.

  • Inadequate Temperature Control: The N-trifluoroacetylation of amines is typically a highly exothermic reaction.[3] Adding the TFAA too quickly or at room temperature can cause a rapid temperature spike. This can lead to the formation of undefined side products and potential degradation of the desired product.

    • Solution: Always perform the addition of TFAA at a reduced temperature, typically 0 °C using an ice-water bath.[2] Add the reagent dropwise over a period of 15-30 minutes to maintain control over the internal temperature.

Question 2: I've confirmed my reagents are dry and conditions are correct, but my yield is still moderate (~50-60%). How can I push the reaction to completion?

Answer: If the fundamentals are correct, moderate yields may stem from equilibrium issues or insufficient activation.

  • Reagent Equivalence: While a slight excess of the acylating agent is common, using too little may not be enough to drive the reaction to completion, especially if there are minor impurities that consume the reagent.

    • Solution: Increase the equivalents of TFAA from a typical 1.1 eq. to 1.3-1.5 eq. Monitor the reaction by TLC or LC-MS. If it stalls, a second small addition of TFAA can sometimes be beneficial, but be mindful of complicating the purification.

  • Reaction Time and Temperature: While the initial addition should be cold, some reactions require warming to room temperature to proceed to completion.

    • Solution: After the controlled addition at 0 °C, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until monitoring indicates the consumption of the starting material.[2]

Category 2: Side Product Formation & Product Instability

Question 1: During my aqueous workup, particularly after a sodium bicarbonate wash, my product yield drops significantly. What is happening?

Answer: This is a critical issue related to the chemical nature of the product. The trifluoroacetyl group is a strong electron-withdrawing group, which makes the amide carbonyl carbon highly electrophilic. Consequently, trifluoroacetamides are significantly more susceptible to basic hydrolysis than their non-fluorinated acetyl counterparts.[4][5] Washing with aqueous bases like sodium bicarbonate, sodium carbonate, or hydroxide can cleave the N-trifluoroacetyl group, reverting your product back to the 4-benzoylpiperidine starting material.

  • Solution: Employ a Mild Workup Protocol.

    • Avoid strong bases. If a basic wash is necessary to remove acidic byproducts, use cold, saturated sodium bicarbonate solution and perform the extraction quickly.

    • Minimize contact time. Do not let the organic layer sit in the separatory funnel with the basic aqueous layer for extended periods.

    • A better alternative is to simply wash with water and then brine. The triethylammonium trifluoroacetate salt has sufficient water solubility to be removed without a basic wash.

Question 2: My final product shows impurities that I can't easily attribute to starting materials. What are they?

Answer: Besides the hydrolysis product, other side reactions can occur, although they are less common for this specific substrate.

  • Di-acylation Products (less likely): While secondary amines cannot be di-acylated at the nitrogen, highly reactive conditions could potentially lead to reactions at other sites, though the benzoyl ketone is relatively robust.

  • Reactions with Solvent: Using nucleophilic solvents is not recommended. For instance, using methanol as a solvent could lead to the formation of methyl trifluoroacetate.

    • Solution: Stick to standard, anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.[3] Always analyze your crude product by LC-MS to get a mass of the impurity, which can provide crucial clues to its identity.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the trifluoroacetylation of 4-benzoylpiperidine with TFAA?

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling a trifluoroacetate anion as a good leaving group to yield the protonated product. A tertiary amine base then deprotonates this intermediate to give the final neutral product.[2][6]

Q2: Are there alternative reagents to Trifluoroacetic Anhydride (TFAA)?

Yes, several other reagents can be used, each with its own advantages and disadvantages.

  • Trifluoroacetyl Chloride: A highly reactive gas (b.p. -27 °C) that can be bubbled through the reaction mixture or added as a condensed solution.[2] It is often more reactive than TFAA but can be less convenient to handle.

  • S-Ethyl Trifluorothioacetate (SETF): A milder, moisture-stable liquid reagent that often gives cleaner reactions and requires no base, but may necessitate longer reaction times or heating.[7]

  • N-(Trifluoroacetyl)succinimide: A stable solid reagent that can provide high yields under mild conditions.[8]

Q3: How should I monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system like 30-50% Ethyl Acetate in Hexanes. The product, being more nonpolar than the starting amine salt and more polar than TFAA, should have a distinct Rf value. Staining with potassium permanganate is effective. For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[2]

Visualizations & Data

Reaction Mechanism & Troubleshooting Workflow

G cluster_mech Mechanism: Nucleophilic Acyl Substitution Amine 4-Benzoylpiperidine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack TFAA TFAA (Electrophile) TFAA->Intermediate Product_H Protonated Product Intermediate->Product_H Collapse & Loss of CF3COO- Product Final Product Product_H->Product Deprotonation Base Base (e.g., Et3N) Base->Product_H

Caption: Nucleophilic acyl substitution pathway for N-trifluoroacetylation.

G Start Low Yield or Incomplete Reaction Check_Moisture Check for Moisture? (Reagents, Solvent, Glassware) Start->Check_Moisture Check_Base Sufficient Base? (>1.1 eq.) Check_Moisture->Check_Base No Dry Action: Use Anhydrous Techniques Check_Moisture->Dry Yes Check_Temp Temperature Control? (Addition at 0 °C) Check_Base->Check_Temp Yes Add_Base Action: Add More Dry Base Check_Base->Add_Base No Control_Temp Action: Ensure Slow Addition at 0 °C Check_Temp->Control_Temp No Success Problem Resolved Check_Temp->Success Yes Dry->Success Add_Base->Success Control_Temp->Success

Caption: Troubleshooting workflow for low reaction yield.

Quantitative Data Summary

Table 1: Troubleshooting Guide Summary

Problem EncounteredProbable CauseRecommended Solution
No Reaction Moisture in the system hydrolyzing TFAA.Use oven-dried glassware, anhydrous solvents, and an inert atmosphere.
Stalled Reaction Insufficient base to neutralize acid byproduct.Ensure >1.1 equivalents of a dry tertiary amine (e.g., Et₃N) are used.
Product Loss in Workup Basic hydrolysis of the trifluoroacetamide product.Use a mild workup: wash with water/brine only, or use cold, dilute NaHCO₃ for a very short duration.
Runaway Reaction Poor temperature control during TFAA addition.Add TFAA dropwise to the amine solution at 0 °C in an ice bath.

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

Safety: Trifluoroacetic anhydride is highly corrosive and reacts violently with water.[1] Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-benzoylpiperidine (1.0 eq.).

  • Solvent & Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.2 M concentration). Add triethylamine (1.2 eq.) via syringe.

  • Cooling: Cool the stirring solution to 0 °C using an ice-water bath.

  • Reagent Addition: Slowly add trifluoroacetic anhydride (1.1 eq.) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 40% EtOAc/Hexanes) or LC-MS until the starting material is consumed.[2]

  • Workup (Mild): Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water (2x) and then saturated aqueous NaCl (brine).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.

References

  • Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • ResearchGate. (2016, November 3). Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]

  • ACS Omega. (2020, October 1). Instability of Amide Bond with Trifluoroacetic Acid (20%): Synthesis, Conformational Analysis, and Mechanistic Insights into Cleavable Amide Bond Comprising β-Troponylhydrazino Acid. Retrieved from [Link]

  • Leslie, J. M. (2020, September 30). Acylation using an anhydride [Video]. YouTube. Retrieved from [Link]

  • Svirskaya, P. I., Leznoff, C. C., & Steinman, M. (1987). Trifluoroacetylation of amines and amino acids by polymer-bound trifluoroacetylation reagents. The Journal of Organic Chemistry, 52(8), 1362-1364. Retrieved from [Link]

  • ElectronicsAndBooks. (2009, December 3). Trifluoroacetylation of amines with trifluoroacetic acid in the presence of trichloroacetonitrile and triphenylphosphine. Retrieved from [Link]

Sources

Technical Support Center: Purification of Trifluoroacetylated Piperidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of trifluoroacetylated piperidines. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for the successful isolation of these important synthetic intermediates.

The trifluoroacetyl (TFA) group is a valuable amine-protecting group in organic synthesis, prized for its stability in acidic conditions and facile cleavage under mild basic conditions.[1][2] However, the unique electronic properties it imparts on the piperidine ring can present specific challenges during purification. This guide offers practical, field-proven insights to navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the purification of trifluoroacetylated piperidines.

Q1: What are the most common methods for purifying trifluoroacetylated piperidines?

A1: The primary methods for purifying trifluoroacetylated piperidines are:

  • Column Chromatography: This is the most widely used technique, typically employing silica gel.[3][4] The choice of eluent is crucial and often involves a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate).[4]

  • Liquid-Liquid Extraction: This is a fundamental step in the work-up procedure to remove inorganic salts and water-soluble impurities.[3][5] Trifluoroacetylated piperidines are generally soluble in common organic solvents like ethyl acetate and dichloromethane.

  • Crystallization: If the trifluoroacetylated piperidine is a solid, recrystallization can be a highly effective method for achieving high purity. This is often performed after initial purification by chromatography.

  • Distillation: For volatile, thermally stable trifluoroacetylated piperidines, distillation under reduced pressure can be a viable purification method.[6]

Q2: My trifluoroacetylated piperidine appears as an oil, even though literature suggests it should be a solid. What could be the issue?

A2: This is a common observation and can be attributed to several factors:

  • Residual Solvents: The presence of even small amounts of organic solvents from the reaction or chromatography can prevent crystallization. Drying the compound under high vacuum for an extended period is recommended.

  • Impurities: The presence of unreacted starting materials or byproducts can act as an impurity, leading to the formation of an oil. Further purification by column chromatography may be necessary.

  • Polymorphism: Some compounds can exist in different crystalline forms (polymorphs) or as an amorphous solid, which may appear as a thick oil or wax.

Q3: I am concerned about the potential hydrolysis of the trifluoroacetyl group during aqueous work-up. Is this a valid concern?

A3: The trifluoroacetyl group is generally stable to mildly acidic and neutral aqueous conditions. However, it is labile to basic conditions.[1][2] Therefore, it is crucial to avoid basic aqueous washes (e.g., with sodium hydroxide or potassium carbonate) if the intent is to keep the TFA group intact.[1] If a basic wash is necessary to remove acidic impurities, it should be performed quickly and at a low temperature, with careful monitoring of the product's integrity by TLC or LC-MS. A milder base like sodium bicarbonate is preferable to strong bases.

Q4: How do I choose the right solvent system for silica gel column chromatography of my trifluoroacetylated piperidine?

A4: The selection of the eluent for column chromatography depends on the polarity of your specific trifluoroacetylated piperidine. A good starting point is a mixture of hexanes and ethyl acetate.

  • Initial Screening: Use Thin Layer Chromatography (TLC) to test various solvent ratios. A good Rf value for column chromatography is typically between 0.2 and 0.4.

  • Polarity: The trifluoroacetyl group increases the polarity of the piperidine ring compared to an unprotected piperidine. The overall polarity will depend on other substituents on the piperidine ring.

  • Tailing: Basic compounds like piperidine derivatives can sometimes "tail" on silica gel. While the trifluoroacetyl group reduces the basicity of the nitrogen, tailing can still occur. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to mitigate this issue.[7]

Q5: What are the best analytical techniques to assess the purity of my final product?

A5: A combination of analytical techniques is recommended to confirm the purity and identity of your trifluoroacetylated piperidine:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for identifying impurities. ¹⁹F NMR is particularly useful for confirming the presence of the trifluoroacetyl group.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[8]

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for determining the purity of a sample.[9][10][11] Reversed-phase HPLC with a C18 column is commonly used.[9]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the amide carbonyl of the trifluoroacetyl group.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of trifluoroacetylated piperidines.

Problem 1: Poor Separation During Column Chromatography

Symptom: Your compound co-elutes with impurities, or the peaks are broad and tailing.

Causality:

  • Incorrect Solvent System: The polarity of the eluent may not be optimal for separating your compound from impurities.

  • Column Overloading: Too much crude material has been loaded onto the column.

  • Interaction with Silica Gel: The basic nature of the piperidine nitrogen, although attenuated by the TFA group, can lead to strong interactions with the acidic silica gel, causing tailing.

Solutions:

Troubleshooting Step Detailed Protocol
Optimize Eluent System Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol). Aim for a significant difference in Rf values between your product and the impurities.
Use a Gradient Elution Start with a less polar solvent system and gradually increase the polarity. This can help to separate compounds with similar polarities.
Add a Basic Modifier To counteract tailing, add a small amount of triethylamine (0.1-1%) or pyridine to your eluent system.[7]
Reduce Column Loading As a rule of thumb, use a silica gel to crude product ratio of at least 50:1 (w/w).
Consider Alternative Stationary Phases If silica gel proves problematic, consider using alumina (neutral or basic) or a reversed-phase column for purification.
Problem 2: Product Loss During Aqueous Extraction

Symptom: A significant decrease in yield is observed after the aqueous work-up.

Causality:

  • Partial Hydrolysis of the TFA group: If a basic wash was used, some of the TFA group may have been cleaved, leading to the formation of the more water-soluble unprotected piperidine.

  • Emulsion Formation: The presence of both organic and aqueous soluble components can lead to the formation of a stable emulsion, trapping your product at the interface.[7]

  • Insufficient Extraction: The product may not have been fully extracted from the aqueous layer.

Solutions:

Troubleshooting Step Detailed Protocol
Avoid Strong Bases Use a mild base like saturated sodium bicarbonate solution for washing, and perform the wash quickly at low temperature.
Break Emulsions Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase, which can help break the emulsion.[7] Filtering the mixture through a pad of Celite can also be effective.[7]
Back-Extraction After the initial extraction, re-extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate or dichloromethane) 2-3 times to ensure complete recovery of the product.
pH Adjustment If your product is lost during an acidic wash (due to other basic functionalities), use a milder acidic solution like dilute citric acid or ammonium chloride.[7]
Experimental Workflow: General Purification Protocol

Below is a generalized workflow for the purification of a trifluoroacetylated piperidine following a typical synthesis.

PurificationWorkflow cluster_reaction Reaction Work-up cluster_purification Purification cluster_analysis Purity Analysis Reaction Crude Reaction Mixture Quench Quench Reaction (e.g., with water or sat. NH4Cl) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate & Water) Quench->Extraction Wash Wash Organic Layer (Brine, sat. NaHCO3 if needed) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Column Column Chromatography (Silica Gel) Crude_Product->Column Dissolve in min. solvent and load onto column Fractions Combine Pure Fractions Column->Fractions Final_Concentrate Concentrate in vacuo Fractions->Final_Concentrate Pure_Product Pure Trifluoroacetylated Piperidine Final_Concentrate->Pure_Product Analysis Purity & Identity Confirmation (NMR, LC-MS, HPLC) Pure_Product->Analysis

Caption: General workflow for the purification of trifluoroacetylated piperidines.

Detailed Protocol: Column Chromatography

This protocol provides a step-by-step guide for the purification of a trifluoroacetylated piperidine using silica gel column chromatography.

Materials:

  • Crude trifluoroacetylated piperidine

  • Silica gel (230-400 mesh)

  • Solvents for eluent (e.g., hexanes, ethyl acetate)

  • Triethylamine (optional)

  • Glass column with a stopcock

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a TLC chamber with various ratios of hexanes/ethyl acetate to find a solvent system that gives your product an Rf of ~0.3.

    • If tailing is observed, add 0.5% triethylamine to the solvent system and re-run the TLC.

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat top surface.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Loading the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent.

  • Monitoring the Separation:

    • Monitor the fractions by TLC to identify which ones contain the pure product.

    • Pool the pure fractions.

  • Isolation of the Product:

    • Concentrate the pooled fractions under reduced pressure using a rotary evaporator to obtain the purified trifluoroacetylated piperidine.

    • Dry the final product under high vacuum to remove any residual solvent.

Purity Assessment Data

The following table provides a summary of typical analytical techniques and expected outcomes for a pure trifluoroacetylated piperidine.

Analytical Technique Parameter Expected Result Reference
¹H NMR Chemical Shift & IntegrationSignals corresponding to the piperidine ring protons and any other substituents.[3]
¹⁹F NMR Chemical ShiftA singlet around -70 to -77 ppm for the CF₃ group.[3]
LC-MS Mass-to-charge ratio (m/z)A peak corresponding to [M+H]⁺ or [M+Na]⁺ for the molecular weight of the compound.[4][8]
RP-HPLC PurityA single major peak, with purity typically >95%.[9]
FT-IR Wavenumber (cm⁻¹)A strong absorption band around 1680-1720 cm⁻¹ for the amide C=O stretch.-
Logical Relationships in Troubleshooting

TroubleshootingLogic cluster_symptom Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom Low Yield or Impure Product Cause1 Incomplete Reaction Symptom->Cause1 Cause2 Side Reactions Symptom->Cause2 Cause3 Inefficient Purification Symptom->Cause3 Cause4 Product Decomposition Symptom->Cause4 Solution1 Optimize Reaction Conditions Cause1->Solution1 Cause2->Solution1 Solution3 Refine Chromatography Method Cause3->Solution3 Solution2 Modify Work-up Procedure Cause4->Solution2 Solution4 Ensure Mild Conditions Cause4->Solution4 Solution2->Symptom Feedback Loop Solution3->Symptom Feedback Loop

Caption: Troubleshooting logic for purifying trifluoroacetylated piperidines.

References

  • The Trifluoroacetyl Group: An In-depth Technical Guide to a Versatile Orthogonal Protecting Group in Chemistry - Benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents.
  • CN102603611B - Preparation method of trifluoromethyl piperidine compounds - Google Patents.
  • Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro - ACS Publications.
  • Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.
  • A Comprehensive Technical Guide to the Synthesis and Purification of H-Met-Trp-OH.TFA - Benchchem.
  • Characteristics, Biological Properties and Analytical Methods of Piperine: A Review.
  • Technical Support Center: Purification Strategies for Reactions Involving 4-(Chloromethyl)piperidine Hydrochloride - Benchchem.
  • Troubleshooting unexpected results in 3,3-Dipropylpiperidine experiments - Benchchem.

Sources

"improving the yield of the synthesis of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of your synthesis.

I. Overview of the Synthesis

The synthesis of this compound involves the N-trifluoroacetylation of 4-benzoylpiperidine. This reaction is a nucleophilic acyl substitution where the secondary amine of the piperidine ring attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent. The general reaction scheme is depicted below:

Synthesis_Overview 4-Benzoylpiperidine 4-Benzoylpiperidine C₁₂H₁₅NO Product This compound C₁₄H₁₄F₃NO₂ 4-Benzoylpiperidine->Product N-Trifluoroacetylation Trifluoroacetylating_Agent Trifluoroacetylating Agent e.g., (CF₃CO)₂O Trifluoroacetylating_Agent->Product

Caption: General reaction scheme for the synthesis.

The selection of the trifluoroacetylating agent, reaction conditions, and work-up procedures are critical for maximizing the yield and minimizing the formation of byproducts.

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Question 1: My reaction is showing low or no conversion of the starting material, 4-benzoylpiperidine. What are the likely causes and how can I fix this?

Answer:

Low or no conversion is a frequent issue that can often be traced back to several factors:

  • Insufficiently Reactive Trifluoroacetylating Agent: The reactivity of the acylating agent is paramount.

    • Causality: Trifluoroacetic anhydride is generally more reactive than ethyl trifluoroacetate. If using the latter, the reaction may be sluggish due to the lower electrophilicity of the carbonyl carbon.

    • Solution:

      • Switch to Trifluoroacetic Anhydride: This is the most common and effective solution.

      • Activation (for less reactive agents): If you must use a less reactive agent like ethyl trifluoroacetate, the addition of a stoichiometric amount of a strong, non-nucleophilic base such as sodium hydride (NaH) can deprotonate the piperidine nitrogen, increasing its nucleophilicity.

  • Presence of Moisture: Trifluoroacetylating agents are highly susceptible to hydrolysis.

    • Causality: Water in the reaction solvent or on the glassware will rapidly consume the trifluoroacetylating agent, rendering it unavailable for the desired reaction.

    • Solution:

      • Use Anhydrous Solvents: Ensure that solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are freshly dried using appropriate methods (e.g., distillation over calcium hydride or passing through a solvent purification system).

      • Dry Glassware: Oven-dry all glassware immediately before use.

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Inadequate Base: A base is crucial to neutralize the trifluoroacetic acid byproduct formed during the reaction, which can otherwise protonate the starting amine, rendering it non-nucleophilic.

    • Causality: If the base is not present in sufficient quantity or is not strong enough, the reaction will stall.

    • Solution:

      • Use a Non-Nucleophilic Base: Employ a tertiary amine base such as triethylamine (TEA) or pyridine in at least a stoichiometric amount (1.1 to 1.5 equivalents) relative to the 4-benzoylpiperidine. Pyridine can also be used as the solvent.

Question 2: I am observing the formation of multiple spots on my TLC plate, indicating the presence of impurities. What are the potential side reactions?

Answer:

The formation of multiple byproducts is a common challenge. Here are the likely culprits and how to mitigate them:

  • O-Trifluoroacetylation: If your starting material or solvent contains hydroxyl groups, these can also be acylated.

    • Causality: The trifluoroacetylating agent can react with any available hydroxyl groups, leading to unwanted side products.

    • Solution: Ensure your starting material is pure and your solvent is free of alcohols.

  • Degradation of Starting Material or Product: Prolonged reaction times or excessive temperatures can lead to decomposition.

    • Causality: The benzoyl group or the piperidine ring may not be stable under harsh conditions.

    • Solution:

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed.

      • Control Temperature: Run the reaction at a controlled temperature, typically starting at 0 °C and allowing it to warm to room temperature. Avoid excessive heating unless necessary and validated.

  • Formation of Salts: The trifluoroacetic acid byproduct can form a salt with the basic piperidine nitrogen of the starting material or product.

    • Causality: Insufficient base will lead to the formation of trifluoroacetate salts, which may appear as separate spots on a TLC plate.

    • Solution: Use an adequate amount of a suitable base as described in the previous question.

Question 3: My yield is consistently low, even with good conversion. Where am I losing my product?

Answer:

Low isolated yield despite good conversion often points to issues during the work-up and purification steps.

  • Product Loss During Aqueous Work-up:

    • Causality: The product may have some solubility in the aqueous phase, especially if the pH is not optimal.

    • Solution:

      • pH Adjustment: Ensure the aqueous layer is basic (pH > 8) before extraction to keep the product in its free base form and maximize its solubility in the organic solvent.

      • Thorough Extraction: Extract the aqueous layer multiple times (e.g., 3 x 50 mL) with a suitable organic solvent like dichloromethane or ethyl acetate to ensure complete recovery.

      • Brine Wash: A final wash of the combined organic layers with brine (saturated aqueous NaCl solution) can help to break emulsions and remove residual water.

  • Incomplete Precipitation or Crystallization:

    • Causality: If purifying by precipitation or crystallization, the choice of solvent and temperature is critical.

    • Solution:

      • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system for crystallization (one solvent in which the product is soluble at high temperature and insoluble at low temperature, or a two-solvent system).

      • Controlled Cooling: Allow the solution to cool slowly to promote the formation of larger, purer crystals. Rapid cooling can trap impurities.

  • Product Adsorption on Silica Gel:

    • Causality: The nitrogen and carbonyl groups in the product can lead to strong adsorption on silica gel during column chromatography, resulting in tailing and poor recovery.

    • Solution:

      • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine (e.g., 1% v/v in the eluent) to neutralize acidic sites and reduce tailing.

      • Optimize Eluent Polarity: Use a solvent system with the appropriate polarity to ensure the product moves up the column with a reasonable Rf value (typically 0.2-0.4).

III. Experimental Protocols

Here are two detailed protocols for the synthesis of this compound.

Protocol 1: Using Trifluoroacetic Anhydride (Recommended for Higher Yield)

Protocol_1 cluster_reactants Reactants cluster_addition Addition cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1. Dissolve 4-benzoylpiperidine and triethylamine in anhydrous DCM. Addition 2. Cool to 0 °C and add trifluoroacetic anhydride dropwise. Reactants->Addition Reaction 3. Stir at 0 °C for 30 min, then at room temperature for 2-4 hours. Addition->Reaction Workup 4. Quench with water, separate layers, and extract aqueous phase. Reaction->Workup Purification 5. Dry organic layer, concentrate, and purify by column chromatography. Workup->Purification

Caption: Workflow for synthesis using trifluoroacetic anhydride.

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-benzoylpiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Protocol 2: Using Ethyl Trifluoroacetate

Step-by-Step Methodology:

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

  • Addition of Amine: Cool the suspension to 0 °C and add a solution of 4-benzoylpiperidine (1.0 eq) in anhydrous THF dropwise. Stir for 30 minutes at 0 °C.

  • Addition of Trifluoroacetylating Agent: Add ethyl trifluoroacetate (1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.

Quantitative Data Summary:

ParameterProtocol 1 (Trifluoroacetic Anhydride)Protocol 2 (Ethyl Trifluoroacetate)
Typical Yield 85-95%60-75%
Reaction Time 2-4 hours12-18 hours
Reagent Cost HigherLower
Handling Precautions Highly moisture sensitive, corrosiveFlammable

IV. Frequently Asked Questions (FAQs)

Q1: Can I use other solvents for this reaction?

A1: Yes, other anhydrous aprotic solvents such as tetrahydrofuran (THF), acetonitrile (MeCN), or diethyl ether can be used. However, dichloromethane (DCM) is often preferred due to its ability to dissolve the starting materials and its ease of removal.

Q2: How do I know when the reaction is complete?

A2: The best way to monitor the reaction is by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting material (4-benzoylpiperidine). The reaction is complete when the spot corresponding to the starting material has disappeared.

Q3: What is the best way to store 4-benzoylpiperidine and trifluoroacetic anhydride?

A3: 4-benzoylpiperidine should be stored in a cool, dry place away from incompatible materials. Trifluoroacetic anhydride is highly corrosive and moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area.

Q4: The product appears as an oil after purification. How can I induce crystallization?

A4: If the product is an oil, you can try the following to induce crystallization:

  • Scratching: Scratch the inside of the flask with a glass rod at the air-solvent interface.

  • Seeding: Add a small crystal of the pure product to the solution.

  • Solvent Change: Dissolve the oil in a minimal amount of a good solvent and then add a poor solvent dropwise until the solution becomes cloudy.

Q5: Are there any specific safety precautions I should take?

A5: Yes. Trifluoroacetic anhydride and trifluoroacetic acid are highly corrosive and should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Reactions involving sodium hydride are highly flammable and should be conducted with extreme care under an inert atmosphere.

V. References

  • Organic Syntheses, Coll. Vol. 10, p.704 (2004); Vol. 79, p.194 (2002).

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

Technical Support Center: Trifluoroacetylation of Benzoylpiperidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoroacetylation of benzoylpiperidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common side reactions, and optimize experimental outcomes.

I. Frequently Asked Questions (FAQs)

Here we address the most common issues encountered during the trifluoroacetylation of benzoylpiperidine.

Q1: My reaction is sluggish or incomplete. What are the likely causes?

A1: Several factors can lead to incomplete reactions:

  • Insufficiently Activated Reagent: Trifluoroacetic anhydride (TFAA) is highly reactive but also susceptible to hydrolysis.[1] Ensure you are using a fresh or properly stored bottle of TFAA.

  • Inadequate Base: A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the trifluoroacetic acid byproduct and drive the reaction to completion.[2] Ensure you are using a sufficient stoichiometric equivalent of a dry, high-purity base.

  • Low Reaction Temperature: While the reaction is often initiated at 0°C to control the exotherm, allowing it to warm to room temperature is typically necessary for it to go to completion.[2]

  • Moisture Contamination: Water will rapidly react with TFAA, quenching the reagent. Ensure all glassware is oven-dried and solvents are anhydrous.

Q2: I am observing multiple spots on my TLC plate besides the desired product. What are these side products?

A2: The most common side products in this reaction are:

  • Unreacted Starting Material: This is often the case if the reaction is incomplete (see Q1).

  • Hydrolysis Product: If water is present, TFAA will hydrolyze to trifluoroacetic acid. The benzoylpiperidine may also be susceptible to hydrolysis under certain conditions.

  • Over-acylation Products: While less common with a secondary amine like piperidine, under harsh conditions or with a large excess of TFAA, other reactive sites on the molecule could potentially react.

  • N-Oxide Formation: The piperidine nitrogen is susceptible to oxidation, which can occur if oxidizing agents are present or under certain reaction conditions.[3][4]

Q3: How can I effectively monitor the progress of my reaction?

A3: Several techniques are suitable for monitoring this reaction:

  • Thin-Layer Chromatography (TLC): This is a quick and effective method to qualitatively track the consumption of the starting material and the formation of the product.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing for the identification of the desired product and potential side products by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to monitor the reaction progress by observing the disappearance of starting material signals and the appearance of product signals.[5][6] ¹⁹F NMR is particularly useful for tracking the incorporation of the trifluoroacetyl group.

Q4: What is the best way to purify the final product?

A4: The purification method will depend on the scale of your reaction and the nature of the impurities.

  • Column Chromatography: This is the most common method for purifying trifluoroacetylated products on a lab scale. A silica gel column with a suitable solvent system (e.g., hexanes/ethyl acetate) can effectively separate the product from starting material and non-polar impurities.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an effective purification technique.

  • Distillation: If the product is a volatile liquid, distillation under reduced pressure may be an option.

II. Troubleshooting Guide for Specific Side Reactions

This section provides a more in-depth look at common side reactions and how to mitigate them.

Issue 1: Formation of Benzoylpiperidine N-Oxide

The tertiary amine of the piperidine ring can be oxidized to an N-oxide.[3][4] While often a metabolic byproduct, it can also form during synthesis under certain conditions.[4]

Causality:

  • Presence of Oxidizing Agents: Impurities in reagents or solvents, or exposure to air for prolonged periods at elevated temperatures, can lead to oxidation.

  • Reaction with Peroxides: Hydrogen peroxide is a known oxidant for piperidine.[7]

Troubleshooting & Prevention:

  • Use High-Purity Reagents and Solvents: Ensure all materials are free from oxidizing impurities.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen.

  • Control Reaction Temperature: Avoid excessive heating, as this can accelerate oxidation.

Analytical Identification:

  • Mass Spectrometry: The N-oxide will have a mass 16 units higher than the starting benzoylpiperidine.

  • NMR Spectroscopy: The protons on the carbons adjacent to the nitrogen in the piperidine ring will be shifted downfield in the ¹H NMR spectrum.

Issue 2: α-Trifluoroacetylation of the Benzoyl Group

While the piperidine nitrogen is the primary nucleophile, under certain conditions, the enolate of the benzoyl group can be formed and subsequently acylated.

Causality:

  • Strong Base: The use of a very strong, non-nucleophilic base could potentially deprotonate the α-carbon of the benzoyl group, leading to enolate formation. While less likely with common tertiary amine bases, it is a possibility. A recent study has shown the α-trifluoroacetylation of tertiary amides using TFAA and a weak base.[8]

  • High Temperatures: Elevated temperatures can promote enolate formation.

Troubleshooting & Prevention:

  • Choice of Base: Use a standard tertiary amine base like triethylamine or pyridine, which are generally not strong enough to deprotonate the α-carbon.

  • Temperature Control: Maintain the reaction at or below room temperature.

Analytical Identification:

  • Mass Spectrometry: The product will have a mass corresponding to the addition of a trifluoroacetyl group to the benzoylpiperidine.

  • NMR Spectroscopy: ¹³C NMR will show an additional carbonyl signal, and ¹H NMR may show the disappearance of one of the α-protons on the benzoyl group.

Issue 3: Hydrolysis of the Trifluoroacetamide Product

The trifluoroacetamide group is generally stable but can be cleaved under certain conditions, particularly basic hydrolysis.[9][10]

Causality:

  • Aqueous Workup with Strong Base: Using a strong aqueous base (e.g., NaOH, KOH) during the workup can lead to the hydrolysis of the trifluoroacetamide back to the starting benzoylpiperidine.

  • Presence of Water During the Reaction: If significant water is present, it can compete with the benzoylpiperidine for the TFAA, and also potentially contribute to the hydrolysis of the product if the reaction is run for an extended period, especially if the pH becomes basic.

Troubleshooting & Prevention:

  • Anhydrous Conditions: Ensure the reaction is carried out under strictly anhydrous conditions.

  • Mild Workup: Use a mild aqueous workup, such as washing with a saturated sodium bicarbonate solution, to neutralize any remaining acid. Avoid prolonged exposure to strong bases.

Analytical Identification:

  • TLC/LC-MS: The presence of the starting benzoylpiperidine in the final product mixture after workup is a strong indicator of hydrolysis.

III. Experimental Protocols & Workflows

Protocol 1: Standard Trifluoroacetylation of Benzoylpiperidine

This protocol provides a general method for the N-trifluoroacetylation of benzoylpiperidine.

Materials:

  • Benzoylpiperidine

  • Trifluoroacetic Anhydride (TFAA)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve benzoylpiperidine (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

  • Add triethylamine (1.2 eq) to the solution.

  • Cool the reaction mixture to 0°C using an ice-water bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) to the cooled, stirring solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-3 hours.

  • Monitor the reaction progress using TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Troubleshooting Side Reactions

Caption: A workflow for troubleshooting common issues in the trifluoroacetylation of benzoylpiperidine.

IV. Data Summary

Table 1: Effect of Reaction Conditions on Product Yield and Purity

EntryBase (eq)TFAA (eq)Temperature (°C)Time (h)Desired Product Yield (%)Major Side Product (%)
1Et₃N (1.2)1.10 to RT295<2 (Starting Material)
2Pyridine (1.2)1.10 to RT392<3 (Starting Material)
3Et₃N (1.2)1.1RT290~5 (Unidentified)
4Et₃N (1.2)1.50 to RT293~4 (α-acylation)
5Et₃N (1.2)1.10 to RT (wet DCM)260~35 (Starting Material)

Note: Yields are hypothetical and for illustrative purposes.

V. Reaction Mechanism

The trifluoroacetylation of benzoylpiperidine proceeds via a nucleophilic acyl substitution mechanism.

reaction_mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Benzoylpiperidine Benzoylpiperidine Intermediate Tetrahedral Intermediate Benzoylpiperidine->Intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Intermediate Product N-Trifluoroacetyl Benzoylpiperidine Intermediate->Product Collapse Byproduct Trifluoroacetic Acid Intermediate->Byproduct Leaving Group Departure

Caption: The nucleophilic acyl substitution mechanism for the trifluoroacetylation of benzoylpiperidine.

VI. References

  • Benchchem. Trifluoroacetylation of Amines using Trifluoroacetyl Chloride.

  • Morita, T., Makino, K., Tsuda, M., & Nakamura, H. (2023). Chemoselective α-Trifluoroacetylation of Amides Using Highly Electrophilic Trifluoroacetic Anhydrides and 2,4,6-Collidine. Organic Letters, 25(47), 8901–8905.

  • Kent, S. B. H., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 80(11), 3153–3157.

  • Guidechem. How can Trifluoroacetamide be easily removed as a protecting group?.

  • Google Patents. N-oxides of pyridylmethylpiperazine and -piperidine derivatives.

  • Google Patents. N-oxides as prodrugs of piperazine and piperidine derivatives.

  • ChemicalBook. Trifluoroacetic anhydride- an important organic reagent.

  • ResearchGate. Is ester stable enough during the deprotection of trifluoroacetamide by basic hydrolysis?.

  • Nagiev, T., Ali-zadeh, N., & Nagieva, I. (2022). Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O. European Journal of Applied Sciences, 10(3).

  • ProQuest. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery.

  • Benchchem. Technical Support Center: Analytical Methods for Monitoring Sodium 2,2,2-trifluoroethanolate Reactions.

Sources

Technical Support Center: Overcoming Solubility Challenges of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the solubility issues commonly encountered with this compound in biological assays. Poor aqueous solubility is a significant hurdle in drug discovery, often leading to underestimated biological activity and unreliable data.[1][2] This resource offers practical, step-by-step solutions to ensure accurate and reproducible experimental outcomes.

I. Understanding the Challenge: Why is Solubility Critical?

The therapeutic effectiveness of a compound is highly dependent on its bioavailability, which is directly influenced by its solubility in biological fluids.[2][3] For in vitro assays, poor solubility can lead to several complications:

  • Compound Precipitation: The compound may fall out of solution when diluted from a DMSO stock into an aqueous assay buffer, leading to an actual concentration that is much lower than intended.[4]

  • Inaccurate Potency Measurement: Underestimation of a compound's true potency (e.g., IC50, EC50) due to its limited concentration at the target site.[1]

  • Assay Interference: Precipitated compound can interfere with assay detection systems (e.g., light scattering in optical assays) and can non-specifically interact with biological macromolecules.

  • Poor Reproducibility: Inconsistent results across experiments due to variable amounts of soluble compound.[1]

II. Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What is happening?

A1: This is a classic sign of a compound with poor aqueous solubility. While Dimethyl sulfoxide (DMSO) is an excellent solvent for many organic molecules, its ability to keep a compound in solution dramatically decreases when diluted into an aqueous environment.[5][6] The compound "crashes out" because the aqueous buffer cannot maintain its solubility at the desired concentration. It's also important to note that repeated freeze-thaw cycles of DMSO stock solutions can exacerbate precipitation issues, especially if the DMSO has absorbed water.[7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: The tolerance to DMSO varies significantly between cell lines. Generally, it is recommended to keep the final DMSO concentration in cell-based assays at or below 0.5%, as concentrations above 1% can exhibit cytotoxic effects and interfere with cellular processes.[8] It is always best practice to run a vehicle control (assay media with the same final DMSO concentration as your test wells) to assess the impact of the solvent on your specific assay system.

Q3: I am observing inconsistent results in my experiments. Could this be related to solubility?

A3: Absolutely. Poor solubility is a major contributor to experimental variability.[1] If the compound is not fully dissolved, the actual concentration can vary between wells and between experiments, leading to unreliable and non-reproducible data. Ensuring complete solubilization is a critical step for obtaining accurate structure-activity relationships (SAR).

Troubleshooting Flowchart for Solubility Issues

start Compound Precipitation or Inconsistent Results Observed check_stock 1. Check DMSO Stock Is the stock solution clear? Has it undergone multiple freeze-thaw cycles? start->check_stock stock_issue Prepare fresh DMSO stock. Consider storing in smaller aliquots. check_stock->stock_issue Yes, issues noted no_stock_issue Stock appears fine. check_stock->no_stock_issue No assess_concentration 2. Assess Working Concentration Is the final concentration too high for aqueous solubility? no_stock_issue->assess_concentration lower_concentration Lower the test concentration. Determine maximal aqueous solubility. assess_concentration->lower_concentration Yes concentration_ok Concentration is within expected range. assess_concentration->concentration_ok No optimize_formulation 3. Optimize Formulation Strategy Select a solubilization technique. concentration_ok->optimize_formulation cosolvents A. Use of Co-solvents optimize_formulation->cosolvents cyclodextrins B. Complexation with Cyclodextrins optimize_formulation->cyclodextrins nanoparticles C. Nanoparticle Formulation optimize_formulation->nanoparticles

Caption: A decision-making workflow for troubleshooting solubility problems.

III. Advanced Solubilization Strategies

When simple dilution proves insufficient, more advanced formulation strategies are necessary. Below are detailed protocols for common and effective techniques.

A. Co-solvent Systems

Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds when used in small amounts.[9][10]

Rationale: By adding a small percentage of a water-miscible organic solvent to the aqueous assay buffer, you can create a more favorable environment for keeping a hydrophobic compound like this compound in solution.

Recommended Co-solvents & Starting Concentrations:

Co-solventTypical Starting Concentration (v/v) in final assay volumeKey Considerations
Ethanol1-5%Generally well-tolerated by many cell lines at low concentrations.[8]
Propylene Glycol1-5%A common pharmaceutical excipient with low toxicity.[9]
Polyethylene Glycol 300/400 (PEG 300/400)1-5%Effective for a wide range of poorly soluble compounds.[11]

Protocol: Co-solvent Solubility Enhancement

  • Prepare a concentrated stock solution of this compound in 100% DMSO (e.g., 10-50 mM).

  • Prepare your aqueous assay buffer containing the desired final concentration of the co-solvent (e.g., 1% ethanol).

  • Perform a serial dilution of the DMSO stock into the co-solvent-containing buffer. It is crucial to add the DMSO stock to the buffer and mix immediately and vigorously to avoid localized high concentrations that can lead to precipitation.

  • Visually inspect for any signs of precipitation.

  • Run a vehicle control with the same concentration of DMSO and co-solvent to ensure there are no adverse effects on the assay.

B. Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, forming water-soluble inclusion complexes.[12][13]

Rationale: The hydrophobic core of the cyclodextrin molecule provides a favorable environment for the nonpolar regions of this compound, while the hydrophilic exterior allows the entire complex to dissolve in aqueous media.[14]

Commonly Used Cyclodextrins:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, widely used in pharmaceutical formulations.[14][15]
Sulfobutylether-β-cyclodextrin (SBE-β-CD)Anionic derivative with excellent solubilizing capacity, particularly for basic compounds.[5]
Methyl-β-cyclodextrin (M-β-CD)A powerful solubilizer, but can have membrane-disrupting effects at higher concentrations.[14]

Protocol: Solubilization using HP-β-CD

  • Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-40% w/v).

  • Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol).

  • Slowly add the compound stock solution to the HP-β-CD solution while vortexing or sonicating. The molar ratio of cyclodextrin to the compound is critical and may need optimization (start with a high molar excess of cyclodextrin, e.g., 100:1).

  • Allow the mixture to equilibrate for at least one hour at room temperature to facilitate complex formation.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound using a suitable analytical method (e.g., HPLC-UV).

  • Use this solubilized stock for your biological assays, ensuring the final concentration of HP-β-CD in the assay does not interfere with the biological system.

C. Nanoparticle Formulations

For particularly challenging compounds, formulating them into nanoparticles can be a highly effective strategy. This involves encapsulating or dispersing the drug into a carrier matrix to create particles in the nanometer size range.[16][17][18]

Rationale: Nanoparticles increase the surface area of the drug, which can enhance the dissolution rate.[3] Furthermore, the carrier material can help to keep the drug in a solubilized or stable amorphous state.[]

Types of Nanoparticle Formulations:

  • Lipid-Based Nanoparticles (e.g., Solid Lipid Nanoparticles - SLNs): These are composed of solid lipids and offer good biocompatibility and high drug-loading capacity.[]

  • Polymeric Nanoparticles: These utilize biodegradable polymers to encapsulate the drug, allowing for controlled release.[20]

Workflow for Considering Nanoparticle Formulation:

start Standard methods (co-solvents, cyclodextrins) are insufficient assess_properties Assess Compound Properties (LogP, melting point, stability) start->assess_properties lipid_formulation High LogP? Consider Lipid-Based Nanoparticles (SLNs, Liposomes) assess_properties->lipid_formulation polymeric_formulation Need for controlled release? Consider Polymeric Nanoparticles assess_properties->polymeric_formulation characterization Formulate and Characterize Nanoparticles (Size, Zeta Potential, Drug Loading) lipid_formulation->characterization polymeric_formulation->characterization in_vitro_testing Perform In Vitro Assay with Nanoparticle Formulation characterization->in_vitro_testing

Caption: Decision process for moving to nanoparticle-based formulations.

IV. Summary and Best Practices

Successfully working with poorly soluble compounds like this compound requires a systematic approach to formulation.

  • Always start with the simplest method: Before moving to complex formulations, ensure that you have optimized the concentration and minimized the DMSO content.

  • Characterize your stock solutions: Be aware of the potential for precipitation in your DMSO stocks over time.

  • Validate your chosen method: Whichever solubilization technique you employ, it is crucial to run appropriate controls to ensure that the formulation itself does not interfere with your assay.

  • Consider early formulation screening: For drug discovery projects, evaluating different formulation strategies early on can save significant time and resources.[21]

By following the guidance in this technical support center, you will be better equipped to overcome the solubility challenges of this compound and generate high-quality, reliable data in your biological assays.

References
  • Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Formulations, Characterization and Applications of Nanoparticle in Drug Delivery: Review. (n.d.). Retrieved January 17, 2026, from [Link]

  • formulations-characterization-and-applications-of-nanoparticle-in-drug-delivery-review. (n.d.). Retrieved January 17, 2026, from [Link]

  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025, April 16). Retrieved January 17, 2026, from [Link]

  • A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cosolvent. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. (2025, August 5). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved January 17, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved January 17, 2026, from [Link]

  • Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. (2021, September 30). Retrieved January 17, 2026, from [Link]

  • Support Tools in Formulation Development for Poorly Soluble Drugs. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dimethyl sulfoxide. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 17, 2026, from [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. (n.d.). Shandong IRO Chelating Chemical Co., Ltd. Retrieved January 17, 2026, from [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). OUCI. Retrieved January 17, 2026, from [Link]

  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • In Vitro Solubility Assays in Drug Discovery | Request PDF. (2025, August 7). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Can we predict compound precipitation in DMSO stocks? (2014, September 28). Sussex Drug Discovery Centre. Retrieved January 17, 2026, from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. (n.d.). PubMed Central. Retrieved January 17, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. (2019, November 21). National Institutes of Health. Retrieved January 17, 2026, from [Link]

  • Oral Fenbendazole for Cancer Therapy in Humans and Animals. (n.d.). Anticancer Research. Retrieved January 17, 2026, from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved January 17, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding this specific chemical transformation. The insights provided herein are based on established principles of organic chemistry and proven field applications for similar syntheses.

Introduction to the Synthesis

The trifluoroacetylation of 4-benzoylpiperidine is a critical step in the synthesis of various compounds of interest in medicinal chemistry. The introduction of the trifluoroacetyl group can significantly modify the physicochemical properties of the parent molecule, enhancing metabolic stability and bioavailability.[1] The reaction proceeds via a nucleophilic acyl substitution, where the secondary amine of the 4-benzoylpiperidine attacks the electrophilic carbonyl carbon of a trifluoroacetylating agent.[1]

This guide will focus on the common challenges and optimization strategies for this reaction, ensuring a high-yield and high-purity synthesis of this compound.

Reaction Scheme

G cluster_0 Reaction Scheme 4-Benzoylpiperidine plus1 + Trifluoroacetylating_Agent CF3CO-X (e.g., X = Cl, OCOCF3) arrow1 Base, Solvent Product

Caption: General reaction scheme for the trifluoroacetylation of 4-benzoylpiperidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective trifluoroacetylating agent for this synthesis?

A1: Trifluoroacetic anhydride (TFAA) and trifluoroacetyl chloride are the most common and highly reactive agents for this transformation.[1][2] TFAA is often preferred due to its liquid form, which can be easier to handle than the gaseous trifluoroacetyl chloride.[1] Both reagents typically provide high yields under mild conditions.

Q2: Why is a base necessary for this reaction?

A2: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial to neutralize the acidic byproduct (trifluoroacetic acid or HCl) generated during the reaction.[1] This neutralization prevents the protonation of the starting piperidine, which would render it non-nucleophilic and halt the reaction.

Q3: Can the benzoyl group be affected during the trifluoroacetylation reaction?

A3: The benzoyl group, specifically the ketone functionality, is generally stable under the standard trifluoroacetylation conditions. The reaction is highly selective for the more nucleophilic secondary amine of the piperidine ring.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a straightforward method to monitor the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to resolve the starting material (4-benzoylpiperidine) from the product. The product, being more nonpolar, will have a higher Rf value. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis, LC-MS can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive starting amine (protonated).2. Decomposed trifluoroacetylating agent due to moisture.3. Insufficient amount of base.1. Ensure the 4-benzoylpiperidine starting material is the free base. If it is a salt (e.g., HCl salt), an additional equivalent of base is required.2. Use fresh, high-purity trifluoroacetic anhydride or trifluoroacetyl chloride from a sealed container.[1]3. Use at least 1.1 to 1.5 equivalents of the base.[1]
Presence of Multiple Spots on TLC (Side Products) 1. Impurities in the starting material.2. Degradation of the product during workup or purification.1. Purify the 4-benzoylpiperidine starting material before the reaction, for example, by recrystallization or column chromatography.2. Avoid prolonged exposure to acidic or basic conditions during workup. Use a mild workup procedure.
Product is an Oil and Difficult to Purify The product may be a low-melting solid or an oil at room temperature.Purification by column chromatography on silica gel is the most effective method.[1] A gradient elution with a hexane/ethyl acetate solvent system is recommended.
Discoloration of the Reaction Mixture This can sometimes occur due to impurities in the solvent or reagents.Ensure all solvents are anhydrous and of high purity. If significant discoloration occurs, consider purifying the final product by passing it through a short plug of silica gel before full column chromatography.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.

G start Start: Prepare Reaction Setup dissolve Dissolve 4-benzoylpiperidine and triethylamine in anhydrous DCM start->dissolve cool Cool the mixture to 0 °C in an ice bath dissolve->cool add_tfaa Slowly add trifluoroacetic anhydride dropwise cool->add_tfaa react Stir at 0 °C for 30 min, then at room temperature for 2-4 hours add_tfaa->react monitor Monitor reaction progress by TLC react->monitor quench Quench with water monitor->quench extract Extract with DCM quench->extract wash Wash organic layer with NaHCO3 (aq) and brine extract->wash dry Dry over anhydrous Na2SO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify end_node End: Characterize the final product purify->end_node

Caption: Experimental workflow for the synthesis of this compound.

Materials:

  • 4-Benzoylpiperidine

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-benzoylpiperidine (1.0 eq) and anhydrous DCM.

  • Add triethylamine (1.2 eq) to the solution and stir until all solids have dissolved.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the cooled, stirring solution. Monitor for any exotherm.

  • After the addition is complete, stir the reaction at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.

Characterization Data (Predicted)

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the aromatic protons of the benzoyl group (~7.4-8.0 ppm), and complex multiplets for the piperidine ring protons (~1.8-4.0 ppm).

  • ¹⁹F NMR (CDCl₃): A singlet corresponding to the CF₃ group is expected, typically in the range of -70 to -80 ppm (relative to CFCl₃).

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ is expected at m/z corresponding to the molecular weight of the product (C₁₄H₁₄F₃NO₂).

References

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Data for Compounds 1 and 2. Retrieved from [Link]

  • Google Patents. (n.d.). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.
  • National Institutes of Health. (n.d.). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Base-free trifluoroacetylation: From methyl glucopyranoside to cellulose nanofibers. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). KR101083935B1 - Trifluoroacetylation for amines.
  • National Center for Biotechnology Information. (n.d.). A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields.... Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
  • Beilstein Journals. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of 2, 2, 2 Trifluoroethanol as a Versatile Co-solvent in Supercritical Fluid Chromatography for Purification of Unstable Boronate Esters.... Retrieved from [Link]

  • Google Patents. (n.d.). US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents.
  • ResearchGate. (n.d.). Trifluoroacetylation of Amino Acids under Aqueous Conditions Using a Readily Prepared Non-Odoriferous Reagent. Retrieved from [Link]

  • Polypeptide. (n.d.). Aspects of industrial purification of peptides using large-scale chromatography. Retrieved from [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. Retrieved from [Link]

  • PubMed. (2022). Enrichment and purification of peptide impurities using twin-column continuous chromatography. Retrieved from [Link]

  • KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

  • Preprints.org. (2025). Sample Preparation for Simultaneous Determination of Organic Compounds by Chromatography. Retrieved from [Link]

Sources

Technical Support Center: 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support guide for 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone. This document is designed to provide Senior Application Scientist-level insights into the potential degradation pathways of this molecule. As specific degradation studies on this compound are not extensively published, this guide synthesizes information based on the known reactivity of its core functional groups: the benzoylpiperidine scaffold and the N-trifluoroacetyl moiety. The benzoylpiperidine fragment is often considered a privileged and metabolically stable structure in medicinal chemistry.[1] However, the introduction of the electron-withdrawing trifluoroethanone group on the piperidine nitrogen presents unique stability considerations.

This guide provides a framework for anticipating degradation, troubleshooting experimental anomalies, and designing robust stability studies in a question-and-answer format.

Part 1: Frequently Asked Questions (FAQs) on Stability and Degradation

Question 1: What is the primary point of instability in the this compound molecule?

Answer: The most probable site of initial degradation is the N-trifluoroacetyl group. This functionality creates an amide-like bond (specifically, a trifluoroacetamide) that is highly susceptible to hydrolysis. The strong electron-withdrawing effect of the trifluoromethyl (-CF3) group makes the adjacent carbonyl carbon highly electrophilic and thus, a prime target for nucleophilic attack by water or hydroxide ions. While the core benzoylpiperidine structure is generally robust[1], the N-acyl linkage is the predicted kinetic weak point of the molecule. Trifluoromethyl ketones, in general, are known to be susceptible to hydrolysis.[2]

Question 2: What are the most likely degradation pathways under standard experimental conditions?

Answer: Based on the structure, three primary degradation pathways should be considered, in order of likelihood: hydrolysis, oxidation, and photolysis. These are the core stress conditions recommended by ICH guidelines for forced degradation studies.[3]

  • Hydrolytic Degradation: This is the most anticipated pathway. Cleavage of the N-CO bond would result in the formation of two smaller molecules: 4-benzoylpiperidine and trifluoroacetic acid. This reaction is analogous to the hydrolysis of amides, which can be catalyzed by both acid and base.[4]

  • Oxidative Degradation: The piperidine ring is susceptible to oxidation, particularly at the carbon atoms alpha to the nitrogen. This can lead to the formation of N-acyliminium ions or hydroxylated species.[5] Studies on piperidine itself show it can undergo photo-oxidation initiated by OH radicals, involving hydrogen abstraction from C-H bonds.[6][7] The benzoyl ring is more stable but could undergo hydroxylation under strong oxidative stress.

  • Photolytic Degradation: Fluorinated ketones are known to absorb UV radiation, which can lead to photolytic cleavage.[8] Exposure to light, particularly UV light (e.g., 254 nm), could induce degradation, potentially through radical mechanisms or cleavage of the piperidine ring.

Question 3: What analytical techniques are recommended for monitoring the stability of this compound and identifying its degradants?

Answer: The gold standard for this type of analysis is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with both a UV detector and a Mass Spectrometer (MS) .

  • RP-HPLC: Provides the necessary separation of the parent compound from its more polar degradation products (like 4-benzoylpiperidine). A C18 column is a typical starting point.

  • UV Detector: The benzoyl group contains a strong chromophore, allowing for sensitive detection and quantification of the parent compound and any degradants that retain this moiety.

  • Mass Spectrometry (LC-MS): This is critical for identifying unknown peaks. By determining the mass-to-charge ratio (m/z) of the degradants, you can confirm their structures. For example, the hydrolytic cleavage product, 4-benzoylpiperidine, would have an expected [M+H]+ of approximately 190.12 Da.

Part 2: Troubleshooting Guide for Experimental Challenges

Scenario 1: My compound is degrading much faster than expected in an aqueous buffer.

  • Question: I've dissolved my compound in a neutral pH buffer for an assay, but I'm seeing significant loss of the parent compound within hours. What's happening?

  • Troubleshooting & Rationale:

    • Verify Buffer pH: The term "neutral" can be relative. Small deviations towards basic pH can dramatically accelerate hydrolysis of the N-trifluoroacetyl group. Use a calibrated pH meter to confirm the exact pH of your solution.

    • Investigate Catalysis: Certain buffer components (e.g., phosphate, carboxylates) can act as general base catalysts, accelerating the hydrolysis reaction.[4]

      • Action: Prepare your solution in a non-nucleophilic buffer (e.g., HEPES) or in simple deionized water (unbuffered) to see if the degradation rate changes.

    • Lower the Temperature: Chemical degradation is temperature-dependent. If the assay allows, run your experiment at a lower temperature (e.g., 4°C) or on an ice bath to slow the hydrolytic process.

Scenario 2: I see several new, unexpected peaks in my LC-MS analysis after a forced oxidation study.

  • Question: I used 3% hydrogen peroxide (H₂O₂) for a forced degradation study and now see multiple new peaks that don't correspond to the expected hydrolysis product. How do I identify them?

  • Troubleshooting & Rationale:

    • Predict Oxidative Products: The most likely sites of oxidation are the piperidine ring and the benzoyl ring. The addition of an oxygen atom (+16 Da) is the most common modification.

      • Action: Look for peaks in your mass spectrum with m/z values corresponding to [M+16]+, [M+32]+, etc., where M is the mass of the parent compound. These likely represent mono- and di-hydroxylated species.

    • Analyze Fragmentation Patterns (MS/MS): If you have MS/MS capability, fragment the parent ion and the unknown degradant ions.

      • Rationale: A hydroxyl group on the benzoyl ring will lead to different fragmentation patterns than one on the piperidine ring. This allows you to pinpoint the location of the modification and confirm the structure of the degradant.

    • Consider Ring Opening: Under harsh oxidative conditions, the piperidine ring itself could be cleaved. This would result in degradants with a significantly lower mass.

Data Interpretation for Degradant Identification

Potential DegradantDegradation PathwayExpected [M+H]⁺ (m/z)Key Diagnostic Fragment (MS/MS)
4-BenzoylpiperidineHydrolysis~190.12Loss of benzoyl group (m/z 105)
Mono-hydroxylated ParentOxidation~300.11Parent mass +16 Da
Di-hydroxylated ParentOxidation~316.11Parent mass +32 Da

Note: Exact masses may vary slightly based on isotopic distribution.

Part 3: Key Experimental Protocols

Protocol 1: Forced Degradation Study Workflow

This protocol is a starting point and should be adapted based on the observed stability of the molecule. The goal is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.[9]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a 50:50 acetonitrile:water mixture.

  • Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution. Incubate a control sample (1 mL stock + 1 mL 50:50 ACN:H₂O) under ambient, protected-from-light conditions.

    • Acid Hydrolysis: 0.2 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: 0.2 M NaOH. Incubate at room temperature for 2 hours. Rationale: Base hydrolysis is expected to be much faster.

    • Oxidation: 6% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Stress: Heat the stock solution at 80°C for 48 hours.

    • Photolytic Stress: Expose the stock solution to a photostability chamber with UV/Vis light (ICH Q1B guidelines) for a defined period.

  • Sample Quenching & Analysis:

    • At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

    • For acid/base samples, neutralize with an equimolar amount of base/acid.

    • Dilute all samples to a final concentration of ~20 µg/mL with the mobile phase.

    • Analyze immediately by a validated stability-indicating LC-MS method.

Part 4: Visualization of Pathways and Workflows

Diagram 1: Proposed Primary Degradation Pathway

The following diagram illustrates the most probable hydrolytic degradation of this compound.

G cluster_reactants Reactant cluster_conditions Stress Condition cluster_products Degradation Products Parent This compound Condition Aqueous Acid or Base (Hydrolysis) Parent->Condition Prod1 4-Benzoylpiperidine Condition->Prod1 Cleavage of N-CO Bond Prod2 Trifluoroacetic Acid Condition->Prod2 Cleavage of N-CO Bond

Caption: Proposed hydrolytic degradation pathway.

Diagram 2: Troubleshooting Workflow for Unexpected Degradation

This workflow provides a logical sequence for diagnosing unexpected sample instability.

G Start Unexpected Degradation Observed in LC-MS Analysis Hypothesize Formulate hypothesis: Hydrolysis, Oxidation, or Photolysis? Start->Hypothesize Check_pH Is the solution pH controlled and verified? Check_Temp Is temperature controlled (e.g., refrigerated autosampler)? Check_pH->Check_Temp Check_Light Is the sample protected from light? Check_Temp->Check_Light Check_Solvent Is the solvent reactive? (e.g., protic, nucleophilic) Check_Light->Check_Solvent Identify_Deg Characterize degradants by MS/MS to infer pathway Check_Solvent->Identify_Deg Modify Modify experimental conditions: Adjust pH, add antioxidant, use amber vials Identify_Deg->Modify Hypothesize->Check_pH Hydrolysis? Hypothesize->Check_Light Photolysis? Hypothesize->Check_Solvent Other?

Caption: Troubleshooting workflow for unexpected degradation.

References

  • Al-Natsheh, A. et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Publications. Available at: [Link][7]

  • Forné, I. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. Available at: [Link][1]

  • Forné, I. et al. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. Available at: [Link][10]

  • Ghotbi, Y. et al. (2022). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. PMC - NIH. Available at: [Link][5]

  • González-Linares, J. et al. (2022). Atmospheric Degradation of Two Hydrofluoroketones: Theoretical Rate Constants for the Gas-Phase OH-Oxidation of HFK-447mcc and HFK-465mc. MDPI. Available at: [Link][8]

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). Available at: International Council for Harmonisation. (This is a foundational guideline, often cited in secondary sources like[3] and[9]).

  • Jadhav, A. S. et al. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link][3]

  • Jensen, G. W. (2012). Forced Degradation Studies for Biopharmaceuticals. BioPharm International. Available at: [Link][9]

  • LibreTexts Chemistry. (2023). Hydrolysis Reactions. Available at: [Link][4]

  • Nørby, P.-O. et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC - PubMed Central. Available at: [Link][6]

  • ResearchGate. (2021). Trifluoromethyl ketones. a) Hydrolysis of trifluoromethyl ketones. b) Selected examples of biologically active trifluoromethyl ketones. Available at: [Link][2]

Sources

"troubleshooting guide for working with trifluoromethyl ketones"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Trifluoromethyl Ketones

A Senior Application Scientist's Guide to Synthesis, Stability, and Purification

Welcome to the technical support center for researchers working with trifluoromethyl ketones (TFMKs). This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. As powerful intermediates in medicinal chemistry and materials science, TFMKs possess unique electronic properties that, while synthetically useful, can create specific experimental hurdles. Here, we address these issues in a direct question-and-answer format, grounded in mechanistic principles and field-proven experience.

Section 1: Synthesis & Reaction Troubleshooting

This section focuses on the most common point of failure: the synthesis itself. Low yields or unexpected side products can often be traced back to the stability of the trifluoromethyl anion or suboptimal reaction conditions.

FAQ: My trifluoromethylation of an ester is giving a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in ester trifluoromethylation are a frequent issue, typically stemming from two primary factors: the stability of the trifluoromethylating agent and the specific reaction conditions employed.

The trifluoromethyl anion (CF₃⁻), the key nucleophile in these reactions, is notoriously unstable and can readily decompose into difluorocarbene (:CF₂) and a fluoride ion (F⁻).[1][2][3] This decomposition pathway is a major contributor to reduced yields.

Causality and Strategic Solutions:

  • Instability of the CF₃⁻ Anion: When using reagents like fluoroform (HCF₃) with a strong base (e.g., KHMDS), the "naked" CF₃⁻ anion's lifetime is critical.

    • Expert Insight: The choice of solvent is paramount. Ethereal solvents capable of coordinating the counter-ion, such as triglyme, are highly effective. They encapsulate the potassium ion (K⁺), creating a more "free" and reactive CF₃⁻ anion, while also stabilizing it against rapid decomposition.[1][3] Using less effective solvents like THF can lead to significantly lower yields.

    • Troubleshooting Action: Switch to or ensure the absolute dryness of high-coordinating solvents like triglyme. Maintain stringent low temperatures (e.g., -40 °C) as recommended in established protocols to minimize the decomposition rate of the CF₃⁻ anion.[1][2]

  • Substrate Steric Hindrance: The tetrahedral intermediate formed upon nucleophilic attack is sensitive to steric bulk around the carbonyl group.

    • Expert Insight: Esters with bulky groups adjacent to the carbonyl, such as methyl 1-naphthoate, consistently show lower yields compared to less hindered analogues like methyl 2-naphthoate.[1][2]

    • Troubleshooting Action: If possible, consider synthetic routes that introduce the trifluoromethyl group before a sterically demanding moiety. If the substrate cannot be changed, increasing the excess of the trifluoromethylating reagent may improve conversion, though this can be costly.

  • Enolizable Substrates: For esters with acidic α-protons, deprotonation by the strong base (KHMDS) competes with nucleophilic addition, leading to side products and consumption of the base.

    • Expert Insight: Protocols using HCF₃/KHMDS are generally not applicable to enolizable esters.[1]

    • Troubleshooting Action: For enolizable substrates, alternative methods should be considered. One such method involves generating an enediolate with LDA followed by trifluoroacetylation with a reagent like ethyl trifluoroacetate.[4]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reagents Verify Reagent Quality (Anhydrous Solvent, Fresh Base) start->check_reagents check_temp Confirm Temperature Control (≤ -40 °C) check_reagents->check_temp check_substrate Analyze Substrate (Steric Hindrance? Enolizable?) check_temp->check_substrate steric_issue High Steric Hindrance check_substrate->steric_issue Is it sterically hindered? enol_issue Enolizable Protons check_substrate->enol_issue Is it enolizable? reagent_issue Reagent/Condition Issue check_substrate->reagent_issue Neither increase_reagent Increase Reagent Equivalents steric_issue->increase_reagent Yes change_method Change Synthetic Method (e.g., LDA/EtO2CCF3) enol_issue->change_method Yes optimize_solvent Optimize Solvent/Base (e.g., Triglyme/KHMDS) reagent_issue->optimize_solvent Yes end_ok Yield Improved increase_reagent->end_ok change_method->end_ok optimize_solvent->end_ok

Caption: Troubleshooting decision tree for low-yield trifluoromethylation reactions.

Section 2: The Hydrate Problem: Stability, Handling, and Analysis

The powerful electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, leading to the facile and often reversible formation of a gem-diol, or hydrate. This is arguably the most characteristic and troublesome property of TFMKs.

FAQ: My NMR spectrum is confusing. How do I distinguish between the trifluoromethyl ketone and its hydrate?

Answer:

The presence of both the ketone and its hydrate in solution is a common source of confusion during characterization. Fortunately, ¹⁹F and ¹³C NMR spectroscopy provide clear, diagnostic signals to differentiate and even quantify the two species.

  • ¹⁹F NMR Spectroscopy: This is the most direct method. The fluorine atoms in the hydrate are in a different electronic environment than in the ketone. The hydrate signal typically appears several ppm upfield from the ketone signal.

    • Example: In one study, the ¹⁹F NMR signals for a TFMK appeared at δ = -77.0 and -77.1 ppm, while the corresponding hydrate signals were found at δ = -82.8 and -83.1 ppm.[5] This clear separation allows for easy identification.

  • ¹³C NMR Spectroscopy: The carbon of the carbonyl group undergoes a dramatic change in hybridization and chemical shift upon hydration.

    • Ketone Form: The carbonyl carbon (C=O) signal is typically found far downfield, often in the range of δ = 185-195 ppm, and appears as a quartet due to coupling with the three fluorine atoms (¹J_CF).

    • Hydrate Form: Upon hydration, this carbon becomes a tetrahedral, sp³-hybridized center (C(OH)₂). Its signal shifts significantly upfield to ~94 ppm and remains a quartet.[6] The disappearance of a signal near 190 ppm and the appearance of a new quartet near 94 ppm is a definitive indicator of hydrate formation.[6]

Data Summary: Diagnostic NMR Shifts for TFMK vs. Hydrate

NucleusTFMK Form (R-CO-CF₃)Hydrate Form (R-C(OH)₂-CF₃)Rationale for Shift
¹⁹F More downfield (e.g., ~ -77 ppm)More upfield (e.g., ~ -83 ppm)Increased shielding in the sp³ hydrate environment.
¹³C Far downfield (q, ~190 ppm)Significantly upfield (q, ~94 ppm)Change from sp² carbonyl to sp³ tetrahedral carbon.
FAQ: How can I remove the hydrate and isolate the pure ketone?

Answer:

Since hydration is an equilibrium process, removing water from the system will shift the equilibrium back towards the ketone form (Le Châtelier's principle).

  • Silica Gel Chromatography: This is often surprisingly effective. The polar silica gel can act as a dehydrating agent, retaining water and allowing the less polar ketone to elute. It has been observed that hydrates present in a crude reaction mixture can disappear completely after purification by silica gel column chromatography.[1][3][7]

    • Expert Insight: Use a relatively non-polar eluent system (e.g., hexanes/ethyl acetate) to maximize the separation between your less polar ketone and highly polar water. Ensure your solvents are anhydrous.

  • Azeotropic Distillation: For thermally stable compounds, azeotropic removal of water is a classic and effective technique.

    • Protocol: Dissolve the hydrated TFMK in a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene). Using a Dean-Stark apparatus, heat the solution to reflux. The water-solvent azeotrope will distill off and be collected in the trap, while the dried solvent returns to the flask, driving the equilibrium towards the ketone.

  • Handling and Storage: To prevent re-hydration, always handle and store purified TFMKs under anhydrous conditions. Store the final product over a drying agent (like molecular sieves) or under an inert atmosphere (N₂ or Ar).

Hydrate-Ketone Equilibrium

hydrate_equilibrium ketone R-CO-CF₃ (Ketone) hydrate R-C(OH)₂-CF₃ (Hydrate) ketone->hydrate Equilibrium remove_water - H₂O (Silica Gel, Azeotrope) ketone->remove_water water + H₂O hydrate->water

Caption: The reversible equilibrium between a trifluoromethyl ketone and its hydrate.

Section 3: Key Experimental Protocols

This section provides actionable, step-by-step procedures for common operations discussed in this guide.

Protocol 1: General Procedure for Trifluoromethylation of an Ester using HCF₃/KHMDS

This protocol is adapted from methodologies described for the synthesis of aryl trifluoromethyl ketones and should be performed by trained personnel in a well-ventilated fume hood.[1][2]

Materials:

  • Anhydrous triglyme

  • Potassium hexamethyldisilazide (KHMDS)

  • Fluoroform (HCF₃) gas

  • Starting methyl ester

  • Anhydrous reaction vessel with a gas inlet, stirrer, and thermometer

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar). Equip it with a magnetic stirrer, a low-temperature thermometer, and a gas dispersion tube connected to a regulated HCF₃ cylinder.

  • Reagent Addition: Charge the flask with the methyl ester (1.0 equiv) and anhydrous triglyme.

  • Cooling: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Base Addition: Add KHMDS (2.0 equiv) portion-wise, ensuring the internal temperature does not rise significantly.

  • Trifluoromethylation: Bubble HCF₃ gas (1.1 equiv) through the cooled, stirring suspension. The reaction is often rapid. Monitor the consumption of starting material by TLC or LC-MS.

  • Quench: Once the reaction is complete, carefully quench the reaction at -40 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure trifluoromethyl ketone.

References

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. National Institutes of Health (NIH). [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]

  • New Trifluoromethyl Ketones as Potent Inhibitors of Esterases:19F NMR Spectroscopy of Transition State Analog Complexes and Structure–Activity. Amanote Research. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. PubMed Central. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. National Institutes of Health (NIH). [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Publishing System. [Link]

  • Cs 2 CO 3 -Initiated Trifluoro-Methylation of Chalcones and Ketones for Practical Synthesis of Trifluoromethylated Tertiary Silyl Ethers. MDPI. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis of trifluoromethyl ketones. Organic Chemistry Portal. [Link]

Sources

Technical Support Center: Enhancing the In Vivo Stability of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone. This guide is designed to provide in-depth technical assistance and troubleshooting strategies to enhance the stability of this compound for successful in vivo studies. Our approach is rooted in scientific principles and practical laboratory experience to address the unique challenges presented by this molecule's structure.

Understanding the Molecule: A Dual-Challenge Scaffold

The structure of this compound presents two key areas of potential instability in vivo: the N-trifluoroacetyl piperidine moiety and the 4-benzoylpiperidine core.

  • The Trifluoromethyl Ketone: The highly electrophilic nature of the trifluoromethyl ketone group makes it susceptible to nucleophilic attack, particularly hydration and metabolic reduction.[1] While the trifluoromethyl group can enhance metabolic stability by blocking oxidation, the ketone functionality itself is a potential liability.[2]

  • The Piperidine Ring: Piperidine-containing compounds are common in pharmaceuticals and are often subject to metabolic transformations by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and oxidation of the ring.[3][4]

This guide will address potential stability issues arising from both of these structural features and provide actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Issues Related to the Trifluoroethanone Moiety

Question 1: I'm observing rapid clearance and the appearance of a metabolite corresponding to the reduction of the trifluoromethyl ketone. How can I address this?

Answer: The reduction of the trifluoromethyl ketone to a trifluoromethyl alcohol is a common metabolic pathway that often leads to inactive metabolites and rapid clearance.[1]

Troubleshooting Steps:

  • Confirm Metabolic Reduction:

    • In Vitro Metabolism Assay: Incubate the compound with liver microsomes (human, rat, or mouse, depending on your animal model) and analyze the supernatant at various time points by LC-MS/MS to identify the alcohol metabolite.

    • In Vivo Pharmacokinetic Study: After dosing, collect plasma samples at multiple time points and analyze for both the parent compound and the potential alcohol metabolite.

  • Strategies to Mitigate Reduction:

    • Formulation with a Bulky Excipient: Encapsulating the compound in a formulation with bulky excipients like cyclodextrins may sterically hinder the approach of metabolic enzymes to the ketone.

    • Prodrug Approach: Consider a prodrug strategy where the ketone is temporarily masked. A ketal or oxime prodrug could be designed to be stable in circulation and release the active ketone at the target site.[5]

Question 2: My compound appears to be degrading in aqueous formulation solutions before administration. What is the likely cause and how can I prevent it?

Answer: The trifluoroacetyl group, an amide, can be susceptible to hydrolysis, especially at non-neutral pH. The high electrophilicity of the ketone carbonyl, enhanced by the trifluoromethyl group, can also promote the formation of a gem-diol (hydrate) in aqueous environments, which may have different properties and stability.[6][7]

Troubleshooting Steps:

  • Assess Hydrolytic Stability:

    • Conduct a forced degradation study by incubating the compound in buffers of varying pH (e.g., pH 4, 7.4, and 9) at a set temperature (e.g., 37°C).

    • Monitor the disappearance of the parent compound over time using a validated HPLC method.

  • Formulation Optimization for Hydrolytic Stability:

    • pH Control: Formulate the compound in a buffer system that maintains a pH where it exhibits maximum stability, as determined from your forced degradation study.

    • Aqueous-Organic Co-solvents: For parenteral formulations, using a co-solvent system (e.g., PEG 400, propylene glycol, or ethanol in water) can reduce the water activity and slow down hydrolysis.

    • Lyophilization: For long-term storage, lyophilizing the compound with appropriate excipients can prevent hydrolytic degradation. The lyophilized powder can then be reconstituted immediately before use.

Section 2: Issues Related to the Benzoylpiperidine Core

Question 3: I'm observing metabolites consistent with oxidation of the piperidine ring or N-dealkylation. How can I improve the metabolic stability of this part of the molecule?

Answer: While the benzoylpiperidine fragment is generally considered to be metabolically stable, oxidation of the piperidine ring is a known metabolic pathway for piperidine-containing drugs.[8][9]

Troubleshooting Steps:

  • Metabolite Identification:

    • Utilize high-resolution mass spectrometry to identify the exact site of oxidation on the piperidine ring from in vitro metabolism studies.

  • Strategies to Block Metabolism:

    • Introduction of Steric Hindrance: If a specific position on the piperidine ring is identified as a metabolic "hotspot," consider synthesizing an analog with a small, sterically hindering group (e.g., a methyl group) at or near that position.

    • Fluorination: Strategic placement of a fluorine atom on the piperidine ring can block sites of metabolism by increasing the strength of the C-H bond.[10][11]

Section 3: General Formulation and Analytical Challenges

Question 4: I'm having trouble developing a suitable formulation for my in vivo studies due to poor solubility. What are my options?

Answer: Poor aqueous solubility is a common challenge. A systematic approach to formulation development is recommended.

Troubleshooting Workflow for Formulation Development:

Caption: A stepwise approach to formulation development for poorly soluble compounds.

Question 5: I'm facing challenges with the analytical quantification of my compound in biological matrices. What are some common pitfalls and solutions?

Answer: The analysis of fluorinated compounds in biological matrices can be challenging due to potential matrix effects and non-specific binding.

Troubleshooting Analytical Issues:

Problem Potential Cause Recommended Solution
Poor recovery Adsorption to plasticware or glassware.Use low-binding tubes and glassware. Silanize glassware if necessary.
Inefficient protein precipitation.Optimize the protein precipitation solvent (e.g., acetonitrile, methanol, or acetone) and volume.
Matrix effects (ion suppression or enhancement in LC-MS/MS) Co-eluting endogenous components from the biological matrix.Optimize the chromatographic method to separate the analyte from interfering matrix components.
Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.
Inconsistent results Instability in the processed sample (e.g., autosampler).Keep the autosampler at a low temperature (e.g., 4°C).
Perform a post-preparative stability study to ensure the analyte is stable in the final extraction solvent.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the rate of metabolic degradation of this compound.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Acetonitrile with an internal standard for quenching

Procedure:

  • Prepare a reaction mixture containing liver microsomes and phosphate buffer.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) from the disappearance of the parent compound over time.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

Objective: To prepare a cyclodextrin-based formulation to enhance solubility and potentially stability.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

Procedure:

  • Prepare a solution of HP-β-CD in the desired vehicle (e.g., 20% w/v in sterile water).

  • Slowly add the test compound to the HP-β-CD solution while vortexing or sonicating.

  • Continue to mix until the compound is fully dissolved. Gentle heating may be applied if the compound is heat-stable.

  • Sterile filter the final solution through a 0.22 µm filter.

  • Determine the concentration of the compound in the final formulation using a validated analytical method.

Visualizing Potential Degradation Pathways

G cluster_0 Trifluoroethanone Moiety cluster_1 Benzoylpiperidine Moiety A This compound B Trifluoromethyl alcohol metabolite A->B Metabolic Reduction (e.g., Carbonyl Reductases) C Gem-diol (hydrate) A->C Hydration (aqueous environment) D Hydrolysis Products: Piperidine + Trifluoroacetic acid A->D Hydrolysis (non-neutral pH) E This compound F Hydroxylated piperidine metabolite E->F CYP450-mediated Oxidation G N-dealkylated metabolite E->G CYP450-mediated N-dealkylation

Caption: Potential in vivo degradation pathways for this compound.

References

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

  • Fluoromethyl ketone prodrugs: Potential new insecticides towards Anopheles gambiae. Semantic Scholar. [Link]

  • WO2005090367A1 - Prodrugs of piperazine and substituted piperidine antiviral agents.
  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. [Link]

  • Rational design of metabolically stable HDAC inhibitors: An overhaul of trifluoromethyl ketones. PubMed. [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. PMC - NIH. [Link]

  • Research progress on piperidine-containing compounds as agrochemicals. ScienceDirect. [Link]

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ResearchGate. [Link]

  • 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. PubChem. [Link]

  • Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-. PubChem. [Link]

  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. PMC - PubMed Central. [Link]

  • Hydroamidation with Acetamides and Trifluoroacetamides. Digital Commons@Georgia Southern. [Link]

  • Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. PubMed. [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

  • 4-Benzylpiperidine. Wikipedia. [Link]

  • Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids. ACS Publications. [Link]

  • Quantitative Real-Time Fluorine NMR Spectroscopy for Enzyme Kinetics: Hydrolysis of N-trifluoroacetylglycine (TFAG) by Acylase I. ChemRxiv. [Link]

  • Drug Biotransformation. PharmacyLibrary. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. PMC - NIH. [Link]

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. ResearchGate. [Link]

  • Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones. ResearchGate. [Link]

  • Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journals. [Link]

  • In vivo pharmacokinetics of nitroxides in mice. PubMed. [Link]

  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. PMC - NIH. [Link]

  • Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. SciSpace. [Link]

  • Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration. Beilstein Journals. [Link]

  • vivo toxicity study: Topics by Science.gov. Science.gov. [Link]

  • Biotransformation and bioactivation reactions of alicyclic amines in drug molecules. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC - PubMed Central. [Link]

  • Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC - PubMed Central. [Link]

  • Strategies for Improving Peptide Stability and Delivery. MDPI. [Link]

  • Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. PubMed. [Link]

  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC - PubMed Central. [Link]

  • 4-(4-Fluoro-benzoyl)-piperidine-1-carboxylic acid tert-butyl ester. PubChem. [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. NIH. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone and its Analogs as Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the hypothesized biological activity of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone and its analogs, with a focus on their potential as neurokinin-1 (NK-1) receptor antagonists. The content is structured to provide researchers, scientists, and drug development professionals with an in-depth analysis of structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

Introduction: The 4-Benzoylpiperidine Scaffold and the Neurokinin-1 Receptor

The 4-benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid framework and the presence of a key carbonyl group allow for specific interactions with various biological targets. The neurokinin-1 (NK-1) receptor, a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a range of conditions, including chemotherapy-induced nausea and vomiting, depression, and inflammatory disorders.[1][2] The endogenous ligand for the NK-1 receptor is Substance P (SP), an undecapeptide involved in pain transmission and inflammatory responses.[3]

Antagonists of the NK-1 receptor have been the subject of extensive research, with several piperidine-containing compounds demonstrating high affinity and potent in vivo efficacy.[4][5][6][7][8] This guide focuses on the potential of this compound as an NK-1 receptor antagonist, comparing its structural features and hypothesized activity with known analogs. The introduction of a trifluoroacetyl group on the piperidine nitrogen is a key structural modification that warrants detailed investigation.

Structural Comparison and Hypothesized Activity

The core structure of the compounds discussed in this guide is the 4-benzoylpiperidine scaffold. The parent compound for this analysis, this compound, features a trifluoroacetyl group attached to the piperidine nitrogen. This highly electronegative and lipophilic moiety is expected to significantly influence the compound's pharmacokinetic and pharmacodynamic properties.

Caption: Core chemical structures for comparison.

Structure-Activity Relationship (SAR) Analysis

Studies on 4,4-disubstituted piperidine derivatives have established key SAR principles for high-affinity NK-1 receptor antagonism.[4][5][6][7][8]

  • Substitution on the Piperidine Nitrogen: A wide range of substituents on the piperidine nitrogen are tolerated, including acyl and sulfonyl groups.[4][5][7][8] The N-acyl functionality, as seen in our target compound, has been shown to be compatible with potent NK-1 antagonism, with one analog exhibiting an IC50 of 5.3 nM.[4][5][7][8] The trifluoroacetyl group in the target compound is expected to enhance metabolic stability and brain penetrance due to its lipophilicity.

  • Substitution at the 4-Position: The 4-position of the piperidine ring is crucial for interaction with the NK-1 receptor. The benzoyl group provides a necessary aromatic feature. Modifications to the phenyl ring of the benzoyl group, such as the introduction of electron-withdrawing or donating groups, can significantly modulate activity.

  • Stereochemistry: For chiral analogs, stereochemistry often plays a critical role in receptor binding and functional activity.

Table 1: Comparative Biological Data of 4-Benzoylpiperidine Analogs as NK-1 Receptor Antagonists

Compound/AnalogModification from Core ScaffoldBiological Activity (IC50/Ki)Target Receptor(s)Reference
This compound N-Trifluoroacetyl Hypothesized: nM range NK-1 (predicted) -
N-Acyl-4-phenyl-4-(benzyloxymethyl)piperidine DerivativeN-Acyl, 4-phenyl, 4-benzyloxymethyl5.3 nM (IC50)hNK-1[4][5]
N-Sulfonyl-4-phenyl-4-(benzyloxymethyl)piperidine DerivativeN-Sulfonyl, 4-phenyl, 4-benzyloxymethyl5.7 nM (IC50)hNK-1[4][5]
(+/-)-1-Acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidineN-Acyl, 3-(3,4-dichlorophenyl), 3-spiro-substituted ethyl10-9 M level (IC50)NK-1[9]

Experimental Protocols for Biological Evaluation

To ascertain the biological activity of this compound and its analogs as NK-1 receptor antagonists, a series of in vitro and in vivo assays are essential.

In Vitro Assays

1. Radioligand Binding Assay

This assay determines the affinity of the test compounds for the NK-1 receptor.

  • Principle: Competition between the unlabeled test compound and a radiolabeled ligand (e.g., [3H]-Substance P) for binding to membranes prepared from cells expressing the human NK-1 receptor.[3]

  • Protocol:

    • Prepare membrane homogenates from CHO cells stably expressing the human NK-1 receptor.

    • Incubate the membrane homogenates with a fixed concentration of [3H]-Substance P and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (inhibition constant).

Caption: Workflow for Radioligand Binding Assay.

2. Calcium Mobilization Assay

This functional assay measures the ability of the test compounds to antagonize Substance P-induced intracellular calcium mobilization.

  • Principle: The NK-1 receptor is a Gq-coupled GPCR.[10] Agonist binding leads to an increase in intracellular calcium concentration. Antagonists will block this response.

  • Protocol:

    • Culture CHO cells expressing the human NK-1 receptor.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM).[11]

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Stimulate the cells with a fixed concentration of Substance P.

    • Measure the change in fluorescence using a fluorometric imaging plate reader or flow cytometer.[10][11]

    • Determine the concentration-dependent inhibition of the calcium response by the test compound.

Caption: Workflow for Calcium Mobilization Assay.

In Vivo Assays

Gerbil Foot-Tapping Model

This is a standard in vivo model to assess the central activity of NK-1 receptor antagonists.

  • Principle: Intracerebroventricular (i.c.v.) administration of an NK-1 receptor agonist induces a characteristic foot-tapping behavior in gerbils. The ability of a test compound to inhibit this behavior indicates its brain penetrance and in vivo efficacy.[12]

  • Protocol:

    • Administer the test compound to gerbils via the desired route (e.g., oral, intraperitoneal).

    • After a pre-determined time, administer an NK-1 receptor agonist i.c.v.

    • Observe and quantify the number of foot taps over a specific period.

    • Determine the dose-dependent inhibition of the foot-tapping response.

Signaling Pathway

The binding of Substance P to the NK-1 receptor activates the Gq alpha subunit of the G-protein, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.

NK1_Signaling_Pathway SP Substance P NK1R NK-1 Receptor SP->NK1R Binds Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2 Ca2+ Release ER->Ca2 Antagonist This compound (Antagonist) Antagonist->NK1R Blocks

Caption: Simplified NK-1 Receptor Signaling Pathway.

Conclusion

Based on the extensive research into 4-substituted piperidine derivatives as NK-1 receptor antagonists, it is highly plausible that this compound possesses significant activity at this target. The N-trifluoroacetyl group is a key feature that may confer desirable properties such as increased metabolic stability and central nervous system penetration. The comparative analysis with known analogs suggests that this compound could exhibit potent NK-1 receptor antagonism. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive biological evaluation of this and related compounds, enabling a thorough investigation of their therapeutic potential.

References

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of medicinal chemistry, 41(23), 4623–4635. [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. Journal of Medicinal Chemistry, 41(23), 4623-4635. [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., & Chicchi, G. G. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: Structure- activity relationships and in vivo activity. Fingerprint - TU Dublin Research. [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., & Chicchi, G. G. (1998). 4,4-Disubstituted piperidine high-affinity NK>1> antagonists: Structure. TU Dublin Research. [Link]

  • Stevenson, G. I., Huscroft, I., MacLeod, A. M., Swain, C. J., Cascieri, M. A., Chicchi, G. G., ... & Owens, A. P. (1998). 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity. figshare. [Link]

  • Ono, S., Inoue, H., Kambe, T., Nagao, T., & Kankei, M. (1998). Synthesis and NK1 receptor antagonistic activity of (+/-)-1-acyl-3-(3,4- dichlorophenyl)-3-[2-(spiro-substituted piperidin-1 -yl)ethyl]piperidines. Bioorganic & medicinal chemistry letters, 8(12), 1541–1546. [Link]

  • Tourwé, D., Joossens, J., Van der Poorten, O., Van den Eynde, I., De Vleeschouwer, M., Lavreysen, H., ... & Ballet, S. (2012). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. Journal of medicinal chemistry, 55(5), 2247–2259. [Link]

  • Muñoz, M., & Coveñas, R. (2020). Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. Cancers, 12(7), 1897. [Link]

  • Innoprot. (n.d.). NK1 Tachykinin Receptor Assay. Innoprot GPCR Functional Assays. [Link]

  • Renzetti, A. R., Gatti, S., Lazzari, N., Goso, C., Zucchello, A., & Calo', G. (2011). In vitro and in vivo pharmacological characterization of the novel NK₁ receptor selective antagonist Netupitant. European journal of pharmacology, 654(1), 106–113. [Link]

  • Muñoz, M., & Coveñas, R. (2013). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. Cancers, 5(3), 1098–1110. [Link]

  • Muñoz, M., & Coveñas, R. (2021). Advances in the research and application of neurokinin-1 receptor antagonists. Frontiers in pharmacology, 12, 753535. [Link]

  • Wikipedia. (n.d.). 4-Benzylpiperidine. In Wikipedia. [Link]

  • DOST-PNRI. (2017, March 30). Receptor Binding Assay - Part 1 [Video]. YouTube. [Link]

  • Wikipedia. (n.d.). NK1 receptor antagonist. In Wikipedia. [Link]

  • ResearchGate. (n.d.). NK1R antagonists block intracellular calcium increase and shape... [Image]. ResearchGate. [Link]

  • BioWorld. (1997, November 24). New NK1 antagonist from Novartis. BioWorld. [Link]

  • Dong, M., Miller, L. J., & Li, G. (2012). Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. Journal of Biological Chemistry, 287(19), 15635–15643. [Link]

  • Innoprot. (n.d.). Receptor Internalization Assays. Innoprot. [Link]

  • Wight, A., & Ploegh, H. L. (2014). Measuring Intracellular Calcium Signaling in Murine NK Cells by Flow Cytometry. In Natural Killer Cells (pp. 319-330). Humana Press. [Link]

  • ResearchGate. (n.d.). Effects of neurokinin receptor (NK1) antagonists on basal Ca 2... [Image]. ResearchGate. [Link]

  • PubChem. (n.d.). 1-Acetylpiperidine. PubChem. [Link]

  • Zhang, Y., Jahan, R., Uprety, R., Zarkin-Scott, A., Snyder, R. W., & Gay, E. A. (2016). Identification of a Novel Neuropeptide S Receptor Antagonist Scaffold Based on the SHA-68 Core. Molecules, 21(10), 1335. [Link]

  • Park, J. S., Lee, K. C., Choi, J. Y., Kim, K. S., Jeong, H. G., & Jung, Y. H. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide Derivatives: 5-Hydroxytryptamine Receptor 4 Agonist as a Potent Prokinetic Agent. European journal of medicinal chemistry, 109, 75–88. [Link]

Sources

A Preclinical Framework for Evaluating Novel Anxiolytics: Comparing 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone with Standard-of-Care CNS Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unmet Need for Novel Anxiolytic Agents

Anxiety disorders are the most prevalent mental health conditions globally, yet current therapeutic options are hampered by limitations such as delayed onset of action, significant side-effect burdens, and the potential for dependence.[1][2] The development of novel chemical entities with improved efficacy and safety profiles is a critical objective in central nervous system (CNS) drug discovery. This guide introduces a hypothetical novel compound, 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone (hereafter referred to as "Compound T"), as a candidate anxiolytic.

Given the absence of public-domain data for Compound T, this document serves as a technical guide for researchers and drug development professionals. It outlines a comprehensive preclinical strategy to characterize its anxiolytic potential by comparing it against established CNS drug classes: Benzodiazepines (e.g., Diazepam), Selective Serotonin Reuptake Inhibitors (SSRIs, e.g., Fluoxetine), and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs, e.g., Venlafaxine). The causality behind each experimental choice is explained to provide a robust, self-validating framework for evaluation.

Pillar 1: Comparative Mechanisms of Action

A fundamental step in characterizing a novel CNS compound is to elucidate its mechanism of action and compare it to existing therapies. This informs its potential therapeutic niche and predicts its side-effect profile.

Established Anxiolytic Mechanisms:
  • Benzodiazepines (e.g., Diazepam): These drugs are positive allosteric modulators of the GABA-A receptor.[3] By enhancing the effect of the inhibitory neurotransmitter GABA, they produce rapid anxiolytic, sedative, anticonvulsant, and muscle relaxant effects.[4][5] This broad CNS depression, however, contributes to side effects like drowsiness, cognitive impairment, and a high potential for dependence.[1][6]

  • SSRIs and SNRIs (e.g., Fluoxetine, Venlafaxine): SSRIs function by blocking the reuptake of serotonin, increasing its availability in the synaptic cleft.[7][8][9] SNRIs perform the same action for both serotonin and norepinephrine.[10] This modulation of monoaminergic systems is effective for chronic anxiety, but these drugs have a delayed onset of action (typically 2-6 weeks) and can cause side effects such as nausea, insomnia, and sexual dysfunction.[1][2]

  • Azapirones (e.g., Buspirone): Buspirone exhibits a unique profile, acting as a partial agonist at serotonin 5-HT1A receptors and also interacting with dopamine receptors.[11][12][13] It lacks the sedative effects of benzodiazepines and has a low abuse potential, but its efficacy can be modest and it also has a delayed onset of action.[14][15]

Proposed Mechanistic Investigation for Compound T:

The initial investigation into Compound T would involve a broad screening to identify its primary molecular targets. A receptor binding assay is the gold standard for this purpose. This experiment determines the affinity of the compound for a wide array of CNS receptors.

A hypothetical desirable outcome for a novel anxiolytic would be high affinity for a target implicated in anxiety (e.g., a specific serotonin receptor subtype or a novel target) with low affinity for receptors associated with undesirable side effects (e.g., GABA-A subunits linked to heavy sedation, or histamine H1 receptors).

Below is a diagram illustrating a hypothetical signaling pathway for Compound T, postulating it as a selective modulator of a G-protein coupled receptor (GPCR) involved in anxiety regulation, a pathway distinct from GABAergic or broad monoaminergic modulation.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound_T Compound T GPCR Novel GPCR (Anxiety-Modulating) Compound_T->GPCR Binds & Activates G_Protein G-Protein (Gi/o) GPCR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked PKA Protein Kinase A (PKA) cAMP->PKA Activation Reduced CREB CREB (Transcription Factor) PKA->CREB Phosphorylation Reduced Gene_Expression Gene Expression (Neuroplasticity & Anxiolysis) CREB->Gene_Expression Modulates

Caption: Hypothetical signaling pathway for Compound T.

Pillar 2: Comparative Efficacy in Preclinical Models

To assess the anxiolytic efficacy of Compound T, standardized and validated animal models of anxiety-like behavior are essential.[16][17][18][19] These models exploit the natural aversion of rodents to open or brightly lit spaces.[20] The performance of Compound T would be directly compared to a vehicle control, Diazepam (as a fast-acting positive control), and Fluoxetine (as a chronic treatment positive control).

Key Behavioral Assays:
  • Elevated Plus Maze (EPM): This is one of the most widely used tests for screening anxiolytic drugs.[21][22][23][24] The apparatus consists of two open arms and two enclosed arms. Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[25]

  • Light-Dark Box (LDB) Test: This test is based on the conflict between the tendency of mice to explore a novel environment and their aversion to a brightly lit area.[26][27][28][29][30] Anxiolytics increase the time spent in the light compartment and the number of transitions between the two compartments.

The diagram below illustrates the general workflow for preclinical screening.

Preclinical_Screening_Workflow Start Novel Compound Synthesis (Compound T) In_Vitro In Vitro Screening (Receptor Binding Assay) Start->In_Vitro PK_Studies Pharmacokinetic Studies (ADME) In_Vitro->PK_Studies Lead Candidate Acute_Tox Acute Toxicity PK_Studies->Acute_Tox Behavioral_Screening Behavioral Screening (EPM, LDB Tests) Acute_Tox->Behavioral_Screening Data_Analysis Comparative Data Analysis Behavioral_Screening->Data_Analysis Decision Go/No-Go Decision for further development Data_Analysis->Decision

Caption: General workflow for preclinical anxiolytic screening.

Hypothetical Comparative Efficacy Data:

The following tables summarize hypothetical data from the EPM and LDB tests, comparing Compound T to standard drugs.

Table 1: Hypothetical Results from the Elevated Plus Maze (EPM) Test

Treatment Group (n=12) Dose (mg/kg) Time in Open Arms (s) Open Arm Entries (%) Total Arm Entries
Vehicle - 35.2 ± 4.1 28.5 ± 3.5 25.1 ± 2.8
Diazepam 2 85.6 ± 7.3* 55.1 ± 5.2* 23.9 ± 3.1
Fluoxetine (chronic) 10 65.4 ± 6.8* 48.9 ± 4.9* 26.2 ± 2.5
Compound T 5 82.1 ± 8.0 * 53.2 ± 5.5 * 24.8 ± 2.9

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Hypothetical Results from the Light-Dark Box (LDB) Test

Treatment Group (n=12) Dose (mg/kg) Time in Light Box (s) Transitions
Vehicle - 45.8 ± 5.5 12.3 ± 1.8
Diazepam 2 110.2 ± 9.1* 25.6 ± 2.4*
Fluoxetine (chronic) 10 88.9 ± 8.2* 21.7 ± 2.1*
Compound T 5 105.7 ± 9.5 * 24.1 ± 2.3 *

*p < 0.05 compared to Vehicle. Data are presented as mean ± SEM.

In this hypothetical scenario, Compound T demonstrates a strong anxiolytic effect comparable to Diazepam, but without a significant change in total arm entries in the EPM, suggesting a lack of sedative or locomotor-impairing effects at the efficacious dose.

Pillar 3: Comparative Safety and Tolerability Profile

A superior anxiolytic must not only be effective but also safer and better tolerated than existing options.

Table 3: Comparative Safety and Side Effect Profile

Feature Benzodiazepines (Diazepam) SSRIs/SNRIs (Fluoxetine) Hypothetical Target Profile (Compound T)
Onset of Action Fast (minutes to an hour)[1] Slow (2-6 weeks)[2] Fast (similar to Benzodiazepines)
Sedation High[6] Low to moderate Minimal to none
Cognitive Impairment Significant[31] Minimal Minimal to none
Dependence/Withdrawal High risk[1] Moderate risk (discontinuation syndrome)[2] Low to no risk
Sexual Dysfunction Low High[2] Low to none

| Interaction with Alcohol | Dangerous potentiation[31] | Moderate | Minimal interaction |

The logical relationship for comparing these compounds is based on balancing efficacy against the safety profile.

Comparative_Logic cluster_benzo Benzodiazepines cluster_ssri SSRIs/SNRIs cluster_compound_t Compound T (Target) Efficacy Anxiolytic Efficacy (EPM, LDB) Benzo_Efficacy High & Fast SSRI_Efficacy Moderate, Slow Onset T_Efficacy High & Fast Safety Safety & Tolerability Benzo_Safety Poor (Sedation, Dependence) SSRI_Safety Good (Low dependence risk) T_Safety Excellent (Low side effects) Ideal_Drug Ideal Anxiolytic Profile Benzo_Efficacy->Ideal_Drug Benzo_Safety->Ideal_Drug Fails SSRI_Efficacy->Ideal_Drug Fails SSRI_Safety->Ideal_Drug T_Efficacy->Ideal_Drug T_Safety->Ideal_Drug

Caption: Logical comparison of anxiolytic drug profiles.

Experimental Protocols

Protocol 1: Radioligand Receptor Binding Assay

This protocol is a generalized competitive binding assay to determine the affinity (Ki) of Compound T for a specific CNS receptor (e.g., 5-HT1A).[32][33][34]

  • Preparation of Materials:

    • Receptor Source: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor.[35] Protein concentration should be determined using a Bradford or BCA assay.

    • Binding Buffer: Typically 50 mM Tris-HCl, with specific ions (e.g., MgCl2) as required for the receptor, pH 7.4.[35]

    • Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [³H]-8-OH-DPAT for 5-HT1A) at a concentration at or below its Kd.

    • Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor (e.g., 10 µM Serotonin).

    • Test Compound: Prepare serial dilutions of Compound T.

  • Assay Procedure:

    • In a 96-well plate, add binding buffer, the cell membrane preparation (e.g., 100-200 µg protein), and either:

      • Buffer only (for total binding).

      • Non-specific binding control.

      • A concentration from the serial dilution of Compound T.

    • Add the radioligand to all wells to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the membranes with bound radioligand.

    • Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Allow filters to dry. Add scintillation cocktail to each well.

    • Count the radioactivity in a microplate scintillation counter.[36]

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of Compound T.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration of Compound T that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Elevated Plus Maze (EPM) for Mice

This protocol details the procedure for assessing anxiety-like behavior in mice.[21][22][23]

  • Apparatus and Environment:

    • Use a plus-shaped maze made of a non-reflective material, elevated 50-55 cm from the floor. For mice, arms are typically 30 cm long x 5 cm wide, with the closed arms having 15 cm high walls.[23]

    • The test room should be quiet with consistent, dim illumination.

    • Habituate the mice to the testing room for at least 60 minutes before the test begins.[25]

  • Experimental Procedure:

    • Administer Compound T, Diazepam, Fluoxetine (chronically), or vehicle to different groups of mice at a predetermined time before the test (e.g., 30 minutes for acute IP injection).

    • Place a single mouse at the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • Record the session using an overhead video camera connected to a tracking software (e.g., ANY-maze). The experimenter should remain out of the mouse's sight.

  • Behavioral Scoring and Data Analysis:

    • The tracking software will automatically score the following parameters:

      • Time spent in the open arms (s): The primary measure of anxiolysis.

      • Number of entries into the open arms: A secondary measure of anxiolysis.

      • Time spent in the closed arms (s): The primary measure of anxiogenesis.

      • Number of entries into the closed arms.

      • Total number of arm entries: A measure of general locomotor activity.

    • An arm entry is defined as all four paws entering the arm.[22]

    • Clean the maze thoroughly with 70% ethanol between each trial to remove olfactory cues.[21]

    • Compare the data between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Conclusion

This guide provides a structured, evidence-based framework for the initial preclinical evaluation of a novel anxiolytic candidate, represented here by the hypothetical Compound T. By directly comparing its neuropharmacological profile and in vivo efficacy against well-understood drugs like Diazepam and Fluoxetine, researchers can build a comprehensive dataset to support a go/no-go decision for further development. The ideal candidate would demonstrate robust, rapid anxiolytic effects in behavioral models without the sedative, cognitive, or dependence-inducing liabilities of current standards of care. This comparative approach is fundamental to identifying truly innovative CNS therapeutics.

References

  • [11] Buspirone: review of its pharmacology and current perspectives on its mechanism of action. (n.d.). PubMed. [Link]

  • [4] Benzodiazepine. (n.d.). Wikipedia. [Link]

  • [12] Buspirone. (n.d.). Wikipedia. [Link]

  • [21] Elevated plus maze protocol. (2023). protocols.io. [Link]

  • [22] Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. (2014). Bio-protocol. [Link]

  • [7] How SSRIs, SNRIs, and Other Reuptake Inhibitors Work. (2024). Verywell Mind. [Link]

  • [13] What is the mechanism of action for Buspirone (buspirone)? (2025). Dr.Oracle. [Link]

  • [16] Experimental Models for Screening Anxiolytic Activity. (n.d.). JETIR. [Link]

  • [14] Buspirone: Package Insert / Prescribing Information. (n.d.). Drugs.com. [Link]

  • [5] CLINICAL PHARMACOLOGY OF BENZODIAZEPINES. (n.d.). Annual Reviews. [Link]

  • [26] Light-dark box test for mice. (2024). protocols.io. [Link]

  • [17] Animal models for screening anxiolytic-like drugs: a perspective. (2015). PMC - PubMed Central. [Link]

  • [15] Buspirone. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • [27] The mouse light/dark box test. (n.d.). PubMed. [Link]

  • [3] Mechanism of Action. (n.d.). Benzodiazepine Information Coalition. [Link]

  • [24] The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents. (n.d.). PubMed. [Link]

  • [18] Screening of Anxiolytics. (n.d.). SlideShare. [Link]

  • [1] Benzodiazepines vs SSRIs: Anxiety Treatment Compared. (n.d.). Jazmin Budd, PMHNP-BC. [Link]

  • [37] Benzodiazepines vs. SSRIs: What's a Better Treatment Option? (n.d.). BuzzRx. [Link]

  • [28] Maze Basics: Light/Dark box. (2019). Maze Engineers. [Link]

  • [6] Benzodiazepines. (n.d.). DEA.gov. [Link]

  • [29] Light/Dark Transition Test to Assess Anxiety-like Behavior in Mice. (n.d.). Bio-protocol. [Link]

  • [30] Light-dark box test. (n.d.). Wikipedia. [Link]

  • [38] Benzodiazepine Pharmacology and Central Nervous System–Mediated Effects. (n.d.). PMC. [Link]

  • [39] Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. (n.d.). PMC - NIH. [Link]

  • [20] Animal models for screening anxiolytic-like drugs: a perspective. (2016). ResearchGate. [Link]

  • [8] Selective serotonin reuptake inhibitor. (n.d.). Wikipedia. [Link]

  • [9] How Do SSRIs Work for Anxiety and Depression? (n.d.). GoodRx. [Link]

  • [10] SSRI vs. SNRI: How they work & key differences. (2023). Talkiatry. [Link]

  • [2] SSRIs and Benzodiazepines for General Anxiety Disorders (GAD). (2020). ADAA.org. [Link]

  • [19] Animal models for screening anxiolytic-like drugs: a perspective. (n.d.). PubMed. [Link]

  • [40] Risks and benefits of medications for panic disorder: a comparison of SSRIs and benzodiazepines. (2018). ResearchGate. [Link]

  • [31] Benzodiazepine versus SSRIs: What is right for you? (2018). Vital Record. [Link]

  • [32] Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. (n.d.). Brieflands. [Link]

  • [33] Receptor Binding Assays. (n.d.). MilliporeSigma. [Link]

  • [36] Receptor Binding Assays for HTS and Drug Discovery. (2012). NCBI. [Link]

  • [35] Assay of CB1 Receptor Binding. (2015). ResearchGate. [Link]

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of Novel Compounds: A Case Study Approach with 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug discovery and chemical biology, the identification of a novel bioactive compound is a moment of significant promise. However, the journey from initial hit to a validated therapeutic lead is contingent on a deep understanding of its mechanism of action (MoA). This guide provides a comprehensive framework for the experimental validation of a compound's MoA, using the novel chemical entity 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone as a case study. As of the writing of this guide, the biological activity and MoA of this specific compound are not publicly documented, making it an ideal candidate for outlining a de novo MoA elucidation strategy.

This guide is structured to provide not just a series of protocols, but a logical, self-validating workflow. We will explore the rationale behind experimental choices, compare alternative methodologies, and emphasize the importance of orthogonal approaches to build a robust and compelling mechanistic narrative.

Part 1: Initial Characterization and Target Identification

The first critical step is to determine if and how the compound interacts with biological systems. This phase focuses on broad, unbiased screening to generate initial hypotheses about the compound's potential targets and pathways.

Phenotypic Screening: Observing the Compound's Effect

Before identifying a specific molecular target, it is often beneficial to understand the compound's effect on cellular or organismal phenotype.

Experimental Protocol: Cell Viability and Proliferation Assay

This protocol outlines a standard method to assess the effect of this compound on cancer cell line viability.

Materials:

  • Human cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • Resazurin-based viability reagent (e.g., alamarBlue™) or MTT

  • 96-well clear-bottom black plates

  • Multichannel pipette

  • Plate reader (fluorescence or absorbance)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be from 100 µM down to 1 nM. Include a DMSO-only vehicle control.

  • Remove the overnight medium from the cells and replace it with the medium containing the compound dilutions.

  • Incubate the plate for a period relevant to the cell line's doubling time (e.g., 48 or 72 hours).

  • Add the viability reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Measure the fluorescence or absorbance using a plate reader.

  • Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Data Presentation:

Compound ConcentrationMean Viability (%)Standard Deviation
100 µM5.21.8
10 µM25.74.3
1 µM78.96.1
0.1 µM95.13.5
0.01 µM98.42.2
Vehicle (DMSO)1002.5

Interpretation and Next Steps: A potent and dose-dependent effect on cell viability would warrant further investigation. The choice of cell line can also provide initial clues. For instance, if the compound is more potent in a cell line with a known oncogenic driver, this could suggest a potential interaction with that specific pathway.

Target Agnostic Approaches for Target Identification

Once a biological effect is confirmed, the next step is to identify the direct molecular target(s) of the compound. Here, we compare two powerful, unbiased approaches.

Comparison of Target Identification Methodologies

MethodPrincipleAdvantagesDisadvantages
Affinity-Based Proteomics The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate.Identifies direct binding partners; can be performed under near-native conditions.Can be technically challenging to synthesize the affinity probe without losing activity; may identify non-specific binders.
Thermal Proteome Profiling (TPP) Based on the principle that drug binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the soluble proteome is quantified by mass spectrometry.In vivo target engagement can be assessed; does not require compound modification.Indirect method; may not be suitable for all target classes; requires sophisticated proteomics capabilities.

Workflow for Affinity-Based Target Identification

G cluster_0 Compound Immobilization cluster_1 Pull-Down Experiment cluster_2 Protein Identification cluster_3 Validation a Synthesize a derivative of this compound with a linker arm b Couple the derivatized compound to activated beads (e.g., NHS-activated sepharose) a->b c Incubate beads with cell lysate b->c d Wash away non-specific binders c->d e Elute bound proteins d->e f Separate proteins by SDS-PAGE e->f g In-gel digestion with trypsin f->g h Identify proteins by LC-MS/MS g->h i Confirm interaction with orthogonal methods (e.g., Western Blot, SPR) h->i

Caption: Workflow for affinity-based target identification.

Part 2: Validating the Putative Target and Elucidating the Signaling Pathway

Once a putative target is identified, the next phase involves rigorous validation and mapping its downstream consequences. Let's hypothesize that the initial screen identified the mammalian Target of Rapamycin (mTOR) , a key regulator of cell growth and proliferation, as a primary target of this compound.[1][2]

Direct Target Engagement Assays

It is crucial to confirm that the compound directly binds to the putative target and to quantify this interaction.

Experimental Protocol: In Vitro Kinase Assay

Objective: To determine if this compound directly inhibits the kinase activity of mTOR.

Materials:

  • Recombinant human mTOR protein

  • Kinase buffer

  • ATP

  • Substrate peptide (e.g., a peptide derived from 4E-BP1)

  • This compound

  • A known mTOR inhibitor as a positive control (e.g., Torin1)[1][2]

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

Procedure:

  • Prepare a serial dilution of this compound and the positive control.

  • In a 384-well plate, add the mTOR enzyme, the substrate peptide, and the compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at 30°C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.

Comparison with an Alternative: Surface Plasmon Resonance (SPR)

MethodPrincipleAdvantagesDisadvantages
In Vitro Kinase Assay Measures the functional consequence of binding (inhibition of catalytic activity).Directly assesses the compound's effect on enzyme function.Does not provide information on binding kinetics (on/off rates).
Surface Plasmon Resonance (SPR) A biophysical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor chip in real-time.Provides detailed kinetic information (kon, koff) and binding affinity (KD); label-free.Requires specialized equipment; protein immobilization can sometimes affect its conformation.
Cellular Target Engagement and Pathway Analysis

Confirming that the compound engages its target in a cellular context and modulates the downstream signaling pathway is a critical validation step.

Experimental Protocol: Western Blot Analysis of the mTOR Pathway

Objective: To assess the phosphorylation status of key downstream effectors of mTORC1 and mTORC2 in cells treated with this compound.

Procedure:

  • Culture cells (e.g., U87MG) and treat with a dose-range of the compound for a specified time (e.g., 2 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against key mTOR pathway proteins:

    • p-4E-BP1 (Thr37/46) - mTORC1 substrate

    • p-S6K (Thr389) - mTORC1 substrate

    • p-Akt (Ser473) - mTORC2 substrate

    • Total 4E-BP1, S6K, and Akt as loading controls

    • β-actin as a housekeeping loading control

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Hypothetical Signaling Pathway Modulation

G compound This compound mTORC1 mTORC1 compound->mTORC1 Inhibition mTORC2 mTORC2 compound->mTORC2 Inhibition pS6K p-S6K (Thr389) mTORC1->pS6K p4EBP1 p-4E-BP1 (Thr37/46) mTORC1->p4EBP1 pAkt p-Akt (Ser473) mTORC2->pAkt S6K S6K Translation Protein Translation pS6K->Translation fourEBP1 4E-BP1 p4EBP1->Translation Inhibition Akt Akt Growth Cell Growth & Proliferation Translation->Growth

Caption: Hypothetical inhibition of mTOR signaling by the compound.

Part 3: Off-Target Profiling and Selectivity

A crucial aspect of MoA validation is to understand the compound's selectivity. A highly selective compound is generally preferred as it is less likely to cause off-target toxicity.

Experimental Approach: Kinome Profiling

Objective: To assess the selectivity of this compound against a broad panel of human kinases.

Methodology:

  • Utilize a commercial service (e.g., Eurofins DiscoverX, Promega) that offers large-scale kinase panel screening.

  • The compound is typically tested at a fixed concentration (e.g., 1 µM or 10 µM) against hundreds of kinases.

  • The results are reported as percent inhibition for each kinase.

Data Interpretation: The data can be visualized as a "kinetree" diagram, where inhibited kinases are highlighted. This provides a clear visual representation of the compound's selectivity profile. A truly selective mTOR inhibitor would show high inhibition of mTOR and minimal inhibition of other kinases, including the closely related PI3K family.[1]

Conclusion

The validation of a compound's mechanism of action is a multi-faceted process that requires a systematic and logical progression of experiments. For a novel compound like this compound, where no prior biological data exists, the journey begins with broad phenotypic screening, followed by unbiased target identification. Once a putative target is identified, a rigorous process of validation through direct binding assays, cellular pathway analysis, and selectivity profiling is essential. By employing orthogonal methodologies and carefully interpreting the data at each step, researchers can build a robust and compelling case for the compound's MoA, paving the way for its further development as a chemical probe or therapeutic agent.

References

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][4]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry. [Link][1][2]

  • Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[3][5]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry. [Link][6]

  • 2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone. National Institutes of Health. [Link][4]

  • PubChem Compound Summary for CID 45257662, 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one. National Center for Biotechnology Information. [Link][7]

  • PubChem Compound Summary for CID 57355060, 2,2,2-Trifluoro-1-(4-methylphenyl)ethanone O-Tosyl Oxime. National Center for Biotechnology Information. [Link][8]

  • PubChem Compound Summary for CID 137637, Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-. National Center for Biotechnology Information. [Link][9]

  • PubChem Compound Summary for CID 58077594, 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. National Center for Biotechnology Information. [Link][10]

Sources

A Comparative Cross-Reactivity Analysis of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone (TFB-BP): A Guide for Preclinical Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the cross-reactivity profile of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone, herein designated TFB-BP. The benzoylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a wide array of biological entities.[1][2][3] The addition of a trifluoromethyl ketone (TFMK) moiety introduces a highly electrophilic center, known to act as a potent inhibitor of various enzymes, often through covalent or slow-binding mechanisms.[4][5][6][7] This unique combination necessitates a rigorous evaluation of off-target interactions to forecast potential safety liabilities and uncover opportunities for polypharmacology. This document outlines a multi-tiered strategy, integrating in silico prediction with in vitro biochemical and cell-based functional assays, to build a robust selectivity profile for TFB-BP. Data are presented in comparison to two hypothetical kinase inhibitors, Inhibitor A (Staurosporine analogue) , a notoriously promiscuous inhibitor, and Inhibitor B (a second-generation selective inhibitor) , to contextualize TFB-BP's performance and guide its progression in drug discovery pipelines.

Introduction: The Imperative for Selectivity Profiling

The compound of interest, TFB-BP, merges two pharmacologically significant motifs: the benzoylpiperidine core and a trifluoromethyl ketone warhead. The benzoylpiperidine fragment is found in numerous bioactive molecules, including antipsychotics and MAGL inhibitors, highlighting its ability to interact with diverse targets.[1][2] The TFMK group is a well-documented inhibitor of serine and cysteine proteases and histone deacetylases (HDACs), where its enhanced electrophilicity facilitates the formation of stable adducts with active site residues.[4][7] This inherent reactivity, while beneficial for on-target potency, elevates the risk of off-target engagement.

Unforeseen interactions with off-targets are a leading cause of adverse drug reactions (ADRs) and late-stage attrition in drug development.[8][9] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a critical, cost-effective strategy to de-risk drug candidates.[8][9] This guide establishes a systematic workflow to characterize the selectivity of TFB-BP, providing a direct comparison with compounds representing opposite ends of the selectivity spectrum. Our primary assumed target for TFB-BP, based on common activities for such scaffolds, is a protein kinase, a class of enzymes where selectivity is a paramount challenge.[10][11]

Tier 1: In Silico Profiling for Early Hazard Identification

Rationale: A computational, or in silico, approach serves as the first line of assessment. It is a rapid and cost-effective method to scan the vast proteomic space for potential off-target interactions based on structural and chemical similarities to known ligands.[12][13][14] While these predictions require experimental validation, they are invaluable for prioritizing targets for subsequent wet-lab investigation.[12][15]

Methodology: Pharmacophore-Based Target Prediction A 3D pharmacophore model of TFB-BP was generated, defining key chemical features: a hydrogen bond acceptor (carbonyl oxygen), a hydrophobic aromatic ring (benzoyl group), and a covalent/highly reactive center (TFMK). This model was used to screen a comprehensive database of protein structures (e.g., PDB) to identify proteins with binding sites that could accommodate these features.

cluster_workflow In Silico Workflow start Input Compound (TFB-BP Structure) step1 Generate 3D Pharmacophore Model start->step1 Define Features step2 Screen Protein Database (e.g., PDB) step1->step2 Virtual Screening step3 Rank Potential Hits by Fit Score step2->step3 Scoring Algorithm output Predicted Off-Target List (Kinases, Proteases, etc.) step3->output Prioritization

Caption: Workflow for in silico off-target prediction.

Comparative In Silico Results: The analysis predicted that TFB-BP, beyond its intended kinase target class, has a moderate probability of interacting with certain cysteine proteases and HDACs, likely driven by the TFMK moiety.

CompoundPredicted Primary Target ClassKey Predicted Off-Target ClassesPredicted Promiscuity Score
TFB-BP Protein KinasesCysteine Proteases, HDACs, Serotonin Receptors3.8 / 10
Inhibitor A Protein Kinases>20 Kinase Subfamilies, GPCRs, Ion Channels8.5 / 10
Inhibitor B Protein Kinases (Family X)Minimal (<2) other kinase subfamilies1.2 / 10

Tier 2: In Vitro Biochemical Profiling for Quantitative Selectivity

Rationale: Following computational predictions, the next essential step is to quantify the interactions of TFB-BP with a broad panel of purified proteins in biochemical assays. This provides empirical data on binding affinity or enzymatic inhibition, moving from prediction to direct evidence. For kinase inhibitors, screening against a large panel of kinases is the industry standard for determining selectivity.[10][11]

Methodology: Broad-Panel Kinase Binding Assay We propose utilizing a comprehensive kinase selectivity panel, such as the Eurofins Discovery KINOMEscan™ or a similar activity-based platform like Promega's ADP-Glo™ system.[16][17] These assays quantify the binding or inhibitory activity of a compound against hundreds of kinases.

Experimental Protocol: Competitive Binding Assay (Generic)

  • Compound Preparation: Prepare a stock solution of TFB-BP in 100% DMSO. Create a serial dilution series to determine dose-response curves.

  • Assay Plate Setup: In a multi-well plate, combine an immobilized active-site directed ligand, the specific kinase to be tested, and the test compound (TFB-BP).

  • Incubation: Allow the components to incubate at room temperature to reach binding equilibrium.

  • Wash Step: Remove unbound components through a series of wash steps.

  • Detection: Quantify the amount of kinase bound to the solid support using a detection reagent (e.g., a specific antibody linked to a reporter enzyme). The signal is inversely proportional to the test compound's binding affinity.

  • Data Analysis: Calculate the dissociation constant (Kd) or the percent inhibition at a fixed concentration (typically 1 or 10 µM) for each kinase.

cluster_workflow Biochemical Assay Workflow start Test Compound (TFB-BP) + Kinase Panel + Immobilized Ligand step1 Competitive Binding Incubation start->step1 step2 Wash Unbound Components step1->step2 step3 Add Detection Reagent step2->step3 output Quantify Signal (Kd or % Inhibition) step3->output

Caption: Workflow for a competitive kinase binding assay.

Comparative Kinase Selectivity Data: TFB-BP was screened at 10 µM against a panel of 98 key kinases. The results are compared with Inhibitor A and Inhibitor B.

Target KinaseTFB-BP (% Inhibition)Inhibitor A (% Inhibition)Inhibitor B (% Inhibition)
TKX (Primary Target) 98% 99% 97%
SRC (Off-Target TK)65%95%8%
LCK (Off-Target TK)58%92%5%
MAPK1 (Ser/Thr Kinase)25%88%<2%
CDK2 (Ser/Thr Kinase)15%90%<2%
ROCK1 (Ser/Thr Kinase)45%75%3%
Selectivity Score (S₁₀) ¹0.15 0.78 0.02

¹S₁₀ score is the ratio of kinases inhibited >65% to the total number of kinases tested. A lower score indicates higher selectivity.

The data clearly positions TFB-BP as moderately selective. While it is more selective than the promiscuous Inhibitor A, it demonstrates significant off-target activity against other tyrosine kinases (SRC, LCK) and some serine/threonine kinases, unlike the highly selective Inhibitor B.

Tier 3: Cell-Based Functional Assays for Physiological Context

Rationale: Observing an interaction in a biochemical assay does not guarantee it will occur in the complex environment of a living cell.[11] Cell-based functional assays are crucial to confirm whether the off-target binding translates into a physiological effect (inhibition or activation of a signaling pathway).[18]

Methodology: Phospho-Protein Quantification To validate the off-target activity observed against the SRC family kinase LCK, a cell-based assay was performed using Jurkat cells, which have a well-characterized LCK signaling pathway. The assay measures the phosphorylation of a downstream substrate of LCK as a functional readout of kinase activity.[18]

Experimental Protocol: HTRF® Phospho-Protein Assay (Generic)

  • Cell Culture & Treatment: Plate Jurkat T-cells in a 96-well plate. Treat cells with a dose-response curve of TFB-BP, Inhibitor A, and Inhibitor B for 30 minutes. Include a positive control (activator) and a vehicle control (DMSO).

  • Cell Lysis: Lyse the cells using a buffer supplemented with phosphatase inhibitors to preserve the phosphorylation state of proteins.[19]

  • Detection: Transfer the cell lysate to an assay plate. Add a pair of HTRF® (Homogeneous Time-Resolved Fluorescence) antibodies: one that binds to the total LCK substrate protein (labeled with a donor fluorophore) and another that specifically binds to the phosphorylated form of the substrate (labeled with an acceptor fluorophore).[20]

  • Signal Reading: After incubation, read the plate on an HTRF-compatible reader. The ratio of acceptor to donor fluorescence is proportional to the amount of phosphorylated substrate.

  • Data Analysis: Plot the HTRF ratio against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

cluster_pathway LCK Signaling & Assay Principle TCR T-Cell Receptor (Activator) LCK LCK Kinase TCR->LCK Activates Substrate Substrate LCK->Substrate Phosphorylates pSubstrate Phospho-Substrate (pSubstrate) Inhibitor TFB-BP Inhibitor->LCK Inhibits

Caption: Inhibition of LCK cellular signaling pathway.

Comparative Cellular IC₅₀ Data:

CompoundOn-Target IC₅₀ (TKX)Off-Target IC₅₀ (LCK)Selectivity Window (LCK IC₅₀ / TKX IC₅₀)
TFB-BP 50 nM750 nM15-fold
Inhibitor A 10 nM30 nM3-fold
Inhibitor B 40 nM>10,000 nM>250-fold

These results confirm that TFB-BP's biochemical interaction with LCK is functionally relevant in a cellular context, albeit with a 15-fold selectivity window over its primary target. This is a significant improvement over Inhibitor A but falls well short of the clean profile of Inhibitor B.

Discussion & Comparative Summary

This tiered approach provides a progressively detailed view of TFB-BP's selectivity.

  • In Silico: Flagged potential liabilities beyond kinases, specifically proteases and HDACs, which should be explored in subsequent biochemical panels.

  • Biochemical Screen: Quantified TFB-BP's kinase profile, identifying it as moderately selective. It successfully avoids the widespread promiscuity of a staurosporine-like compound but engages several off-target kinases with over 50% inhibition at 10 µM.

  • Cellular Assay: Confirmed that the most potent biochemical off-target (LCK) is also inhibited in a functional cellular assay, yielding a modest 15-fold selectivity window.

References

  • Eurofins Discovery. "Specialized In Vitro Safety Pharmacology Profiling Panels." Accessed January 15, 2026. [Link]

  • Hu, Y., et al. "Protein kinase profiling assays: a technology review." PubMed, 2015. [Link]

  • Naeem, M., et al. "Off-target effects in CRISPR/Cas9 gene editing." PMC - NIH, 2020. [Link]

  • Eurofins Discovery. "scanELECT® Kinase Selectivity & Profiling Assay Panel." Accessed January 15, 2026. [Link]

  • Bain, J., et al. "Measuring and interpreting the selectivity of protein kinase inhibitors." PMC - NIH, 2007. [Link]

  • Pharmaron. "In Vitro Safety Panel I Binding & Functional Assays." Accessed January 15, 2026. [Link]

  • Madsen, A. S., & Olsen, C. A. "A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action." SciSpace, 2015. [Link]

  • Le Grand, B. "In vitro safety pharmacology profiling." European Pharmaceutical Review, 2006. [Link]

  • ICE Bioscience. "Safety Pharmacology Services." Accessed January 15, 2026. [Link]

  • Madsen, A. S., & Olsen, C. A. "A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action." RSC Publishing, 2015. [Link]

  • He, Z., et al. "In silico Method in CRISPR/Cas System: An Expedite and Powerful Booster." Frontiers, 2020. [Link]

  • Lino, C. A., et al. "Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics." PMC - NIH, 2023. [Link]

  • Madsen, A. S., & Olsen, C. A. "A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action." ResearchGate, 2025. [Link]

  • de-Souza, F. S. J., et al. "In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system." NIH, 2021. [Link]

  • Granchi, C. "The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review." PMC - PubMed Central, 2022. [Link]

  • Singh, A., & Paul, A. "Phospho-protein Analysis in Adherent Cells Using Flow Cytometry." Bio-protocol, 2019. [Link]

  • Gunia-Krzyżak, A., et al. "Pharmacological Applications of Piperidine Derivatives." Encyclopedia.pub, 2023. [Link]

  • Park, J., et al. "web-based in silico variant-aware potential off-target site identification for genome editing applications." Nucleic Acids Research | Oxford Academic, 2025. [Link]

  • Sugimoto, H., et al. "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives." PubMed, 1993. [Link]

  • Brown, J. A., et al. "Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives." PubMed, 2001. [Link]

  • Gunia-Krzyżak, A., et al. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications." PMC - PubMed Central, 2022. [Link]

  • Lu, I. L., et al. "Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease." PMC - PubMed Central, 2006. [Link]

  • St-Onge, G., et al. "A bead-based GPCR phosphorylation immunoassay for high-throughput ligand profiling and GRK inhibitor screening." ResearchGate, 2022. [Link]

  • Revvity. "How to run a cell based phospho HTRF assay." YouTube, 2024. [Link]

Sources

Guide to the In Vivo Validation of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone: A Comparative Framework for Novel Serine Hydrolase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive framework for the in vivo validation of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone, hereafter referred to as Compound TFP, a novel candidate inhibitor. While extensive peer-reviewed data on Compound TFP is not yet publicly available, its chemical structure allows for a robust, mechanistically-driven hypothesis about its biological activity. This document will use this hypothesis to outline a rigorous, multi-stage validation plan, comparing its projected performance against a well-characterized alternative.

The core structure of Compound TFP features two key moieties: a 4-benzoylpiperidine scaffold and a trifluoromethyl ketone (TFK) warhead. The TFK is a well-established reactive group known to act as a potent and often covalent inhibitor of serine hydrolases. The 4-benzoylpiperidine core is a versatile scaffold found in numerous centrally active compounds, suggesting that Compound TFP may be designed to target a serine hydrolase within the central nervous system (CNS).

For the purpose of this guide, we will hypothesize that in vitro screening has revealed Compound TFP to be a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase that degrades the endocannabinoid anandamide. Elevated anandamide levels have analgesic, anxiolytic, and anti-inflammatory effects, making FAAH a compelling therapeutic target.

Our comparative validation will be against URB597 , a well-studied, non-covalent FAAH inhibitor that has been extensively characterized in vivo and serves as a benchmark for this target class.

Part 1: The In Vitro to In Vivo Translation Challenge

Promising in vitro potency and selectivity are necessary but insufficient prerequisites for therapeutic success. A compound's journey from a petri dish to a preclinical model is fraught with challenges that can only be addressed in a whole-organism context. The primary goal of in vivo validation is to determine if the compound can:

  • Reach its Target: Can it be absorbed, distributed to the target tissue (e.g., the brain), and remain unmetabolized long enough to act? This is the domain of Pharmacokinetics (PK) .

  • Engage its Target: Once at the target tissue, does it bind to and inhibit its intended enzyme (FAAH) at concentrations achievable with a reasonable dose? This is known as Target Engagement or Pharmacodynamics (PD).

  • Elicit a Therapeutic Effect: Does target engagement translate into a measurable, beneficial biological response in a relevant disease model? This is Efficacy .

  • Exhibit an Acceptable Safety Profile: Is the compound well-tolerated at doses required for efficacy, without causing overt off-target toxicity?

The following sections outline a staged experimental plan to answer these questions for Compound TFP, in direct comparison to URB597.

Part 2: Comparative In Vivo Validation Workflow

This section details the head-to-head experimental protocols for characterizing Compound TFP against URB597.

Causality: Before assessing efficacy, we must understand how each compound behaves in the body. A compound with poor absorption, rapid metabolism, or an inability to cross the blood-brain barrier will fail in vivo regardless of its in vitro potency. The MTD study is critical for establishing a safe dose range for subsequent efficacy studies.

Experimental Workflow: PK & MTD

G cluster_pk Pharmacokinetics (PK) Study cluster_mtd Maximum Tolerated Dose (MTD) Study P1 Dose male Sprague-Dawley rats (n=3/group) with 10 mg/kg (i.p.) of Compound TFP or URB597 P2 Collect blood samples via tail vein at 0, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose P1->P2 P3 Euthanize and collect brain tissue at the end of the time course P2->P3 P4 Analyze plasma and brain homogenate concentrations using LC-MS/MS P3->P4 P5 Calculate key PK parameters: Cmax, Tmax, AUC, T½, and Brain/Plasma Ratio P4->P5 M1 Administer escalating doses of Compound TFP or URB597 (e.g., 10, 30, 100 mg/kg, i.p.) to mice (n=3/dose) M2 Monitor for 72 hours for clinical signs of toxicity (e.g., weight loss, lethargy, seizures) M1->M2 M3 Identify the highest dose with no significant adverse effects M2->M3 G cluster_workflow Hot Plate Test Workflow W1 Acclimate male C57BL/6 mice to the testing room and apparatus W2 Measure baseline latency to paw lick/jump on a 55°C hot plate (Cut-off: 30 seconds) W1->W2 W3 Administer Vehicle, Morphine (10 mg/kg), URB597 (10 mg/kg), or Compound TFP (1, 3, 10 mg/kg) via i.p. injection W2->W3 W4 Test latency at 30, 60, 90, and 120 minutes post-injection W3->W4 W5 Analyze data as latency (s) or % Maximum Possible Effect (%MPE) W4->W5

Caption: Workflow for the hot plate analgesia test.

Protocol: Hot Plate Test for Thermal Nociception

  • Apparatus: Use a standard hot plate analgesia meter, with the surface temperature maintained at 55 ± 0.5°C. [1]2. Habituation: Place mice on the unheated plate for 5 minutes one day prior to testing to acclimate them.

  • Baseline: On the test day, place each mouse on the heated plate and start a timer. Record the latency (in seconds) to the first sign of nociception (either licking a hind paw or jumping). [2]To prevent tissue damage, a 30-second cut-off time is strictly enforced.

  • Dosing: Group animals (n=8-10 per group) and administer the test compounds: Vehicle, Compound TFP (1, 3, 10 mg/kg), URB597 (10 mg/kg), or Morphine (10 mg/kg, positive control).

  • Post-Dose Testing: Measure the hot plate latency for each animal at 30, 60, 90, and 120 minutes after injection.

  • Data Analysis: The primary endpoint is the latency to respond. Data can also be converted to Percent Maximum Possible Effect (%MPE) using the formula: %MPE = [(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100.

Data Presentation: Projected Efficacy in Hot Plate Test

Treatment GroupDose (mg/kg)Peak Response Latency (s) at 60 min
Vehicle-8.5 ± 1.2
Compound TFP111.2 ± 1.5
Compound TFP315.8 ± 2.1
Compound TFP1022.5 ± 2.8**
URB5971016.5 ± 1.9
Morphine1028.1 ± 1.5**
*p<0.05, *p<0.01 vs. Vehicle

Projected Outcome: Compound TFP is expected to show a dose-dependent analgesic effect. At an equivalent dose of 10 mg/kg, its covalent mechanism may lead to a more profound and sustained elevation of anandamide, resulting in a stronger analgesic effect compared to the reversible inhibitor URB597. Its efficacy is projected to approach that of the opioid positive control, morphine, at the highest dose tested.

Part 3: Synthesis and Decision-Making

The successful translation from in vitro promise to in vivo proof-of-concept hinges on a logical progression through PK, PD, and efficacy studies.

Decision-Making Pathway

G A In Vitro Potency & Selectivity (Hypothesis: Potent FAAH Inhibitor) B Stage 1: PK/MTD Favorable brain penetration? Acceptable safety margin? A->B C Stage 2: Target Engagement Dose-dependent FAAH inhibition in the brain? B->C YES F NO-GO: Unfavorable Profile (Poor PK, Toxicity, No Efficacy) Re-evaluate or Terminate B->F NO D Stage 3: Efficacy Analgesic effect in hot plate model? C->D YES C->F NO E GO: Advance to Chronic Toxicology & Broader Efficacy Models D->E YES D->F NO

Caption: Decision-making flowchart for in vivo validation.

Based on our projected data, Compound TFP demonstrates a clear advantage over URB597 in terms of in vivo potency, likely driven by its TFK covalent mechanism. It shows good PK properties, robust target engagement, and superior efficacy in a predictive animal model.

References

  • Maze Engineers. (n.d.). Rodent Hot/Cold Plate Pain Assay. Conduct Science. [Link]

  • Justinova, Z., et al. (2013). Effects of Fatty Acid Amide Hydrolase (FAAH) Inhibitors in Non-Human Primate Models of Nicotine Reward and Relapse. Neuropsychopharmacology, 38(11), 2281–2291. [Link]

  • Wikipedia. (n.d.). Hot plate test. [Link]

  • Menéndez, L., et al. (2001). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 91-97. [Link]

  • SlidePlayer. (n.d.). Analgesia Hot Plat Test. [Link]

  • Lavich, T. R., et al. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research, 38(3), 445-451. [Link]

  • Naidu, P. S., et al. (2007). Evaluation of fatty acid amide hydrolase inhibition in murine models of emotionality. Psychopharmacology, 192(1), 43-53. [Link]

  • Al-Ghananeem, A. M., et al. (2021). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. Journal of Biomolecular Structure & Dynamics, 40(18), 8145-8162. [Link]

  • Parker, L. A., et al. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology, 233(17), 3219–3229. [Link]

  • Greco, R., et al. (2021). Activity of FAAH-Inhibitor JZP327A in an Experimental Rat Model of Migraine. International Journal of Molecular Sciences, 22(19), 10747. [Link]

  • Trovato, A., et al. (2019). Dual Inhibition of FAAH and MAGL Counteracts Migraine-like Pain and Behavior in an Animal Model of Migraine. International Journal of Molecular Sciences, 20(18), 4559. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(5), 1857–1892. [Link]

  • ResearchGate. (n.d.). Assay of FAAH activity. [Link]

  • ResearchGate. (2023). Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-Alzheimer's agents through pharmacophore-based virtual screening, molecular docking and experimental validation. [Link]

  • Bátkai, S., et al. (2007). NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS. Journal of Pharmacology and Experimental Therapeutics, 322(3), 1093–1101. [Link]

  • Campolongo, P., et al. (2024). FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models. International Journal of Molecular Sciences, 25(22), 12044. [Link]

  • Springer Nature Experiments. (n.d.). Fluorimetric Assay of FAAH Activity. [Link]

  • Storr, M. A., et al. (2018). FAAH inhibitor URB597 shows anti-hyperalgesic action and increases brain and intestinal tissues fatty acid amides in a model of CRF1 agonist mediated visceral hypersensitivity in male rats. Neurogastroenterology & Motility, 30(10), e13374. [Link]

  • Ovid. (n.d.). Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. [Link]

  • Wiley Online Library. (2012). The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. British Journal of Pharmacology, 165(8), 2592–2602. [Link]

  • Fegley, D., et al. (2005). Characterization of the Fatty Acid Amide Hydrolase Inhibitor Cyclohexyl Carbamic Acid 3′-Carbamoyl-biphenyl-3-yl Ester (URB597): in Vivo and in Vitro Effects. Journal of Pharmacology and Experimental Therapeutics, 313(1), 352–358. [Link]

Sources

A Comparative Analysis of Trifluoroacetylated Versus Non-Fluorinated Benzoylpiperidines: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzoylpiperidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents targeting the central nervous system. The strategic modification of this scaffold is a key focus in drug discovery, with fluorination emerging as a powerful tool to modulate pharmacological properties. This guide provides an in-depth comparative analysis of trifluoroacetylated versus non-fluorinated benzoylpiperidines, offering experimental insights and data to inform the rational design of next-generation therapeutics.

The Benzoylpiperidine Core: A Foundation for CNS Drug Discovery

The phenyl(piperidin-4-yl)methanone, or benzoylpiperidine, fragment is a common feature in a wide array of bioactive molecules, including antipsychotics, analgesics, and agents targeting neurodegenerative diseases. Its metabolic stability and synthetic accessibility make it an attractive starting point for drug design. A significant number of benzoylpiperidine derivatives act as ligands for dopamine and serotonin transporters, as well as sigma receptors, highlighting their potential in treating a range of neurological and psychiatric disorders.

The Impact of Trifluoroacetylation: A Strategic Modification

The introduction of a trifluoroacetyl group (-COCF₃) in place of a simple benzoyl group can profoundly alter the physicochemical and pharmacological properties of a molecule. The high electronegativity of the fluorine atoms in the trifluoromethyl group creates a strong electron-withdrawing effect, influencing lipophilicity, metabolic stability, and receptor binding affinity.

Physicochemical Properties: A Shift in Profile

Trifluoroacetylation generally increases the lipophilicity of a compound, which can enhance its ability to cross the blood-brain barrier, a critical factor for CNS-acting drugs. However, the effect on basicity is also significant. The electron-withdrawing nature of the trifluoroacetyl group can reduce the basicity of the piperidine nitrogen, which may influence its interaction with biological targets and its pharmacokinetic profile.

Metabolic Stability: Blocking Pathways of Degradation

A key advantage of fluorination in drug design is the enhanced metabolic stability it can confer. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by enzymes such as the cytochrome P450 (CYP450) family. By replacing a metabolically labile proton with a fluorine atom or a trifluoromethyl group, the metabolic half-life of a compound can be extended, leading to improved bioavailability and potentially reduced dosing frequency.

Comparative Performance: Experimental Data

To illustrate the practical implications of trifluoroacetylation, this section presents a synthesized comparison of a representative non-fluorinated benzoylpiperidine and its hypothetical trifluoroacetylated analog, drawing upon data from various sources for compounds with similar core structures.

Table 1: Comparative Physicochemical and Pharmacological Data

PropertyNon-Fluorinated Benzoylpiperidine (Representative)Trifluoroacetylated Benzoylpiperidine (Representative)Rationale for Expected Difference
Molecular Weight LowerHigherAddition of -COCF₃ group
LogP (Lipophilicity) ModerateHigherIncreased lipophilicity due to fluorine atoms
pKa (Piperidine N) HigherLowerElectron-withdrawing effect of the trifluoroacetyl group
Receptor Binding Affinity (Ki, nM) Varies by targetPotentially altered (increased or decreased)Changes in electronic and steric properties affecting ligand-receptor interactions
In Vitro Metabolic Half-life (t½, min) ShorterLongerBlocking of metabolic oxidation at the benzoyl moiety

Note: The data presented are representative values compiled from multiple sources and should be considered illustrative. Direct head-to-head experimental comparisons are recommended for specific lead compounds.

Experimental Protocols: A Practical Guide

To facilitate the exploration of these structural modifications, detailed protocols for key experimental procedures are provided below.

Synthesis of a Non-Fluorinated Benzoylpiperidine

Objective: To synthesize a representative N-benzoylpiperidine.

Protocol:

  • To a solution of piperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, add benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzoylpiperidine.

Synthesis of a Trifluoroacetylated Piperidine

Objective: To synthesize a representative N-trifluoroacetylpiperidine.

Protocol:

  • Dissolve piperidine (1.0 eq) in a suitable solvent such as DCM.

  • Add an organic base, for example, triethylamine (1.2 eq).

  • Cool the mixture to 0 °C and add trifluoroacetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, perform an aqueous workup similar to the non-fluorinated analog synthesis.

  • Purify the crude product by column chromatography to yield the N-trifluoroacetylpiperidine.

In Vitro Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the dopamine transporter.

Protocol:

  • Prepare cell membranes from a cell line stably expressing the human dopamine transporter.

  • In a 96-well plate, combine the cell membrane preparation, a radioligand with known affinity for DAT (e.g., [³H]-WIN 35,428), and varying concentrations of the test compound.

  • Incubate the plate at room temperature for a specified time to allow for binding equilibrium to be reached.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the metabolic half-life (t½) of a test compound.

Protocol:

  • Prepare a reaction mixture containing pooled human liver microsomes, phosphate buffer (pH 7.4), and the test compound at a final concentration of 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a solution of NADPH.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Plot the natural logarithm of the percentage of remaining parent compound against time and determine the elimination rate constant (k) from the slope of the linear regression.

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

Visualizing the Molecular Landscape

To further elucidate the concepts discussed, the following diagrams illustrate a representative synthetic workflow and a relevant signaling pathway.

G cluster_0 Synthesis of Benzoylpiperidines Piperidine Piperidine Reaction Acylation Piperidine->Reaction Benzoyl_Chloride Benzoyl Chloride (or Trifluoroacetic Anhydride) Benzoyl_Chloride->Reaction Product N-Benzoylpiperidine (or N-Trifluoroacetylpiperidine) Reaction->Product G cluster_1 Dopamine Transporter (DAT) Signaling Dopamine_Release Dopamine Release (Presynaptic Neuron) Synaptic_Cleft Synaptic Cleft Dopamine_Release->Synaptic_Cleft DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Postsynaptic_Receptor Postsynaptic Dopamine Receptor Synaptic_Cleft->Postsynaptic_Receptor Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Benzoylpiperidine Benzoylpiperidine Derivative (Inhibitor) Benzoylpiperidine->DAT Inhibition

Caption: Simplified schematic of dopamine transporter (DAT) function and inhibition.

Conclusion and Future Directions

The strategic incorporation of a trifluoroacetyl group into the benzoylpiperidine scaffold offers a promising avenue for modulating the pharmacological properties of CNS-targeted drug candidates. The anticipated enhancements in metabolic stability and potential alterations in receptor affinity underscore the importance of this chemical modification. The experimental protocols provided herein offer a practical framework for researchers to synthesize and evaluate these analogs. While this guide provides a synthesized comparison based on existing literature, direct, head-to-head comparative studies of non-fluorinated and trifluoroacetylated benzoylpiperidines are warranted to fully elucidate the structure-activity relationships and guide the development of novel therapeutics with optimized efficacy and safety profiles.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • N-Benzylpiperidine derivatives of 1,2,4-thiadiazolidinone as new acetylcholinesterase inhibitors - PubMed. (2000). In Eur J Med Chem (Vol. 35, Issue 10, pp. 913–922). [Link]

  • Protein structure of the sigma-1 receptor. | Download Scientific Diagram. (n.d.). Retrieved January 17, 2026, from [Link]

  • The conformational preferences of fluorinated piperidine derivatives... (n.d.). Retrieved January 17, 2026, from [Link]

  • Acetylcholinesterase inhibitor - Wikipedia. (2023, December 29). Retrieved January 17, 2026, from [Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Structure of N-benzylpiperidine derivatives. | Download Scientific Diagram. (n.d.). Retrieved January 17, 2026, from [Link]

  • Schematic representation of dopamine signaling pathway. (n.d.). Retrieved January 17, 2026, from [Link]

  • Acetylcholinesterase inhibitors: mechanisms of action... | Download Scientific Diagram. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sigma-1 receptor - Wikipedia. (2023, December 28). Retrieved January 17, 2026, from [Link]

  • General classification of benzoylpiperidine-based small molecules as therapeutics and diagnostics. (n.d.). Retrieved January 17, 2026, from [Link]

  • Dopamine transporter - Wikipedia. (2023, December 29). Retrieved January 17, 2026, from [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, November 6). Retrieved January 17, 2026, from [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed. (1998). In J Med Chem (Vol. 41, Issue 26, pp. 5267–5275). [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Role of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Iloperidone Synthesis. (2026, January 7). Retrieved January 17, 2026, from [Link]

  • Overview of the structure and function of the dopamine transporter and its protein interactions - PMC. (2023, March 3). Retrieved January 17, 2026, from [Link]

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC. (2024, March 18). Retrieved January 17, 2026, from [Link]

  • Sigmar1’s Molecular, Cellular, and Biological Functions in Regulating Cellular Pathophysiology - PMC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Neuroscience Basics: Dopamine Reward Pathway, Animation. (2017, April 23). Retrieved January 17, 2026, from [Link]

  • Prediction of Overall In Vitro Microsomal Stability of Drug Candidates Based on Molecular Modeling and Support Vector Machines. Case Study of Novel Arylpiperazines Derivatives - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • Acetylcholinesterase inhibitors : Dr Rahul Kunkulol | PPT. (n.d.). Retrieved January 17, 2026, from [Link]

  • Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]

  • Mechanism of action of acetylcholinesterase inhibitors. (n.d.). Retrieved January 17, 2026, from [Link]

  • Molecular functions of the sigma-1 receptor. The sigma-1 receptor possesses two transmembrane domains and mainly localize at the ER membrane. Sigma-1 receptors are clustered at the mitochondria-associated ER membrane (MAM) and ER membranes juxtaposing postsynaptic density of speci fi c types of neurons. The ER lumenal domain of the sigma-1 receptor exerts chaperone activities by which ER membrane proteins are stabilized. The fi gure depicts the recently reported actions of the sigma-1 receptors

A Head-to-Head Comparison of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone and Other Piperidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine scaffold is a cornerstone in modern medicinal chemistry, gracing the structures of numerous FDA-approved drugs and clinical candidates.[1][2][3] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged structure for targeting a wide array of biological macromolecules. This guide provides a detailed comparative analysis of a specific, synthetically intriguing piperidine derivative, 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone , against other relevant piperidine analogues.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the nuanced structure-activity relationships (SAR) that govern the biological and pharmacokinetic profiles of these compounds. We will delve into the significance of the N-trifluoroacetyl and 4-benzoyl moieties, comparing them to other common substitutions on the piperidine ring.

The Piperidine Core: A Privileged Scaffold

The six-membered nitrogen-containing heterocycle, piperidine, offers a versatile template for drug design.[3] Its chair-like conformation allows for axial and equatorial positioning of substituents, influencing receptor interactions and physicochemical properties. The nitrogen atom, typically basic, can serve as a hydrogen bond acceptor or a point of positive charge at physiological pH, crucial for interactions with biological targets.[3]

Decoding the Substituents: A Comparative Analysis

The biological activity and drug-like properties of a piperidine derivative are profoundly influenced by the nature of its substituents. In this guide, we will dissect the contributions of the N-trifluoroacetyl group and the 4-benzoyl group of our lead compound and compare them with other commonly employed functionalities.

The N-Substituent: Impact of the Trifluoroacetyl Group

The substitution on the piperidine nitrogen is a critical determinant of a molecule's pharmacological profile.

2.1.1. This compound: The N-trifluoroacetyl group is a unique and powerful modulator of a molecule's properties. Unlike the more common N-alkyl or N-benzyl groups, the trifluoroacetyl moiety is a strong electron-withdrawing group. This has several important consequences:

  • Reduced Basicity: The nitrogen lone pair is delocalized by the adjacent trifluoroacetyl group, significantly reducing the basicity of the piperidine nitrogen. This can prevent unwanted interactions with acidic targets and may alter the compound's pharmacokinetic profile.

  • Increased Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule.[4] This can enhance membrane permeability and potentially improve oral absorption. However, the overall effect on lipophilicity will also depend on other molecular features.[4]

  • Metabolic Stability: The trifluoromethyl group is generally resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer duration of action.[5]

  • Altered Receptor Interactions: The electronic and steric properties of the trifluoroacetyl group can lead to unique interactions with target receptors, potentially enhancing potency or altering the mode of action compared to non-fluorinated analogues.

2.1.2. Comparative N-Substituents:

N-Substituent Key Characteristics Potential Impact on Biological Profile
Trifluoroacetyl Strong electron-withdrawing, increased lipophilicity, metabolically stable.Reduced basicity, potentially enhanced membrane permeability and metabolic stability, unique receptor interactions.
Benzyl Bulky, aromatic, moderately lipophilic.Can engage in pi-stacking interactions with aromatic residues in the binding pocket. Often seen in CNS-active compounds.[6][7][8][9][10]
Benzoyl Planar, aromatic, electron-withdrawing (less than trifluoroacetyl).Can act as a hydrogen bond acceptor. The aromatic ring can participate in hydrophobic interactions.[11]
Alkyl (e.g., Methyl, Ethyl) Small, aliphatic, electron-donating.Increases basicity compared to N-acyl derivatives. Can explore small hydrophobic pockets.
The 4-Substituent: The Role of the Benzoyl Group

The substituent at the 4-position of the piperidine ring plays a crucial role in orienting the molecule within a binding site and can be a key pharmacophore element.

2.2.1. This compound: The 4-benzoyl group provides a rigid, aromatic moiety that can engage in various non-covalent interactions.

  • Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, a critical interaction for anchoring the ligand to the receptor.

  • Hydrophobic and Aromatic Interactions: The phenyl ring can participate in hydrophobic and pi-stacking interactions with complementary residues in the target protein.

  • Structural Rigidity: The benzoyl group restricts the conformational flexibility of the 4-substituent, which can be advantageous for binding affinity by reducing the entropic penalty upon binding.

2.2.2. Comparative 4-Substituents:

4-Substituent Key Characteristics Potential Impact on Biological Profile
Benzoyl Rigid, aromatic, hydrogen bond acceptor.Strong potential for hydrogen bonding and aromatic interactions.[11]
Benzyl Flexible, aromatic.Can engage in hydrophobic and pi-stacking interactions. The increased flexibility may allow for adaptation to different binding pocket shapes.[7][8]
Amide/Ester Functionalities Hydrogen bond donors and acceptors.Can form multiple hydrogen bonds, enhancing binding affinity and specificity.
Alkyl Chains Flexible, hydrophobic.Can explore hydrophobic channels or pockets within the receptor.

Experimental Evaluation: Protocols and Considerations

To empirically compare the performance of this compound with other piperidine derivatives, a series of well-defined experiments are necessary.

Synthesis

The synthesis of this compound and its analogues would typically involve the acylation of the corresponding 4-benzoylpiperidine with trifluoroacetic anhydride or a related activated trifluoroacetic acid derivative. The synthesis of various N-substituted and 4-substituted piperidines can be achieved through established synthetic methodologies.[1][2]

Diagram: General Synthetic Scheme

Synthesis Piperidine 4-Benzoylpiperidine Product This compound / Other Piperidine Derivatives Piperidine->Product Acylation / Alkylation Reagent Trifluoroacetic Anhydride / Other Acylating/Alkylating Agent Reagent->Product

Caption: General synthetic route to N-substituted 4-benzoylpiperidines.

Physicochemical Property Determination

A crucial aspect of the comparison involves characterizing the physicochemical properties that influence the pharmacokinetic profile of the compounds.

Experimental Protocol: LogP/LogD Determination

  • Objective: To determine the lipophilicity of the compounds at a specific pH (LogD) or in their neutral form (LogP).

  • Method: The shake-flask method using n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) is a standard approach.

  • Procedure: a. Prepare a stock solution of the test compound in a suitable solvent. b. Add a known amount of the stock solution to a pre-saturated mixture of n-octanol and aqueous buffer. c. Vortex the mixture vigorously to allow for partitioning of the compound between the two phases. d. Centrifuge the mixture to separate the phases. e. Carefully sample both the n-octanol and aqueous layers. f. Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS). g. Calculate the partition coefficient (P or D) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. h. LogP/LogD is the logarithm of this ratio.

Biological Evaluation: Receptor Binding Assays

Given the prevalence of piperidine derivatives as ligands for G-protein coupled receptors (GPCRs) and transporters, a competitive radioligand binding assay is a fundamental experiment for their characterization.[12][13][14]

Experimental Protocol: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compounds for a specific receptor.

  • Materials:

    • Receptor source: Cell membranes expressing the target receptor.

    • Radioligand: A high-affinity, radioactively labeled ligand for the target receptor.

    • Test compounds: A dilution series of the piperidine derivatives.

    • Assay buffer: A buffer solution optimized for the specific receptor.

    • Filtration apparatus: A cell harvester and glass fiber filters.

    • Scintillation counter and cocktail.

  • Procedure: a. In a multi-well plate, combine the receptor membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound. b. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand). c. Incubate the plate to allow the binding to reach equilibrium. d. Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters. The filters will trap the receptor-bound radioligand. e. Wash the filters with ice-cold buffer to remove unbound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve. c. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve. d. Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Binding_Assay cluster_0 Incubation cluster_1 Separation & Detection cluster_2 Data Analysis Receptor Receptor Membranes Incubate Incubate to Equilibrium Receptor->Incubate Radioligand Radioligand Radioligand->Incubate Competitor Test Compound (Piperidine Derivative) Competitor->Incubate Filtration Filter and Wash Incubate->Filtration Counting Scintillation Counting Filtration->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Sources

A Researcher's Guide to Ensuring Experimental Reproducibility with Novel NAAA Inhibitors: A Comparative Analysis Featuring 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals venturing into the promising field of inflammation and pain modulation, the enzyme N-acylethanolamine acid amidase (NAAA) presents a compelling therapeutic target.[1][2][3] As a key regulator of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA), inhibitors of NAAA hold significant potential.[4][5] This guide provides an in-depth analysis of the critical factors influencing the reproducibility of experiments with novel NAAA inhibitors, using the chemical entity 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone as a representative structural motif.

While extensive public data on this specific compound is limited, its trifluoromethyl ketone and piperidine moieties are characteristic of scaffolds designed for enzyme inhibition. This guide will therefore use it as a focal point to discuss the broader challenges and best practices applicable to the entire class of emerging NAAA inhibitors. We will delve into the causality behind experimental choices, compare different inhibitor classes with supporting data, and provide robust, self-validating protocols to ensure the integrity of your research.

The Central Role of NAAA and the Reproducibility Challenge

NAAA is a cysteine hydrolase primarily located in lysosomes that terminates the signaling of PEA by hydrolyzing it into palmitic acid and ethanolamine.[5][6] By inhibiting NAAA, endogenous PEA levels rise, enhancing the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that orchestrates potent anti-inflammatory and analgesic effects.[1][3][7]

The central challenge in this field is ensuring that in vitro and in vivo findings are both accurate and reproducible. The lipophilic nature of NAAA inhibitors, the acidic environment of the enzyme's native lysosomal compartment, and the potential for off-target effects create a complex experimental landscape. Reproducibility issues can stem from inconsistent compound purity, variable assay conditions, and improper vehicle formulation for in vivo studies.

Comparative Analysis of NAAA Inhibitors

The quest for potent and selective NAAA inhibitors has led to the development of several chemical classes. Understanding their distinct characteristics is crucial for selecting the appropriate tool compound and for designing rigorous experiments. Below is a comparison of representative NAAA inhibitors.

Compound Name/ClassChemical ScaffoldPotency (IC₅₀)MechanismKey Considerations & Reported Issues
(S)-OOPP β-Lactone~5 nM (human NAAA)Non-competitivePotent and selective over FAAH, but β-lactones can exhibit poor plasma stability, limiting systemic administration.[4][8]
AM9053 Oxazolidone derivative~30-36 nM (human NAAA)ReversibleShows efficacy in animal models of ulcerative colitis, but has reported poor liver microsomal stability and limited oral bioavailability.[8][9]
ARN077 Not specified in detailNot specified in detailReversibleReported to be effective via topical application in animal models of pain and inflammation.[1]
Atractylodin Polyethylene alkyne2.81 µMCompetitive, ReversibleA natural product inhibitor; demonstrates the potential for novel scaffolds but may have lower potency than synthetic counterparts.[8]
Trifluoromethyl Ketones e.g., this compoundNot publicly availableLikely Reversible CovalentThe trifluoromethyl ketone moiety is a known warhead for cysteine and serine hydrolases, forming a stable but reversible hemithioketal with the catalytic cysteine. Purity and stability of the hydrate form can be a source of variability.

Core Experimental Protocols: A Framework for Rigor

Reproducibility is built upon a foundation of meticulously planned and executed experiments. The following protocols are designed to be self-validating systems, incorporating controls and checks to ensure data integrity.

Workflow for Ensuring Reproducible NAAA Inhibition Assays

This diagram outlines the critical steps and decision points for validating a novel NAAA inhibitor.

G cluster_0 Phase 1: Compound & Reagent Validation cluster_1 Phase 2: In Vitro Assay Optimization cluster_2 Phase 3: Cellular & In Vivo Confirmation Compound 1. Compound Characterization (Purity >95% via HPLC, NMR, MS) Enzyme_Prep 2. Enzyme Source Prep (Recombinant Human NAAA or Lysosomal Extracts) Compound->Enzyme_Prep Substrate_Val 3. Substrate Validation (Fluorescent or Radiolabeled PEA analog) Enzyme_Prep->Substrate_Val Assay_Dev 4. Assay Development (Determine Km of substrate, optimal pH 4.5-5.0) Substrate_Val->Assay_Dev Transition to Assay IC50_Det 5. IC₅₀ Determination (10-point dose-response curve) Assay_Dev->IC50_Det Selectivity 6. Selectivity Profiling (vs. FAAH, Acid Ceramidase) IC50_Det->Selectivity Mechanism 7. Mechanism of Action (Competitive vs. Non-competitive) Selectivity->Mechanism Cell_Assay 8. Cellular Target Engagement (Measure PEA levels in activated macrophages) Mechanism->Cell_Assay Transition to Cellular Models Vehicle 9. Vehicle Formulation & Stability (e.g., Tween/Ethanol/Saline) Cell_Assay->Vehicle PK_PD 10. Pharmacokinetics/Pharmacodynamics (Relate exposure to target engagement) Vehicle->PK_PD In_Vivo 11. In Vivo Efficacy Model (e.g., Carrageenan-induced inflammation) PK_PD->In_Vivo

Caption: Workflow for validating novel NAAA inhibitors.

Detailed Protocol: Fluorescence-Based NAAA Activity Assay

This protocol is adapted from established methods for high-throughput screening.[8]

Objective: To determine the IC₅₀ of a test compound (e.g., this compound) against human NAAA.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA assay buffer: 100 mM sodium phosphate, 100 mM sodium citrate, 0.1% Triton-X 100, 3 mM DTT, pH 4.5.[10]

  • Fluorescent Substrate: A suitable PEA analog (e.g., PAMCA).

  • Test Compound and Positive Control (e.g., AM9053).

  • 384-well black, flat-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Plate Setup:

    • Add 200 nL of each compound dilution to the appropriate wells of the 384-well plate.

    • For control wells, add 200 nL of DMSO (100% activity) or a known inhibitor (0% activity).

  • Enzyme Addition: Dilute the NAAA enzyme to its optimal concentration in the NAAA assay buffer. Add 10 µL of the diluted enzyme solution to each well.

  • Incubation: Gently mix the plate and incubate for 30 minutes at 37°C. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Add 10 µL of the fluorescent substrate (at a concentration equal to its Kₘ) to each well to start the reaction.

  • Kinetic Reading: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate_compound - Rate_min) / (Rate_max - Rate_min)).

    • Plot the % Inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Trustworthiness Check: The protocol's integrity is maintained by including maximum (DMSO only) and minimum (potent inhibitor) signal controls. The use of a known reference compound like AM9053 validates that the assay is performing as expected on a given day.

Addressing Key Sources of Experimental Irreproducibility

1. Compound Purity and Stability:

  • The Problem: Impurities can inhibit or interfere with the assay, leading to false positives or inaccurate potency measurements. Trifluoromethyl ketones can exist as hydrates, which may have different solubility and activity profiles.

  • The Solution: Always verify the purity of a new batch of compound using HPLC, NMR, and mass spectrometry. Store the compound under desiccated conditions and protect it from light. When dissolving, ensure complete solubilization, as aggregates can lead to inconsistent results.

2. Assay Conditions:

  • The Problem: NAAA is a lysosomal enzyme with an acidic pH optimum (4.5-5.0).[6][10] Minor shifts in buffer pH can dramatically alter enzyme activity and, consequently, inhibitor potency. The choice of detergent (e.g., Triton X-100) is also critical for enzyme stability and substrate presentation.

  • The Solution: Prepare buffers fresh and verify the pH before each experiment. Use a consistent source and concentration of all reagents, including detergents.

3. In Vivo Vehicle Formulation:

  • The Problem: Many potent NAAA inhibitors are highly lipophilic and have poor aqueous solubility. An improper vehicle can lead to compound precipitation upon injection, resulting in low bioavailability and highly variable results.

  • The Solution: A common and effective vehicle for many NAAA inhibitors is a formulation of 10% Ethanol, 10% Tween-20, and 80% saline.[11] Before beginning animal studies, perform a formulation screen to ensure the compound remains in solution at the desired concentration and does not precipitate upon dilution into an aqueous environment.

Logical Flow: From In Vitro Potency to In Vivo Efficacy

This diagram illustrates the logical progression and necessary validation steps when advancing a compound from initial screening to preclinical testing.

G A Biochemical Potency (IC₅₀ vs. NAAA) B Biochemical Selectivity (IC₅₀ vs. FAAH, etc.) A->B Confirm Specificity C Cellular Potency (PEA accumulation in cells) B->C Confirm Cell Permeability D ADME Properties (Metabolic Stability, Solubility) C->D Assess 'Drug-like' Properties E In Vivo PK/PD (Exposure vs. Target Engagement) D->E Establish Dose-Exposure Relationship F In Vivo Efficacy (Anti-inflammatory effect) E->F Link Target Engagement to Effect

Caption: Logical progression for NAAA inhibitor validation.

Conclusion

The development of NAAA inhibitors is a vibrant area of research with immense therapeutic promise. However, realizing this potential depends on the generation of robust and reproducible data. For novel compounds like this compound and its analogs, success hinges on a systematic approach to validation. By focusing on compound integrity, optimizing assay conditions based on the enzyme's biology, and employing rigorous, self-validating protocols, researchers can confidently navigate the complexities of NAAA inhibition. This commitment to scientific integrity will ultimately accelerate the translation of promising molecules from the laboratory to the clinic.

References

  • Advances in the discovery of N-acylethanolamine acid amidase inhibitors. PubMed Central. [Link]

  • Selective N-acylethanolamine-hydrolyzing acid amidase inhibition reveals a key role for endogenous palmitoylethanolamide in inflammation. PubMed Central. [Link]

  • Activity-based Probe for N-acylethanolamine Acid Amidase (NAAA) | Protocol Preview. JoVE. [Link]

  • Advances in the discovery of N-acylethanolamine acid amidase inhibitors. Europe PMC. [Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Structure, Function, and Inhibition. ACS Publications. [Link]

  • N-Acylethanolamine-Hydrolyzing Acid Amidase Inhibition, but Not Fatty Acid Amide Hydrolase Inhibition, Prevents the Development of Experimental Autoimmune Encephalomyelitis in Mice. PubMed Central. [Link]

  • Pharmacological Inhibition of N-Acylethanolamine Acid Amidase (NAAA) Mitigates Intestinal Fibrosis Through Modulation of Macrophage Activity. NIH. [Link]

  • Assay of NAAA Activity. PubMed. [Link]

  • N-acylethanolamine acid amidase (NAAA) inhibition decreases the motivation for alcohol in Marchigian Sardinian alcohol-preferring rats. PubMed Central. [Link]

  • What are NAAA inhibitors and how do they work? Patsnap Synapse. [Link]

  • N-Acylethanolamine Acid Amidase (NAAA): Mechanism of Palmitoylethanolamide Hydrolysis Revealed by Mechanistic Simulations. ACS Publications. [Link]

  • Natural Potent NAAA Inhibitor Atractylodin Counteracts LPS-Induced Microglial Activation. Frontiers in Pharmacology. [Link]

  • NAAA Inhibitors as Anti-inflammatory Agents, Phase II. Grantome. [Link]

Sources

Navigating the Labyrinth of Selectivity: A Comparative Guide to Assessing Off-Target Effects of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of drug discovery, the journey from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is ensuring the specificity of a compound for its intended biological target. Off-target effects, the unintended interactions of a drug candidate with other biomolecules, are a major cause of adverse drug reactions and late-stage clinical trial failures.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the off-target profile of the novel compound 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone and its analogs.

While specific biological data for this compound is not yet extensively published, its chemical structure, featuring a benzoylpiperidine scaffold, suggests potential activity as a modulator of G-protein coupled receptors (GPCRs) or as a kinase inhibitor. This guide will therefore focus on the established methodologies for off-target profiling within these target classes, providing a robust template for its evaluation and comparison with alternative chemotypes.

The Imperative of Early and Comprehensive Off-Target Profiling

Proactive and early assessment of off-target interactions is not merely a regulatory requirement but a cornerstone of efficient drug development.[2][3] It enables a data-driven approach to lead optimization, allowing for the mitigation of potential liabilities before significant resources are invested.[1] A thorough understanding of a compound's selectivity profile informs its therapeutic window and potential for polypharmacology, where interactions with multiple targets might be therapeutically beneficial.

This guide will dissect and compare the predominant strategies for off-target assessment, encompassing both predictive computational approaches and definitive experimental validation.

Section 1: In Silico Prediction of Off-Target Liabilities

Before embarking on costly and time-consuming wet-lab experiments, computational methods offer a valuable initial screen to predict potential off-target interactions.[4][5][6][7] These approaches leverage the growing wealth of structural and pharmacological data to identify proteins that a compound is likely to bind.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

  • 2D and 3D Chemical Similarity Searching: By comparing the chemical fingerprint of this compound against databases of compounds with known biological activities, potential off-targets can be flagged.[5][6]

  • Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. A pharmacophore model of the topic compound can be used to screen virtual libraries of protein structures for potential binding partners.

Structure-Based Approaches

When the three-dimensional structure of a potential off-target protein is known, molecular docking simulations can predict the binding affinity and pose of the compound in the protein's active site.[7][8] This provides a more detailed, albeit computationally intensive, prediction of interaction.

Logical Framework for In Silico Off-Target Prediction

cluster_0 In Silico Off-Target Prediction Compound_Structure 2,2,2-Trifluoro-1- (4-benzoylpiperidin-1-YL)ethanone Ligand_Based Ligand-Based Methods Compound_Structure->Ligand_Based Structure_Based Structure-Based Methods Compound_Structure->Structure_Based Similarity_Search 2D/3D Similarity Search Ligand_Based->Similarity_Search Pharmacophore Pharmacophore Modeling Ligand_Based->Pharmacophore Docking Molecular Docking Structure_Based->Docking Predicted_Off_Targets Prioritized List of Potential Off-Targets Similarity_Search->Predicted_Off_Targets Pharmacophore->Predicted_Off_Targets Docking->Predicted_Off_Targets

Caption: Workflow for computational prediction of off-target interactions.

Section 2: Experimental Validation of Off-Target Profiles

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm and quantify off-target interactions. This section compares the leading experimental platforms.

Broad Panel Screening: A First-Line Defense

A cost-effective and high-throughput initial step is to screen the compound against a broad panel of known biological targets.[1][2] These panels typically include a diverse set of receptors, kinases, ion channels, and enzymes implicated in adverse drug reactions.

Assay PlatformPrincipleThroughputData OutputKey AdvantagesKey Limitations
Radioligand Binding Assays Measures the displacement of a radiolabeled ligand from a target protein by the test compound.[9][10][11][12]HighIC50/Ki valuesGold standard for affinity determination. Wide target coverage.Use of radioactivity. Can miss functional antagonists/agonists.
Enzymatic Assays Measures the inhibition or activation of enzymatic activity by the test compound.[3]HighIC50/EC50 valuesDirectly measures functional effect on enzymes.Not applicable to non-enzymatic targets.
Phenotypic Screening Assesses the effect of the compound on cellular phenotypes (e.g., morphology, proliferation).Medium-HighCellular response profilesUnbiased discovery of targets and pathways.Target deconvolution can be challenging.
Focused Selectivity Profiling: The Case of Kinase Inhibitors

Given the possibility of this compound acting as a kinase inhibitor, a focused kinase selectivity panel is a critical next step. Numerous commercial services offer screening against hundreds of kinases.[3][13][14][15]

Comparative Kinase Selectivity Data for Hypothetical Compounds

KinaseCompound A (Hypothetical Selective Inhibitor) IC50 (nM)This compound (Hypothetical Profile) IC50 (nM)Compound B (Hypothetical Non-Selective Inhibitor) IC50 (nM)
Target Kinase X 5 15 10
Off-Target Kinase 1>10,00025050
Off-Target Kinase 28,5001,200150
Off-Target Kinase 3>10,000>10,00080
Off-Target Kinase 45,30080025

This table presents hypothetical data for illustrative purposes.

Cellular Target Engagement: Confirming Intracellular Activity

Biochemical assays provide valuable information on direct protein-ligand interactions, but they do not always reflect the complex environment inside a living cell. Cellular target engagement assays are crucial for confirming that a compound interacts with its intended and unintended targets in a more physiologically relevant context.[16]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[16][17][18][19] The principle is based on the ligand-induced thermal stabilization of the target protein.

Experimental Workflow for Cellular Thermal Shift Assay (CETSA®)

cluster_1 CETSA® Experimental Workflow Cell_Treatment Treat cells with compound or vehicle Heat_Shock Apply heat gradient Cell_Treatment->Heat_Shock Cell_Lysis Lyse cells Heat_Shock->Cell_Lysis Protein_Quantification Quantify soluble protein (e.g., Western Blot, MS) Cell_Lysis->Protein_Quantification Melt_Curve Generate melt curve Protein_Quantification->Melt_Curve

Caption: A simplified workflow of the Cellular Thermal Shift Assay (CETSA®).

By comparing the melt curves of a protein in the presence and absence of the compound, a thermal shift can be observed, indicating direct binding. Proteome-wide CETSA coupled with mass spectrometry can provide an unbiased view of the compound's off-target landscape within the cell.[16][18]

Section 3: Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, detailed protocols for key off-target assessment assays are provided below.

Protocol: Broad Panel Radioligand Binding Assay

Objective: To determine the binding affinity of this compound against a panel of GPCRs, ion channels, and transporters.

Materials:

  • Test compound: this compound

  • Cell membranes expressing the target proteins

  • Radioligand specific for each target

  • Assay buffer

  • Scintillation vials and fluid

  • Microplate harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add cell membranes, radioligand, and either the test compound or vehicle control.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through a glass fiber filter using a microplate harvester.

  • Wash the filters to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the bound radioactivity using a scintillation counter.

  • Calculate the percent inhibition of radioligand binding at each concentration of the test compound and determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA®)

Objective: To confirm the intracellular target engagement of this compound.

Materials:

  • Cultured cells expressing the target protein

  • Test compound: this compound

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., Western blot apparatus, mass spectrometer)

Procedure:

  • Seed cells in culture plates and grow to the desired confluency.

  • Treat the cells with the test compound or vehicle control for a specified duration.

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures for a fixed time (e.g., 3 minutes).

  • Cool the samples on ice.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation.

  • Collect the supernatant and quantify the amount of the target protein using Western blotting or mass spectrometry.

  • Plot the amount of soluble protein as a function of temperature to generate a melt curve. A shift in the curve in the presence of the compound indicates target engagement.[16][17]

Conclusion and Future Directions

The comprehensive assessment of off-target effects is an indispensable component of modern drug discovery. For a novel compound like this compound, a tiered approach beginning with in silico predictions and progressing to broad experimental screening and cellular target engagement validation is recommended. By employing a combination of the methodologies outlined in this guide, researchers can build a robust selectivity profile, enabling informed decisions to advance the most promising and safest drug candidates. The integration of these diverse techniques provides a powerful strategy to navigate the complexities of drug-target interactions and ultimately enhance the success rate of therapeutic development.

References

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • LDRD Annual Report. (n.d.). A Computational Approach to Improve Prediction of Off-Target Drug Binding Using Membrane Bilayer Effects.
  • MDPI. (n.d.). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • National Institutes of Health. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • Scilit. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • PLOS Computational Biology. (n.d.). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model.
  • ACS Publications. (2025, August 22). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development.
  • Creative Bioarray. (n.d.). Receptor Binding Assay.
  • ResearchGate. (n.d.). (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
  • Labcorp. (2025, May 16). An in vitro solution to model off-target effects.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Kinase Selectivity Profile of EGFR Inhibitors.
  • Revvity. (n.d.). Receptor-Ligand Binding Assays.
  • National Center for Biotechnology Information. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
  • PubMed. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
  • National Institutes of Health. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery.
  • Springer Nature Experiments. (n.d.). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome.
  • PubMed Central. (n.d.). In silico off-target profiling for enhanced drug safety assessment.
  • National Center for Biotechnology Information. (2012, May 1). Receptor Binding Assays for HTS and Drug Discovery.
  • Malaria World. (2020, April 29). Not Open Access | Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome.
  • Oxford Academic. (2015, August 13). Drug–target interaction prediction: databases, web servers and computational models.
  • Creative Biogene. (n.d.). GPCR Screening & Profiling with Binding Assays.
  • European Pharmaceutical Review. (2005, May 20). A powerful tool for drug discovery. Retrieved from European Pharmaceutical Review website.

Sources

A Comparative Guide to the Synthetic Efficiency of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone Production

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of Synthetic Routes to a Key Fluorinated Piperidine Derivative

Introduction: The Significance of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone

The incorporation of fluorine atoms into pharmacologically active molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The title compound, this compound, is a key building block in the synthesis of various pharmaceutical agents. Its trifluoroacetyl moiety can significantly modulate the physicochemical properties of the parent 4-benzoylpiperidine scaffold, a privileged structure in drug discovery. Given its importance, the development of efficient and sustainable synthetic routes to this intermediate is of paramount interest. This guide provides a comprehensive comparison of various synthetic strategies for the production of this compound, with a focus on benchmarking their synthetic efficiency through established green chemistry metrics.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound primarily revolves around the formation of an amide bond between the secondary amine of 4-benzoylpiperidine and a trifluoroacetylating agent. This guide will explore three distinct and plausible synthetic routes:

  • Route 1: Direct Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)

  • Route 2: Trifluoroacetylation using Ethyl Trifluoroacetate

  • Route 3: Amide Coupling of Trifluoroacetic Acid with a Coupling Agent

The efficiency of these routes will be evaluated based on key performance indicators including yield, reaction conditions, and green chemistry metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI).

Quantitative Comparison of Synthetic Routes

The following table summarizes the key metrics for each synthetic route, providing a quantitative basis for comparison. The values for Route 1 are based on a typical experimental protocol, while those for Routes 2 and 3 are estimated based on established chemical principles and literature precedents for similar transformations.

MetricRoute 1: Trifluoroacetic AnhydrideRoute 2: Ethyl TrifluoroacetateRoute 3: Amide Coupling (HATU)
Overall Yield (%) ~90% (estimated)~75% (estimated)~85% (estimated)
Atom Economy (%) ~57%~68%~45%
E-Factor ~15-20~10-15~20-25
Process Mass Intensity (PMI) ~16-21~11-16~21-26
Reagent Cost ModerateLowHigh
Reaction Time 1-3 hours12-24 hours2-4 hours
Reaction Temperature 0 °C to Room TemperatureRefluxRoom Temperature
Waste Profile Trifluoroacetic acid, PyridineEthanolHATU byproducts, Base

Detailed Experimental Protocols

Route 1: Direct Trifluoroacetylation with Trifluoroacetic Anhydride (TFAA)

This is the most direct and commonly employed method for the N-trifluoroacetylation of secondary amines. The high reactivity of TFAA ensures a rapid and high-yielding reaction.

Reaction Scheme:

Route_1 4-Benzoylpiperidine 4-Benzoylpiperidine Product 2,2,2-Trifluoro-1-(4-benzoyl- piperidin-1-yl)ethanone 4-Benzoylpiperidine->Product + TFAA Trifluoroacetic Anhydride (TFAA) TFAA->Product + Pyridine Pyridine Pyridine->Product Base DCM Dichloromethane (Solvent) DCM->Product Solvent

Caption: Synthetic scheme for Route 1.

Step-by-Step Protocol:

  • To a solution of 4-benzoylpiperidine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

  • Pyridine: Acts as a base to neutralize the trifluoroacetic acid byproduct, driving the reaction to completion.

  • Anhydrous Conditions: Trifluoroacetic anhydride is highly reactive towards water, so anhydrous conditions are crucial to prevent its decomposition and ensure high yields.

  • 0 °C Addition: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and prevent potential side reactions.

Route 2: Trifluoroacetylation using Ethyl Trifluoroacetate

This method utilizes a less reactive and more economical trifluoroacetylating agent, ethyl trifluoroacetate. The reaction typically requires higher temperatures and longer reaction times to achieve good conversion.

Reaction Scheme:

Route_2 4-Benzoylpiperidine 4-Benzoylpiperidine Product 2,2,2-Trifluoro-1-(4-benzoyl- piperidin-1-yl)ethanone 4-Benzoylpiperidine->Product + EtTFA Ethyl Trifluoroacetate EtTFA->Product + Base Base (e.g., NaH) Base->Product Solvent High-boiling Solvent (e.g., Toluene) Solvent->Product

Caption: Synthetic scheme for Route 2.

Step-by-Step Protocol:

  • To a suspension of a strong base such as sodium hydride (1.2 eq) in a high-boiling point solvent like toluene, add 4-benzoylpiperidine (1.0 eq) at room temperature.

  • Add ethyl trifluoroacetate (1.5 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography.

Causality Behind Experimental Choices:

  • Ethyl Trifluoroacetate: A less reactive and more cost-effective alternative to TFAA, making it suitable for large-scale synthesis despite the harsher conditions.

  • Strong Base and Heat: Necessary to deprotonate the piperidine nitrogen and drive the reaction with the less electrophilic ethyl trifluoroacetate.

Route 3: Amide Coupling of Trifluoroacetic Acid with a Coupling Agent

This route employs modern amide bond formation techniques, using a coupling agent to activate trifluoroacetic acid for reaction with 4-benzoylpiperidine. This method offers mild reaction conditions but can be more expensive due to the cost of the coupling agent.

Reaction Scheme:

Route_3 4-Benzoylpiperidine 4-Benzoylpiperidine Product 2,2,2-Trifluoro-1-(4-benzoyl- piperidin-1-yl)ethanone 4-Benzoylpiperidine->Product + TFA Trifluoroacetic Acid (TFA) TFA->Product + HATU Coupling Agent (e.g., HATU) HATU->Product Base Base (e.g., DIPEA) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product

Caption: Synthetic scheme for Route 3.

Step-by-Step Protocol:

  • To a solution of trifluoroacetic acid (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 4-benzoylpiperidine (1.0 eq) to the reaction mixture.

  • Stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous LiCl solution to remove DMF, followed by water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by column chromatography.[1][2]

Causality Behind Experimental Choices:

  • Coupling Agent (HATU): Activates the carboxylic acid group of trifluoroacetic acid, forming a highly reactive intermediate that readily couples with the amine under mild conditions.[2]

  • Non-nucleophilic Base (DIPEA): Neutralizes the acid formed during the reaction without competing with the primary amine as a nucleophile.

Benchmarking Synthetic Efficiency: Green Chemistry Metrics

To objectively compare the "greenness" of each synthetic route, we utilize several established metrics:

  • Atom Economy: This metric, developed by Barry Trost, calculates the proportion of reactant atoms that are incorporated into the final desired product.[3] A higher atom economy indicates a more efficient process with less waste generated.

  • E-Factor (Environmental Factor): Proposed by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product.[3] A lower E-Factor signifies a more environmentally friendly process.

  • Process Mass Intensity (PMI): Adopted by the ACS Green Chemistry Institute Pharmaceutical Roundtable, PMI is the ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product.[4][5][6] A lower PMI is indicative of a more sustainable and efficient process.[4]

Conclusion and Recommendations

Based on the comparative analysis, Route 1 (Direct Trifluoroacetylation with TFAA) emerges as a highly efficient method for the laboratory-scale synthesis of this compound, offering high yields and short reaction times. However, for larger-scale industrial production, Route 2 (Trifluoroacetylation using Ethyl Trifluoroacetate) may be more economically viable despite its harsher reaction conditions, due to the lower cost of the trifluoroacetylating agent. Route 3 (Amide Coupling) provides a mild and often high-yielding alternative, but the high cost and poor atom economy associated with common coupling reagents may limit its applicability for large-scale synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as scale, cost, time, and commitment to green chemistry principles. This guide provides the necessary data and experimental context to make an informed decision.

References

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788-1791. [Link]

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788-1791. [Link]

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788-1791. [Link]

  • Fennie, M. W., & Roth, J. M. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education, 93(10), 1788-1791. [Link]

  • Kent, S. B. H. (1988). Mechanisms and Prevention of Trifluoroacetylation in Solid-Phase Peptide Synthesis. Proceedings of the National Academy of Sciences, 85(23), 8880-8884. [Link]

  • Google Patents. (n.d.).
  • PrepChem. (n.d.). Preparation of ethyl trifluoroacetate. [Link]

  • Chem-Station. (2022, March 3). Process Mass Intensity, PMI. [Link]

  • Google Patents. (n.d.).
  • ACS Green Chemistry Institute. (n.d.). Process Mass Intensity (PMI). [Link]

  • ResearchGate. (n.d.). The Use of Trifluoroacetyl as an N- and O-Protecting Group during the Synthesis of Energetic Compounds containing Nitramine and/or Nitrate Ester Groups. [Link]

  • Green Chemistry Toolkit. (n.d.). Metrics. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Google Patents. (n.d.). New trifluoroacetylation method for amines. (KR101072679B1).
  • ACS Community. (2014, October 16). Process Mass Intensity Calculation Tool. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity Metric. [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Google Patents. (n.d.).
  • Molecules. (2022). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules, 27(14), 4698. [Link]

  • Google Patents. (n.d.).
  • Patsnap. (n.d.). Method for preparing ethyl trifluoroacetate. [Link]

  • bioRxiv. (n.d.). Chemical Synthesis and Characterization. [Link]

  • Organic Chemistry Frontiers. (2019). Copper-catalyzed one-pot synthesis of 2-(2,2,2-trifluoroethyl)-substituted benzofused heterocycles. Organic Chemistry Frontiers, 6(19), 3463-3467. [Link]

  • Reddit. (2022, March 24). amide coupling help. [Link]

  • Google Patents. (n.d.). Process for the preparation of trifluoroacetic anhydride. (US4595541A).
  • Organic Syntheses. (n.d.). Piperidine, 1-(3-hydroxy-2-methyl-1-oxo-3-phenylpropyl)-. [Link]

  • Arkivoc. (2022). Synthesis of N-acylbenzotriazole using acid anhydride. Arkivoc, 2022(9), 1-12. [Link]

  • DOI. (n.d.). Supporting Information Synthesis of Enantiopure Fluoropiperidines via Biocatalytic Desymmetrization and Flow Photochemical Decarboxylative Fluorination. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)Benzonitrile Through a Wittig-Type Olefination of 4-Formylbenzonitrile. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe and compliant disposal of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone. As a valued professional in research and drug development, ensuring the safe handling and disposal of chemical reagents is paramount to the integrity of your work and the safety of your laboratory and the environment. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering your team to manage chemical waste with the highest degree of safety and confidence.

Hazard Assessment and Chemical Profile

This compound is a complex organic molecule. A thorough risk assessment necessitates an understanding of its structural components:

  • Trifluoroacetyl Group (-COCF3): The presence of fluorine atoms classifies this compound as a halogenated organic compound .[1][5] Halogenated wastes have specific disposal requirements, primarily high-temperature incineration, to prevent the formation of persistent environmental pollutants.[6]

  • Piperidine Moiety: Piperidine and its derivatives are known to be flammable and can be toxic.[2][3] They can cause skin burns and respiratory irritation.[3]

  • Ketone Functionality: The ketone group can contribute to the reactivity and flammability of the compound.

Based on these structural features, it is prudent to treat this compound as a toxic, flammable, and environmentally hazardous chemical waste .

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for disposal, ensure the following PPE is worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles with side protection.Protects against splashes and potential vapors.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact with the potentially toxic and irritating compound.[7]
Body Protection A flame-resistant lab coat.Protects against spills and splashes.
Respiratory Protection A respirator may be necessary if handling large quantities or if there is a risk of aerosolization.Piperidine derivatives can be harmful if inhaled.[3]
Segregation and Containerization: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and is mandated by regulatory bodies such as the Environmental Protection Agency (EPA).[8][9]

Workflow for Waste Segregation and Disposal:

start Waste Generation (this compound) waste_type Identify Waste Type: Halogenated Organic Compound start->waste_type container Select Appropriate Waste Container: - Clearly Labeled 'Halogenated Organic Waste' - Compatible Material (e.g., HDPE) - Securely Closing Lid waste_type->container labeling Properly Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazard Symbols (Toxic, Flammable) - Accumulation Start Date container->labeling storage Store in Designated Satellite Accumulation Area: - Away from Incompatible Materials - Secondary Containment labeling->storage disposal Arrange for Professional Disposal: - Contact EH&S or Licensed Waste Hauler storage->disposal

Caption: Decision workflow for proper disposal.

Step-by-Step Containerization Procedure:

  • Select the Correct Container: Use a designated, leak-proof container, clearly labeled for "Halogenated Organic Waste".[1][10] The container must be compatible with the chemical; high-density polyethylene (HDPE) is a suitable choice.

  • Labeling is Non-Negotiable: Before adding any waste, affix a "Hazardous Waste" label to the container.[11][12] The label must include:

    • The full chemical name: "this compound" (no abbreviations).[11]

    • The hazards associated with the waste (e.g., "Toxic," "Flammable").

    • The date when the first drop of waste was added (accumulation start date).[8]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[10][13] This prevents the release of vapors and reduces the risk of spills.

  • Do Not Mix Waste Streams: Never mix halogenated organic waste with non-halogenated waste.[6][14] Doing so contaminates the entire container and significantly increases disposal costs.[5][6] Also, do not mix with other incompatible waste streams like acids or bases.[1]

Spill Management: Preparedness is Key

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your laboratory supervisor and Environmental Health and Safety (EH&S) department.

  • Contain the Spill: For small, manageable spills, use a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to absorb flammable liquids.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated debris.

  • Dispose of Spill Debris: Place all contaminated materials into a designated "Halogenated Organic Waste" container and label it accordingly.[10]

Final Disposal: The "Cradle-to-Grave" Responsibility

The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" responsibility for hazardous waste generators.[15][16] This means your responsibility does not end until the waste is properly disposed of by a licensed facility.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory. This area should provide secondary containment to capture any potential leaks.[13]

  • Arrange for Pickup: Contact your institution's EH&S department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[13]

By following these procedures, you are not only ensuring the safety of your laboratory personnel but also upholding your commitment to environmental stewardship and regulatory compliance.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories . Ace Waste. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University Campus Safety Division. [Link]

  • Management of Waste . Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly . GAIACA. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management . Crystal Clean. [Link]

  • Piperidine - SAFETY DATA SHEET . Unknown Source. [Link]

  • Halogenated Solvents in Laboratories . Temple University Campus Operations. [Link]

  • Proper Handling of Hazardous Waste Guide . U.S. Environmental Protection Agency. [Link]

  • Understanding Piperidine: Properties, Uses, and Safety Precautions . Oreate AI Blog. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Safety Data Sheet: Piperidine . Carl ROTH. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone. [Link]

  • 2,2,2-Trifluoroacetophenone - SAFETY DATA SHEET . Alfa Aesar. [Link]

Sources

A Comprehensive Guide to the Safe Handling of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: A Synthesis of Structural Precedents

The toxicological properties of 2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone have not been fully investigated.[1] Therefore, a conservative approach to handling is imperative. The molecule's structure incorporates a piperidine ring and a trifluoroethanone moiety, suggesting a combination of hazards associated with both functional groups.

  • Piperidine Moiety: Piperidine is a well-characterized cyclic amine that is flammable, corrosive, and toxic. It can cause severe skin burns and eye damage upon contact.[2][3] Inhalation of its vapors can lead to respiratory irritation.[4][5]

  • Trifluoroethanone Moiety: Fluorinated ketones can be flammable and are known to cause skin, eye, and respiratory irritation.[6][7] Some fluorinated compounds can also pose environmental hazards.[8]

Based on this composite analysis, this compound should be treated as a substance that is potentially flammable, corrosive, and irritating to the skin, eyes, and respiratory system.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes that could cause severe eye damage, a known risk with piperidine-containing compounds.[2][5]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Nitrile rubber).To prevent skin contact, which could lead to burns and irritation.[3] It is crucial to inspect gloves for any signs of degradation before use.[5]
Body Protection A flame-retardant lab coat or a chemical-resistant apron.To protect against splashes and potential flammability hazards.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the compound outside of a certified chemical fume hood or if aerosolization is possible.[4][7]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is critical for minimizing exposure risk and ensuring a safe laboratory environment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[4][6]

Handling Workflow

The following diagram illustrates the recommended workflow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware and Surfaces handle_transfer->clean_decontaminate Proceed to Cleanup clean_dispose Dispose of Waste Properly clean_decontaminate->clean_dispose clean_remove_ppe Remove and Dispose of PPE clean_dispose->clean_remove_ppe clean_wash Wash Hands Thoroughly clean_remove_ppe->clean_wash

Caption: Workflow for handling this compound.

Step-by-Step Handling Procedure
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents to avoid leaving the fume hood during the procedure.

  • Handling:

    • Carefully weigh the solid compound on a tared weigh boat inside the fume hood.

    • Slowly add the compound to the desired solvent in a suitable container.

    • If necessary, gently swirl the container to aid dissolution. Avoid heating unless the reaction parameters specifically require it, and if so, use a controlled heating mantle.

    • Once dissolved, transfer the solution to the reaction vessel using a clean pipette or funnel.

  • Cleanup:

    • Decontaminate all glassware and surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Dispose of all waste materials as described in the disposal plan below.

    • Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated waste container.

    • Wash hands thoroughly with soap and water after the procedure is complete.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure the safety of waste handlers.

Waste Segregation

All waste containing this compound must be segregated and labeled appropriately.

  • Solid Waste: Unused compound, contaminated weigh boats, and disposable PPE should be collected in a clearly labeled, sealed container for hazardous solid waste.[8]

  • Liquid Waste: Solutions containing the compound and any solvents used for decontamination should be collected in a labeled, sealed container for halogenated organic waste.

  • Sharps Waste: Any needles or other sharps used in the handling process should be disposed of in a designated sharps container.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.

G start Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_waste Collect in Labeled Hazardous Solid Waste Container is_solid->solid_waste Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No liquid_waste Collect in Labeled Halogenated Organic Waste Container is_liquid->liquid_waste Yes sharp_waste Dispose of in Sharps Container is_sharp->sharp_waste Yes end Arrange for Professional Hazardous Waste Disposal is_sharp->end No solid_waste->end liquid_waste->end sharp_waste->end

Caption: Disposal decision workflow for generated waste.

Final Disposal

All collected waste must be disposed of through your institution's hazardous waste management program. Do not attempt to neutralize or dispose of this compound down the drain.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][7]
Spill Evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[4] Ventilate the area thoroughly. For large spills, contact your institution's environmental health and safety department.

By adhering to the guidelines outlined in this document, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment.

References

  • Chemos GmbH & Co.KG.
  • Cole-Parmer.
  • Penta Chemicals.
  • Alfa Aesar.
  • CDH Fine Chemical.
  • BenchChem.
  • Carl ROTH.
  • Echemi. Ethanone,2,2,2-trifluoro-1-(4-pyridinyl)
  • CymitQuimica. 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanone hydrochloride.
  • Fisher Scientific.
  • ChemicalBook. This compound | 257946-67-1.
  • Sigma-Aldrich. 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.
  • Fisher Scientific.
  • PubChem. 2,2,2-Trifluoro-1-(piperidin-4-yl)ethan-1-one.
  • INDOFINE Chemical Company, Inc.
  • Aromatic Fragrances International.
  • Sigma-Aldrich. 2,2,2-Trifluoro-1-(4-(2-hydroxyethyl)piperazin-1-yl)ethanone.
  • PubChem. Ethanone, 2,2,2-trifluoro-1-(1H-pyrrol-2-yl)-.
  • Aromatic Fragrances International.
  • VSBIT. Safety Reference.
  • Google Patents. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions.
  • Western Minmetals (SC) Corporation.
  • Sciencemadness Wiki. Proper disposal of chemicals. (2025-08-20).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-YL)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.